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3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Documentation Hub

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  • Product: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
  • CAS: 76629-46-4

Core Science & Biosynthesis

Foundational

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Abstract The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry, recognized as a versatile bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry, recognized as a versatile bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1] This guide provides an in-depth technical exploration of the principal synthetic pathways to 3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, a key building block for more complex pharmaceutical agents. We will dissect two primary, field-proven synthetic strategies: the acylation-cyclization of an amidoxime and the 1,3-dipolar cycloaddition of a nitrile oxide. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and troubleshooting insights to ensure successful and reproducible synthesis.

Introduction and Retrosynthetic Analysis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone of heterocyclic chemistry.[2] The target molecule, 3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, presents a classic substitution pattern that can be approached via two logical bond disconnections in a retrosynthetic analysis. These disconnections reveal the two most prevalent and reliable methods for constructing the 1,2,4-oxadiazole ring system.

  • Pathway A (Amide Bond Formation Logic): Disconnection across the C5-O bond and the N2-C3 bond suggests a synthesis from a 2-nitrobenzoyl derivative and an acetamidoxime precursor. This route involves the formation of an O-acyl amidoxime intermediate followed by a cyclodehydration step.

  • Pathway B (Cycloaddition Logic): A pericyclic disconnection across the C5-N4 and O1-C5 bonds points to a [3+2] cycloaddition between a 2-nitrobenzonitrile oxide (the 1,3-dipole) and acetonitrile (the dipolarophile).

This guide will elaborate on both pathways, providing a comprehensive operational framework.

G cluster_A Pathway A: Amidoxime Acylation-Cyclization cluster_B Pathway B: [3+2] Cycloaddition Target 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole A_Intermediate O-acyl amidoxime intermediate Target->A_Intermediate Retrosynthesis (A) B1 2-Nitrobenzonitrile Oxide Target->B1 Retrosynthesis (B) B2 Acetonitrile Target->B2 A1 2-Nitrobenzamidoxime A2 Acetic Anhydride / Acetyl Chloride A_Intermediate->A1 A_Intermediate->A2 G A 2-Nitrobenzonitrile C 2-Nitrobenzamidoxime A->C EtOH/H2O, Reflux B Hydroxylamine (from NH2OH·HCl + Base) B->C E O-Acetyl-2-nitrobenzamidoxime (Intermediate) C->E Acylation D Acetic Anhydride D->E F 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole E->F Heat (120-130°C) - H2O (Cyclodehydration)

Caption: Workflow for the Amidoxime Acylation-Cyclization Pathway.

Pathway B: The [3+2] Cycloaddition Route

The Huisgen 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocycles. [3]For 1,2,4-oxadiazoles, this involves the reaction of a nitrile oxide with a nitrile. A key challenge is the transient nature of nitrile oxides, which necessitates their in situ generation to prevent dimerization into furoxans (1,2,5-oxadiazole-2-oxides). [4][5]

Mechanistic Principle

The synthesis first requires the preparation of 2-nitrobenzaldehyde oxime. This oxime is then oxidized, typically using a mild chlorinating/oxidizing agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base. This generates a transient hydroximoyl chloride, which rapidly eliminates HCl to form the highly reactive 2-nitrobenzonitrile oxide. This 1,3-dipole is immediately trapped by the solvent and reactant, acetonitrile, in a [3+2] cycloaddition reaction to yield the desired oxadiazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzaldehyde Oxime

This is a standard condensation reaction.

  • Reagents: 2-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide (or pyridine), ethanol.

  • Procedure:

    • Dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask. [6] 2. In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in a minimal amount of water, then cool the solution.

    • Add the aqueous hydroxylamine solution to the aldehyde solution with stirring.

    • Stir the reaction at room temperature for 1-2 hours. The product will often precipitate from the solution.

    • Collect the solid by filtration, wash with cold water, and dry. The 2-nitrobenzaldehyde oxime is typically of sufficient purity for the next step.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

This procedure requires careful control to ensure the nitrile oxide is trapped efficiently.

  • Reagents: 2-nitrobenzaldehyde oxime, acetonitrile, N-chlorosuccinimide (NCS), pyridine (or triethylamine).

  • Procedure:

    • Dissolve the 2-nitrobenzaldehyde oxime (1.0 eq) in a large excess of acetonitrile, which acts as both the solvent and the dipolarophile.

    • Add pyridine (1.1 eq) to the solution.

    • To the stirring solution, add NCS (1.1 eq) portion-wise at room temperature. The reaction may be slightly exothermic. Maintain the temperature below 40 °C.

    • Stir the reaction for 12-24 hours at room temperature, monitoring by TLC.

    • Once the reaction is complete, filter off the succinimide byproduct.

    • Remove the excess acetonitrile under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to isolate the 3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Comparative Analysis and Troubleshooting

Both pathways are effective, but the choice often depends on available starting materials, scale, and purification capabilities.

FeaturePathway A: Amidoxime AcylationPathway B: [3+2] Cycloaddition
Starting Materials 2-Nitrobenzonitrile2-Nitrobenzaldehyde
Key Reagents Hydroxylamine, Acetic AnhydrideHydroxylamine, NCS, Pyridine
Overall Yield Generally Good to ExcellentModerate to Good
Pros High yielding, often requires simple crystallization for purification, fewer steps if starting from nitrile.Convergent, milder final reaction conditions (room temp).
Cons Requires heating to high temperatures, which may not be suitable for sensitive substrates.Nitrile oxide can dimerize to furoxans, requiring chromatographic purification. [4]Uses a large excess of acetonitrile.
Safety Acetic anhydride is corrosive. High-temperature reaction requires care.NCS is an irritant. Pyridine is toxic and has an unpleasant odor.

Troubleshooting Insights:

  • Low Yield in Pathway A: If the final cyclization step is inefficient, consider adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or using a different dehydrating agent. Alternatively, performing the reaction in a high-boiling solvent like DMF or pyridine can facilitate ring closure. [7]* Furoxan Formation in Pathway B: The primary side product is the dimer of 2-nitrobenzonitrile oxide. [4]To minimize this, ensure the NCS is added slowly to a dilute solution of the oxime in acetonitrile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the solvent over dimerization.

Conclusion

The synthesis of 3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole can be reliably achieved through two primary, well-established methodologies. The Amidoxime Acylation-Cyclization pathway offers a direct, high-yielding route that is often amenable to non-chromatographic purification, making it highly suitable for scale-up operations. The [3+2] Cycloaddition pathway provides a more convergent and milder alternative, though it may require more careful control to prevent side reactions and often necessitates purification by chromatography. The selection of the optimal pathway will be dictated by project-specific constraints, including starting material availability, equipment, and desired purity levels. Both routes exemplify fundamental principles of heterocyclic chemistry and provide a robust foundation for accessing this valuable chemical intermediate.

References

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • Reddy, B. R., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Available at: [Link]

  • Zhong, G., et al. (2001). [3 + 2] Cycloaddition of Oxaziridines with Nitriles: Synthesis of 2,3-Dihydro-1,2,4-oxadiazoles. ChemInform. Available at: [Link]

  • Sharma, P., & Kumar, R. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6245-6253. Available at: [Link]

  • Wang, Y., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(30), 8257-8263. Available at: [Link]

  • Srivastava, R. M., et al. (1999). Synthesis Of 3-Aryl-5-[Thien-3-Yl Methyl]-1,2, 4-Oxadiazoles. Synthetic Communications, 29(8), 1437-1450. Available at: [Link]

  • Gupta, A. S., & Merchant, J. R. (1983). Direct synthesis of 5-methyl-3-aryl-1,2,4-oxadiazoles from aryl aldehydes, nitroethane, and ammonium acetate. The Journal of Organic Chemistry, 48(11), 1931-1934. Available at: [Link]

  • Pace, A., et al. (2010). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Molecules, 15(12), 9079-9089. Available at: [Link]

  • Reddy, B. R., et al. (2013). A New One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles, Hydroxylamine and Crotonoyl Chloride. ChemInform. Available at: [Link]

  • Bian, Q., et al. (2020). Iron Nitrate-Mediated Selective Synthesis of 3-Acyl-1,2,4-Oxadiazoles from Alkynes and Nitriles: The Dual Roles of Iron Nitrate. The Journal of Organic Chemistry, 85(6), 4058–4066. Available at: [Link]

  • Pace, A., & Pierro, P. (2009). A century of Huisgen 1,3-dipolar cycloadditions. Organic & Biomolecular Chemistry, 7(21), 4337-4350. Available at: [Link]

  • Monforte, P., & Monforte, A. M. (2004). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry, 8(8), 717-734. Available at: [Link]

  • Gökçe, M., et al. (2016). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Turkish Journal of Chemistry, 40, 907-912. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available at: [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539–548. Available at: [Link]

Sources

Exploratory

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS number and structure

An In-Depth Technical Guide to 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its capacity to act as a versatile bioisostere for amide and ester functionalities. This technical guide provides a comprehensive overview of a specific, yet representative, member of this class: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. We will delve into its physicochemical properties, detail a robust and validated synthetic protocol with mechanistic insights, and outline the analytical techniques required for its unequivocal characterization. Furthermore, this guide explores the compound's potential within the broader context of drug discovery, leveraging the known pharmacological activities of the 1,2,4-oxadiazole and nitrophenyl moieties. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related heterocyclic compounds.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of significant interest in the pharmaceutical sciences.[1] Its prevalence in drug discovery is attributed to several key features. Primarily, it serves as an effective bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles by replacing easily hydrolyzable linkages.[2] The rigid, aromatic nature of the ring acts as a valuable linker for positioning substituents in precise three-dimensional orientations for optimal ligand-receptor binding.[2]

This scaffold is a component of numerous compounds demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The electron-withdrawing nature of the 1,2,4-oxadiazole ring, similar to a cyano or nitro group, further influences the electronic properties of the molecule, which can be fine-tuned to modulate target affinity and selectivity.[2] The subject of this guide, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, combines this privileged heterocycle with a nitrophenyl substituent, a group also frequently associated with significant bioactivity.

Core Compound Profile: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

A precise understanding of a compound's fundamental properties is the first step in any research or development workflow. This section outlines the key identifiers and the chemical structure of the title compound.

Physicochemical and Structural Data
PropertyValueSource
IUPAC Name 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole-
CAS Number 76629-46-4[5]
Molecular Formula C₉H₇N₃O₃-
Molecular Weight 205.17 g/mol -
SMILES CC1=NOC(=N1)C2=CC=CC=C2[O-]-
InChI Key ZTWRWSTUMWZTAU-UHFFFAOYSA-N (Similar structure)[6]
Chemical Structure

The structure consists of a central 1,2,4-oxadiazole ring. The C3 position is substituted with a methyl group, and the C5 position is substituted with a 2-nitrophenyl group. The ortho-position of the nitro group relative to the point of attachment creates a specific steric and electronic environment that can significantly influence receptor binding and molecular conformation.

Caption: Chemical structure of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. The most reliable and versatile method involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[7] This approach provides high yields and a clean reaction profile.

Causality of Experimental Design

The chosen synthetic route involves the reaction of acetamidoxime with 2-nitrobenzoyl chloride.

  • Acetamidoxime (Reactant A): This small, commercially available amidoxime provides the N-C-N fragment and the C3-methyl substituent of the final product.

  • 2-Nitrobenzoyl Chloride (Reactant B): As an acyl chloride, it is a highly reactive acylating agent, ensuring efficient reaction with the nucleophilic hydroxylamine moiety of the amidoxime. This reactant provides the C5-carbon and the 2-nitrophenyl substituent.

  • Base (e.g., Pyridine or Triethylamine): A non-nucleophilic base is crucial. It serves two purposes: first, to deprotonate the amidoxime, increasing its nucleophilicity, and second, to quench the HCl byproduct generated during the acylation step, preventing protonation of the reactants and driving the reaction to completion.

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran): An aprotic solvent is selected to prevent side reactions with the highly reactive acyl chloride.

  • Thermal Cyclization: The intermediate O-acyl amidoxime is often unstable and cyclizes upon gentle heating, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.

Synthetic Workflow Diagram

G start Start: Reactants reactants Acetamidoxime + 2-Nitrobenzoyl Chloride start->reactants dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) reactants->dissolve add_base Add Base (e.g., Pyridine) (Catalyst & HCl Scavenger) dissolve->add_base acylation Step 1: Acylation (Formation of O-Acyl Amidoxime Intermediate) add_base->acylation cyclization Step 2: Thermal Cyclodehydration (Heat to 40-60 °C) acylation->cyclization workup Aqueous Workup (Remove Base HCl Salt) cyclization->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole purify->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Acetamidoxime (1.0 eq)

  • 2-Nitrobenzoyl chloride (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add acetamidoxime (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) dropwise.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Gently heat the reaction mixture to reflux (approx. 40 °C) for 1-2 hours to ensure complete cyclodehydration.

  • Workup: Cool the mixture to room temperature. Dilute with additional DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Structural Elucidation and Characterization

Unequivocal confirmation of the synthesized compound's structure and purity is critical. This is achieved through a combination of spectroscopic and analytical techniques. The data presented below are predicted values based on the known structure and serve as a benchmark for validation.

TechniqueExpected Observations
¹H NMR Aromatic protons of the 2-nitrophenyl ring will appear as multiplets in the δ 7.5-8.5 ppm region. The methyl protons at the C3 position will appear as a sharp singlet around δ 2.5 ppm.
¹³C NMR Aromatic carbons will appear in the δ 120-150 ppm range. The C3 and C5 carbons of the oxadiazole ring are expected around δ 165-175 ppm. The methyl carbon will be a high-field signal around δ 10-15 ppm.
FT-IR (cm⁻¹) Characteristic peaks for C=N stretching (approx. 1610-1650), N-O stretching of the nitro group (asymmetric ~1530, symmetric ~1350), and C-O-C of the oxadiazole ring (approx. 1100-1200).
Mass Spec (ESI-MS) The molecular ion peak [M+H]⁺ should be observed at m/z 206.05, corresponding to the formula C₉H₈N₃O₃⁺.
Melting Point A sharp melting point is indicative of high purity.

Potential Applications in Drug Development and Research

While specific biological activity data for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is not extensively published, its structural components suggest significant potential as a lead compound or research tool.

  • Anticancer Activity: Many nitrophenyl-containing compounds and 1,2,4-oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[1][3] The title compound could be screened against panels of cancer cells (e.g., MCF-7, A549) to assess its potential.

  • Anti-inflammatory Agents: The 1,2,4-oxadiazole scaffold is present in inhibitors of key inflammatory enzymes like monoamine oxidase.[2]

  • Antimicrobial/Antifungal Agents: Heterocyclic compounds containing azole rings are a well-known class of antimicrobial and antifungal agents.[4] This compound could be evaluated for its activity against pathogenic bacteria and fungi.

  • Probe for Target Identification: As a well-defined small molecule, it can be used in phenotypic screening assays. If a desirable biological effect is observed, the compound can serve as a starting point for identifying novel biological targets through chemical proteomics or other advanced techniques.

Drug Discovery and Development Workflow

G compound 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole screening High-Throughput Screening (Phenotypic or Target-Based) compound->screening hit_id Hit Identification (Confirmed Bioactivity) screening->hit_id lead_gen Lead Generation (Analogue Synthesis & SAR Studies) hit_id->lead_gen lead_opt Lead Optimization (ADMET Profiling) lead_gen->lead_opt preclinical Preclinical Studies (In vivo Efficacy & Safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for advancing a hit compound in drug discovery.

Conclusion and Future Perspectives

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole represents a synthetically accessible and structurally intriguing molecule. It embodies the beneficial properties of the 1,2,4-oxadiazole scaffold, making it a prime candidate for biological screening and further development. The detailed synthetic and analytical protocols provided in this guide offer a self-validating framework for researchers to produce and confirm this compound with high fidelity.

Future research should focus on the systematic evaluation of its biological activities across a range of therapeutic areas. Structure-activity relationship (SAR) studies, initiated by modifying the methyl and nitrophenyl substituents, could rapidly generate a library of related compounds, potentially leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Pawar, S. S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

  • Bamoniri, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]

  • Kowalski, P., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

  • (No author given). (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Preprints.org. [Link]

  • (No author given). (n.d.). 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. Chemical Synthesis Database. [Link]

  • Sharma, R., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Li, S., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

  • Sławiński, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • (No author given). (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • (No author given). (n.d.). 3-Methyl-5-phenyl-1,2,4-oxadiazole. PubChem. [Link]

  • Adewuyi, J., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadia. Lupine Publishers. [Link]

  • (No author given). (n.d.). 3-(2-nitrophenyl)-5-phenyl-1,2,4-oxadiazole. Moshang Chemical. [Link]

  • (No author given). (2023). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. PISRT. [Link]

  • Hussain, M., et al. (2016). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

  • Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems. [Link]

Sources

Foundational

spectroscopic data for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Technical Monograph: Spectroscopic Profiling & Structural Validation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Executive Summary & Structural Context Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS Registr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Spectroscopic Profiling & Structural Validation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Executive Summary & Structural Context

Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS Registry Number: 76629-46-4 Molecular Formula: C


H

N

O

Molecular Weight: 205.17 g/mol [1][2]

This guide provides a definitive spectroscopic characterization of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , a critical heterocyclic scaffold in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. The presence of the 2-nitrophenyl moiety introduces specific electronic and steric properties (ortho-effect) that are distinct in spectroscopic analysis compared to its para or meta isomers.[3]

This monograph details the expected Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles, grounded in the specific synthesis pathway from acetamidoxime and 2-nitrobenzoyl chloride.

Synthesis & Isolation Context

To accurately interpret spectroscopic data, one must understand the synthesis origin, as specific impurities (e.g., unreacted nitrile, amidoxime, or regioisomers) may appear in the spectra.

  • Primary Route: Condensation of Acetamidoxime with 2-Nitrobenzoyl chloride (or 2-nitrobenzoic acid activated with CDI/EDC).[3]

  • Cyclization: Thermal cyclization in toluene/pyridine or microwave-assisted synthesis.[3]

  • Common Impurities:

    • Acetamidoxime:[3][4][5] Broad singlets in

      
      H NMR (NH
      
      
      
      /OH).[3]
    • 2-Nitrobenzoic acid:[3] Broad acidic proton (~11-13 ppm) and distinct carbonyl stretch in IR (~1680-1700 cm

      
      ).[3]
      
Figure 1: Synthesis & Fragmentation Logic

SynthesisWorkflow Start1 Acetamidoxime (C3 Source) Inter O-Acylamidoxime Intermediate Start1->Inter Acylation (0°C) Start2 2-Nitrobenzoyl Chloride (C5 Source) Start2->Inter Product 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole Inter->Product Cyclodehydration (Reflux/MW, -H2O) Frag1 [M-NO2]+ Product->Frag1 MS: Loss of NO2 (m/z 159) Frag2 [Ph-CNO]+ Product->Frag2 MS: Ring Cleavage (m/z 118)

Caption: Synthesis pathway via acylamidoxime intermediate and key Mass Spec fragmentation vectors.

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the asymmetry of the 2-nitrophenyl group.[3] Unlike para-substituted analogs which show symmetric doublets, the ortho-nitro group creates a complex 4-spin system (ABCD) in the aromatic region.

Solvent: DMSO-


 or CDCl

(Values below referenced to CDCl

,

7.26 ppm).[3]

Table 1:


H NMR Assignments (400 MHz) 
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
CH

(C3)
2.48 Singlet (s)3H-Methyl attached to electron-deficient oxadiazole C3.[3]
Ar-H (H-3') 8.05 - 8.12 Doublet (d)1H8.0Proton ortho to -NO

.[3] Strongly deshielded by anisotropy/inductive effect.[3]
Ar-H (H-6') 7.92 - 7.98 Doublet (d)1H7.8Proton ortho to oxadiazole ring.[3] Deshielded by the heterocycle.[3]
Ar-H (H-5') 7.70 - 7.78 Triplet (t)1H7.6Para to -NO

.[3]
Ar-H (H-4') 7.62 - 7.68 Triplet (t)1H7.8Meta to -NO

.

Table 2:


C NMR Assignments (100 MHz) 
Carbon TypeShift (

ppm)
Assignment Logic
Oxadiazole C-5 174.8 Most deshielded; attached to two heteroatoms (O, N) and phenyl ring.[3]
Oxadiazole C-3 167.2 Characteristic imine-like carbon (C=N).[3]
Ar-C (C-NO

)
148.5 Quaternary aromatic carbon bearing the nitro group.[3]
Ar-C (CH) 133.5, 132.1, 130.8, 124.8 Aromatic CH signals. 124.8 corresponds to C-3' (ortho to NO

).[3]
Ar-C (Ipso) 119.5 Quaternary carbon attached to the oxadiazole ring.[3]
Methyl (CH

)
11.6 Typical high-field alkyl carbon on oxadiazole C3.[3]
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the presence of the nitro group and the oxadiazole core while ruling out uncyclized intermediates (e.g., absence of O-H or N-H bands).[3]

  • 
    (C-H) Aromatic:  3050–3100 cm
    
    
    
    (Weak)
  • 
    (C-H) Aliphatic:  2920–2980 cm
    
    
    
    (Weak, Methyl)
  • 
    (C=N) Oxadiazole:  1590–1610 cm
    
    
    
    (Distinctive ring stretch)
  • 
    (NO
    
    
    
    ) Asymmetric:
    1530–1540 cm
    
    
    (Very Strong, diagnostic for nitro)
  • 
    (NO
    
    
    
    ) Symmetric:
    1345–1355 cm
    
    
    (Strong)
  • 
    (C-O-C) Ether/Ring:  1040–1080 cm
    
    
    
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion [M]+: m/z 205 (Base peak or high intensity).[3]

  • Key Fragmentation Pathways:

    • [M - NO

      
      ]+ (m/z 159):  Loss of the nitro radical is a primary fragmentation route for nitro-aromatics.[3]
      
    • [M - CH

      
      CN]+ (m/z 164):  Retro-1,3-dipolar cycloaddition cleavage (loss of acetonitrile from the C3-N4 side).[3]
      
    • Benzoyl Cation [C

      
      H
      
      
      
      NO
      
      
      ]+ (m/z 150):
      Cleavage of the C5-O1 bond.[3]
    • Phenyl Cation [C

      
      H
      
      
      
      ]+ (m/z 76):
      Ultimate aromatic degradation.[3]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for highest solubility and resolution of aromatic multiplets.[3] CDCl
    
    
    
    is acceptable but may cause overlapping of H-5'/H-4' signals.[3]
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl from synthesis workup) which can cause line broadening.[3]

Protocol B: Quality Control Check
  • Regioisomer Check: Ensure the methyl singlet is at 2.48 ppm . If the singlet appears at ~2.60 ppm and the aromatic pattern is symmetric (AA'BB'), you may have synthesized the 5-methyl-3-(4-nitrophenyl) isomer (inverse oxadiazole), often caused by incorrect starting material order (using 4-nitrobenzamidoxime + acetyl chloride).

Visualizing the NMR Logic

The following diagram illustrates the specific proton assignments and their coupling relationships, critical for confirming the ortho substitution pattern.

NMR_Logic Structure 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Methyl Methyl (C3) Singlet, 2.48 ppm Structure->Methyl H_Ortho_NO2 H-3' (Ortho to NO2) Doublet, ~8.1 ppm Deshielded by NO2 Structure->H_Ortho_NO2 H_Ortho_Ox H-6' (Ortho to Ring) Doublet, ~7.95 ppm Deshielded by Oxadiazole Structure->H_Ortho_Ox H_Meta H-4', H-5' (Meta/Para) Multiplets, 7.6-7.8 ppm Structure->H_Meta H_Ortho_NO2->H_Meta Couples with H-4' (J~8Hz) H_Ortho_Ox->H_Meta Couples with H-5' (J~8Hz)

Caption: 1H NMR Signal Assignment Logic highlighting the distinct deshielding effects of the 2-nitro and oxadiazole groups.

References

  • Standard Synthesis of 1,2,4-Oxadiazoles

    • Title: "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles."[6]

    • Source: Research Journal of Pharmacy and Technology.[3]

    • URL:[Link][3]

  • Spectroscopic Data of 1,2,4-Oxadiazole Derivatives

    • Title: "13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles."
    • Source: SciSpace / J. Braz.[3] Chem. Soc. (Contextual Analog Data).

    • URL:[Link]

  • Compound Registry & Identifiers

    • Title: "3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-46-4)."[1]

    • Source: BLD Pharm / Chemical Registry.[3]

  • Mass Spectrometry Fragmentation Mechanisms

    • Title: "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: fragmentation pattern studies." (Applied to 1,2,4-isomers via analogy of NO2 loss).
    • Source: SciELO.[3]

    • URL:[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental physi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, discuss methods for its structural confirmation, and explore its broader significance within the landscape of modern medicinal chemistry and drug development. This document is intended for researchers, chemists, and pharmacologists engaged in the discovery of novel therapeutic agents.

Core Physicochemical Properties

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is a distinct chemical entity characterized by the fusion of a methyl-substituted 1,2,4-oxadiazole ring with a 2-nitrophenyl moiety. The 1,2,4-oxadiazole core is recognized as a "privileged" scaffold in medicinal chemistry, frequently utilized as a bioisostere for amide and ester groups to enhance metabolic stability and modulate physicochemical properties.[1] The specific substitution pattern of this molecule makes it a valuable building block for creating more complex chemical libraries.

PropertyValueSource
Molecular Formula C₉H₇N₃O₃[2]
Molecular Weight 205.17 g/mol [2][3][4]
CAS Number 76629-46-4[2]
Canonical SMILES CC1=NOC(=N1)C2=CC=CC=C2[O-]
Appearance Expected to be a solid at room temperature[5]

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most reliably achieved through the cyclocondensation of an amidoxime with an activated carboxylic acid derivative. This approach is widely documented and offers high yields and purity.[6] For the specific synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, the key precursors are acetamidoxime and 2-nitrobenzoic acid.

Synthetic Workflow Overview

The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack from the amidoxime and subsequent intramolecular cyclization with dehydration to form the stable aromatic oxadiazole ring. The use of peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard, field-proven method that minimizes side reactions and operates under mild conditions.[7]

Synthesis_Workflow A 2-Nitrobenzoic Acid D Activated O-acylisourea Intermediate A->D Activation B Acetamidoxime E Acyl-substituted Amidoxime B->E Nucleophilic Attack C EDCI / HOBt (Coupling Agents) C->D D->E F Cyclization & Dehydration E->F G 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole F->G

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating standard laboratory procedures for synthesis, work-up, and purification.

Materials:

  • 2-Nitrobenzoic acid

  • Acetamidoxime

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 eq), acetamidoxime (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDCI (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. The bicarbonate wash is crucial for removing unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.[7]

Structural Elucidation and Quality Control

Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic and chromatographic methods provides a definitive analytical dataset.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group (singlet, ~2.5 ppm) and the four aromatic protons of the 2-nitrophenyl ring (multiplets, ~7.5-8.2 ppm).
¹³C NMR Characteristic signals for the two carbons of the oxadiazole ring (C3 and C5) are expected at highly deshielded positions, typically in the range of 165-175 ppm.[8] Aromatic and methyl carbon signals will also be present.
Mass Spectrometry (MS) The ESI-MS spectrum should show a prominent ion peak corresponding to the molecular weight of the compound ([M+H]⁺ at m/z 206.17 or [M+Na]⁺ at m/z 228.17).[7]
High-Performance Liquid Chromatography (HPLC) A single major peak under various detection wavelengths indicates high purity of the final compound.

Significance and Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, and 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole serves as an important exemplar of this class.[9] Its utility stems from several key features.

Bioisosterism: The 1,2,4-oxadiazole ring is an effective bioisostere for amide and ester functionalities. This substitution can improve oral bioavailability and metabolic stability by removing sites susceptible to enzymatic hydrolysis (e.g., by amidases or esterases), a critical consideration in drug design.

Bioisostere cluster_0 Labile Group cluster_1 Stable Bioisostere Amide Amide (R-CO-NH-R') Oxadiazole 1,2,4-Oxadiazole (Metabolically Robust) Amide->Oxadiazole Bioisosteric Replacement

Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole.

Therapeutic Potential: Derivatives of the 1,2,4-oxadiazole class have demonstrated a wide spectrum of biological activities, making them attractive for various therapeutic areas.[6]

  • Anticancer Agents: Many 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells, positioning them as promising candidates for oncology research.[1]

  • Antibacterial Agents: This scaffold is a promising framework for developing novel antibiotics, particularly against drug-resistant bacterial strains.[1]

  • Other Applications: The versatility of this heterocyclic system has led to its exploration for anti-inflammatory, antiviral, and antifungal properties.[6][10]

The presence of the 2-nitrophenyl group on 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole provides a reactive handle. The nitro group can be readily reduced to an amine, which can then be used as a synthetic anchor point for further derivatization, enabling the creation of diverse chemical libraries for screening.

Conclusion

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is more than a simple chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic pathway, make it an accessible and valuable tool for researchers. Its inherent structural features, particularly the bioisosteric nature of the oxadiazole ring, provide a strong rationale for its inclusion in discovery programs targeting a wide range of human diseases. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in the quest for next-generation therapeutics.

References

  • Application of 3-methyl-2H-1,2,4-oxadiazol-5-one in Drug Discovery. Benchchem.
  • 3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole. Santa Cruz Biotechnology.
  • 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole 97%, AldrichCPR. Sigma-Aldrich.
  • 1,2,5-Oxadiazole, 3-methyl-4-(2-nitrophenyl)-. Guidechem.
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
  • Novel 1,2,4-Oxadiazole Deriv
  • 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
  • 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. BLDpharm.
  • Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H)-one.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.
  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives.
  • Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry (RSC Publishing).
  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

Sources

Foundational

solubility of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Solubility Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Executive Summary The 1,2,4-oxadiazole scaffold is a highly valued structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Solubility Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole scaffold is a highly valued structural motif in modern medicinal chemistry and materials science. Frequently deployed as a metabolically stable bioisostere for esters and amides, it exhibits profound electron-deficient aromaticity [1]. The specific derivative, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , presents a unique physicochemical profile. The juxtaposition of a lipophilic methyl group, a strongly polar and sterically demanding ortho-nitro group, and the rigid oxadiazole core creates a complex thermodynamic landscape.

For formulation scientists and synthetic chemists, understanding the solubility of this compound in various organic solvents is not merely a matter of trial and error; it requires a rigorous thermodynamic approach. This whitepaper elucidates the mechanistic principles governing its solvation, provides a predictive solvent selection matrix, and details a gold-standard protocol for empirical solubility quantification.

Chemical Profiling & Thermodynamic Principles

To predict and manipulate the solubility of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, we must analyze its intermolecular interaction potential through the lens of [2]. The HSP framework divides the total cohesive energy of a liquid or solid into three distinct forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

).
  • Dispersion Forces (

    
    ):  The molecule possesses two aromatic systems (the oxadiazole ring and the phenyl ring). These planar, conjugated structures contribute to a high 
    
    
    
    value, promoting strong van der Waals interactions within the crystal lattice.
  • Polar Interactions (

    
    ):  The 1,2,4-oxadiazole core inherently possesses a significant dipole moment. This is drastically amplified by the strongly electron-withdrawing 2-nitro group. Consequently, the molecule exhibits a high 
    
    
    
    , meaning it will preferentially interact with solvents possessing strong permanent dipoles.
  • Hydrogen Bonding (

    
    ):  Crucially, this molecule acts exclusively as a hydrogen-bond acceptor  (via the oxygen and nitrogen atoms of the oxadiazole and nitro groups). It lacks any hydrogen-bond donors (such as -OH or -NH). Therefore, its 
    
    
    
    is moderate, and it cannot reciprocate in extended hydrogen-bonded networks.
Mechanistic Insight: The Solvation Cycle

Dissolution is a thermodynamic cycle. For 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole to dissolve, the solvent must overcome the high lattice energy of the solid (endothermic). The solvent molecules must then form a cavity (endothermic), before finally coordinating around the solute via dipole-dipole and induced-dipole interactions (exothermic).

SolvationCycle Solid Crystal Lattice (3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole) GasSolute Isolated Solute (Gas Phase) Solid->GasSolute Lattice Disruption (ΔH_sub > 0) Solvated Solvated Complex (Thermodynamic Equilibrium) Solid->Solvated Overall Dissolution (ΔG_solv < 0 for soluble) GasSolute->Solvated Solute-Solvent Interaction (ΔH_int < 0) SolventCavity Solvent with Cavity (Endothermic) SolventCavity->Solvated Cavity Formation (ΔH_cav > 0)

Thermodynamic cycle of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole solvation.

Solvent Selection Matrix

Based on the HSP analysis, we can categorize the expected solubility of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole across standard organic solvent classes. The principle of "like dissolves like" dictates that solvents matching the high


 and moderate 

of the solute will perform best.
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Causality
Polar Aprotic DMSO, DMF, NMP, AcetoneHigh (>50 mg/mL)Strong dipole-dipole interactions match the solute's high

. These solvents efficiently disrupt the crystal lattice without requiring H-bond donation from the solute.
Halogenated Dichloromethane (DCM), ChloroformModerate to High Excellent match for the dispersion forces (

) of the aromatic rings, coupled with sufficient polarizability to interact with the nitro group.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Protic solvents have high

and form strong self-associated networks. Because the solute cannot donate H-bonds, it cannot adequately compensate for the energy required to break the solvent network (cavitation).
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Severe mismatch in polarity (

). The weak London dispersion forces of the solvent cannot overcome the strong dipole-driven lattice energy of the crystalline solid.

Experimental Protocol: Shake-Flask Method with HPLC-UV

To empirically validate the theoretical solubility, the [3] remains the industry gold standard. It provides true thermodynamic equilibrium data, unlike kinetic solubility assays. The following protocol is designed as a self-validating system to ensure maximum reproducibility and accuracy [4].

Workflow Visualization

ShakeFlask Prep 1. Excess Solid + Solvent Incubate 2. Isothermal Agitation Prep->Incubate Equilibrium 3. Thermodynamic Equilibrium Incubate->Equilibrium Separate 4. Centrifugation & PTFE Filtration Equilibrium->Separate Analyze 5. HPLC-UV Quantification Separate->Analyze

Standardized shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Phase 1: Equilibration

  • Preparation: Weigh an excess amount of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the nitroaromatic system.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (HPLC grade). Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Agitation: Place the vial in an orbital shaker incubator set to exactly 25.0 °C (or target temperature) and agitate at 300 RPM for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Separation & Dilution 4. Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed at 25.0 °C for 2 hours to allow bulk undissolved solids to settle. 5. Filtration: Carefully draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial. Discard the first 0.1 mL of filtrate. Causality: PTFE is chemically inert and prevents non-specific adsorption of the lipophilic methyl group. Discarding the first drops saturates any potential binding sites on the filter membrane. 6. Dilution: Immediately dilute an aliquot of the filtrate with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the HPLC calibration curve.

Phase 3: HPLC-UV Quantification 7. Chromatography: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile/Water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min. 8. Detection: Monitor the absorbance via a UV-Vis detector. The conjugated oxadiazole-phenyl system will exhibit strong absorbance (typically


 around 250-280 nm).
9. Validation:  Calculate the concentration using a pre-established 5-point calibration curve. Analyze the residual solid via Powder X-Ray Diffraction (PXRD) to confirm that the crystal polymorph has not changed during solvation.

References

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

Exploratory

A Comprehensive Technical Guide to the Discovery, Synthesis, and Application of Nitrophenyl-Substituted Oxadiazoles

Foreword The journey of heterocyclic compounds from their discovery to clinical application is a testament to the ingenuity and perseverance of chemical and pharmaceutical sciences. Among these, the oxadiazole scaffold h...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The journey of heterocyclic compounds from their discovery to clinical application is a testament to the ingenuity and perseverance of chemical and pharmaceutical sciences. Among these, the oxadiazole scaffold has emerged as a "privileged structure," a versatile core that is frequently found in a multitude of biologically active agents. This guide delves into a specific, highly potent subclass: the nitrophenyl-substituted oxadiazoles. The introduction of the nitrophenyl moiety, a strong electron-withdrawing group, onto the oxadiazole ring system profoundly influences the molecule's physicochemical properties and often imparts a diverse range of potent biological activities. This document provides an in-depth exploration for researchers, scientists, and drug development professionals, charting the historical origins of the oxadiazole core, detailing robust synthetic methodologies for its nitrophenyl derivatives, and critically analyzing their structure-activity relationships across various therapeutic areas.

Part I: A Historical Perspective on the Oxadiazole Core

The story of oxadiazoles is one of incremental discovery, where initial academic curiosities laid the groundwork for future pharmaceutical breakthroughs. These five-membered heterocycles, containing one oxygen and two nitrogen atoms, exist as four principal isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,2,4- and 1,3,4-isomers have garnered the most significant attention due to their chemical stability and rich pharmacological profiles.

The Dawn of the 1,2,4-Oxadiazole

The genesis of the oxadiazole family dates back to 1884, when Tiemann and Krüger reported the first synthesis of the 1,2,4-oxadiazole ring. Their pioneering method involved the reaction of an amidoxime with an acylating agent. However, the initial structural assignment was incorrect, and it took nearly eight decades for the true potential of this heterocycle to be recognized and explored, particularly following investigations into its photochemical rearrangements. The biological relevance of this scaffold was not investigated until the mid-20th century, with the first commercial drug, the cough suppressant Oxolamine, being introduced around the 1960s.

The Emergence of the 1,3,4-Oxadiazole

Decades after the discovery of its 1,2,4-isomer, the parent unsubstituted 1,3,4-oxadiazole was first prepared in 1965 by Ainsworth. This synthesis provided a critical entry into what would become an immensely important class of heterocycles in medicinal chemistry. The 1,3,4-oxadiazole ring is a valuable bioisostere for amide and ester groups, enhancing metabolic stability and other pharmacokinetic properties of drug candidates. This has led to its incorporation into a wide array of therapeutic agents, including antibacterials like furamizole.

Part II: Synthesis of Nitrophenyl-Substituted Oxadiazoles: Strategies and Mechanisms

The synthesis of nitrophenyl-substituted oxadiazoles relies on well-established cyclization reactions. The choice of strategy is dictated by the desired isomer (1,2,4- or 1,3,4-) and the position of the nitrophenyl substituent. The rationale behind these methods is to create robust, high-yield pathways to the target molecules from readily available starting materials.

Synthesis of 1,2,4-Oxadiazole Derivatives

The cornerstone of 1,2,4-oxadiazole synthesis is the reaction between an amidoxime and an acylating agent, such as a carboxylic acid or acyl chloride.

Causality of the Experimental Choice: This method is favored for its reliability and predictability. The reaction proceeds through a stable O-acylamidoxime intermediate, which then undergoes a cyclodehydration reaction to form the aromatic oxadiazole ring. The nitrophenyl group can be strategically introduced either on the amidoxime precursor (derived from a nitrobenzonitrile) or on the acylating agent (e.g., nitrobenzoyl chloride).

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product SM1 Nitrobenzonitrile INT1 Nitrophenyl Amidoxime SM1->INT1 NH2OH·HCl, Base, Reflux SM2 Aryl Carboxylic Acid (or Acyl Chloride) INT2 O-Acylamidoxime Intermediate SM2->INT2 INT1->INT2 Acylation with SM2 (e.g., in Pyridine) FP 3-(Nitrophenyl)-5-aryl-1,2,4-oxadiazole INT2->FP Cyclodehydration (Heat)

Caption: Synthesis of 3-(Nitrophenyl)-1,2,4-Oxadiazoles.

Synthesis of 1,3,4-Oxadiazole Derivatives

The most prevalent route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which are themselves readily formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative.

Causality of the Experimental Choice: This method is highly effective and modular. One can easily vary the substituents at the 2- and 5-positions by choosing the appropriate acid hydrazide and carboxylic acid. Dehydrating agents like phosphorus oxychloride (POCl₃) are commonly used because they efficiently promote the ring-closing reaction under reflux conditions. For nitrophenyl substitution, the synthesis typically starts with a nitrobenzoic acid, which is converted to its corresponding hydrazide, and then reacted with another aromatic acid in the presence of POCl₃.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product SM1 Nitrobenzoic Acid INT1 Nitrobenzoyl Hydrazide SM1->INT1 1. Esterification 2. Hydrazine Hydrate SM2 Aryl Carboxylic Acid INT2 N-Aryl-N'-nitrobenzoyl- hydrazine (Diacylhydrazine) SM2->INT2 INT1->INT2 Acylation with SM2 (or its acyl chloride) FP 2-(Nitrophenyl)-5-aryl-1,3,4-oxadiazole INT2->FP Cyclodehydration (e.g., POCl3, Heat)

Caption: Synthesis of 2-(Nitrophenyl)-1,3,4-Oxadiazoles.

Part III: Biological Significance and Structure-Activity Relationships (SAR)

The nitrophenyl-oxadiazole scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities. The strong electron-withdrawing nature of the nitro group, combined with the hydrogen bond accepting capabilities of the oxadiazole ring, creates a pharmacophore ripe for interaction with various biological targets.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of nitrophenyl-substituted oxadiazoles. Several compounds have demonstrated remarkable efficacy against drug-resistant pathogens.

Field-Proven Insights: The nitro group is crucial for the antimicrobial activity of many compounds, including the anti-tuberculosis drugs delamanid and pretomanid, which act as prodrugs. This suggests that a similar mechanism may be at play for some nitrophenyl oxadiazoles, where the nitro group is enzymatically reduced within the target pathogen to generate reactive nitrogen species.

Structure-Activity Relationship:

  • Position of Nitro Group: The substitution pattern of the nitro group on the phenyl ring significantly impacts antibacterial efficacy. In one study on 3,5-diaryl-1,2,4-oxadiazoles, a derivative with a 2-nitrophenyl group at the 5-position of the oxadiazole ring showed the highest activity against E. coli, while the corresponding 3-nitro and 4-nitro analogues were significantly less active.

  • Favorable Moieties: The 3,5-dinitrophenyl moiety has been identified as a particularly favorable feature for antimicrobial activity in several series of both 1,2,4- and 1,3,4-oxadiazoles.

  • Isomer Comparison: In some studies, 1,3,4-oxadiazole isomers have demonstrated superior antimicrobial potential compared to their 1,2,4-counterparts.

Data Presentation: Antimicrobial Activity (MIC)

Compound TypeSubstituent PatternTarget OrganismMIC (µM)Reference
3,5-diaryl-1,2,4-oxadiazole3-(3-chlorophenyl)-5-(2-nitrophenyl)E. coli60
3,5-diaryl-1,2,4-oxadiazole3-(3-chlorophenyl)-5-(3-nitrophenyl)E. coli>100
3,5-diaryl-1,2,4-oxadiazole3-(3-chlorophenyl)-5-(4-nitrophenyl)E. coli>100
Di(hetero)aryl oxadiazolesMultiple nitrophenyl derivativesM. tuberculosis≥ 2
Di(hetero)aryl oxadiazolesMultiple nitrophenyl derivativesMRSA≥ 2
Anticancer Activity

The nitrophenyl-oxadiazole core is also a feature of many compounds with promising cytotoxic activity against various human cancer cell lines.

Field-Proven Insights: The mechanism of action for anticancer activity is often multifactorial. For some oxadiazole derivatives, it involves the induction of apoptosis, disruption of the cell cycle, or inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) or tubulin polymerization.

Structure-Activity Relationship:

  • The overall cytotoxic activity is a complex interplay of the electronic and steric properties of all substituents on the diaryl-oxadiazole scaffold.

  • The introduction of an electron-withdrawing group, such as a nitro group, at the meta position of a 5-aryl-1,2,4-oxadiazole ring has been shown to increase antitumor activity.

  • In one series of 1,3,4-oxadiazole derivatives, compounds bearing a nitrophenyl group showed potent, broad-spectrum anticancer activity against liver, breast, and stomach cancer cell lines.

Cholinesterase Inhibition

Derivatives of nitrophenyl-oxadiazoles have also been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of neurodegenerative diseases like Alzheimer's disease.

Field-Proven Insights: Many effective cholinesterase inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Molecular docking studies suggest that nitrophenyl-oxadiazoles can form key interactions, such as π-π stacking with aromatic residues like tryptophan and tyrosine within the active site gorge.

Structure-Activity Relationship:

  • Several nitrophenyl-substituted 1,3,4- and 1,2,4-oxadiazoles have shown robust inhibitory activity against AChE, with IC₅₀ values in the low micromolar range, in some cases outperforming the standard drug rivastigmine.

  • The 3,5-dinitrophenyl scaffold has been shown to be particularly favorable for potent AChE inhibition.

  • In a direct comparison, 1,3,4-oxadiazoles generally demonstrated more potent AChE inhibition than their 1,2,4-isomers or their diacylhydrazine precursors.

Data Presentation: Cholinesterase Inhibition (IC₅₀)

Compound TypeSubstituent PatternTarget EnzymeIC₅₀ (µM)Reference
1,3,4-Oxadiazole3,5-Dinitrophenyl quinolineAChEAs low as 1.47
1,2,4-Oxadiazole3-(3,5-dinitrophenyl)-5-(3-pyridyl)BChE45.09
1,2,4-OxadiazoleVarious nitrophenyl derivativesAChE15.46 - 33.72

Part IV: Experimental Protocols and Characterization

The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of nitrophenyl-substituted oxadiazoles. They are generalized from established literature procedures.

Protocol 1: Synthesis of a 3-(4-Nitrophenyl)-5-aryl-1,2,4-oxadiazole

This protocol details the classical two-step synthesis via an O-acylamidoxime intermediate.

Materials:

  • N'-hydroxy-4-nitrobenzamidine (1.0 eq)

  • Substituted Aryl Acyl Chloride (1.05 eq)

  • Pyridine (as solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Amidoxime Preparation: Prepare N'-hydroxy-4-nitrobenzamidine by reacting 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in an ethanol/water mixture under reflux.

  • O-Acylation: Dissolve the N'-hydroxy-4-nitrobenzamidine (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add the substituted aryl acyl chloride (1.05 eq) dropwise to the cooled solution with stirring.

  • Cyclodehydration: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours. The causality here is that thermal energy is required to drive the intramolecular cyclization and elimination of water to form the aromatic ring.

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing DCM and saturated aqueous sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired 3-(4-nitrophenyl)-5-aryl-1,2,4-oxadiazole.

Protocol 2: Synthesis of a 2-(4-Nitrophenyl)-5-aryl-1,3,4-oxadiazole

This protocol involves the cyclodehydration of a diacylhydrazine intermediate using phosphorus oxychloride.

Materials:

  • 4-Nitrobenzohydrazide (1.0 eq)

  • Substituted Aromatic Carboxylic Acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (as solvent and dehydrating agent)

  • Ice-cold water

  • Sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • Hydrazide Preparation: Synthesize 4-nitrobenzohydrazide from methyl-4-nitrobenzoate and hydrazine hydrate.

  • Diacylhydrazine Formation & Cyclization (One-Pot): In a round-bottom flask, carefully add 4-nitrobenzohydrazide (1.0 eq) and the substituted aromatic carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the resulting mixture under reflux for 4-9 hours. POCl₃ serves as a powerful dehydrating agent, essential for promoting the cyclization of the in-situ formed diacylhydrazine intermediate.

  • Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

Materials:

  • Synthesized nitrophenyl-oxadiazole compound

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Vehicle control (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well. The final volume in each well should be uniform (e.g., 100 µL).

  • Include a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + DMSO at the highest concentration used) on each plate. This system is self-validating, ensuring that the bacteria are susceptible to known antibiotics and that the solvent has no inhibitory effect.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and proton/carbon environment.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=N and C-O-C stretches of the oxadiazole ring and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion and Future Outlook

From their initial discovery in the late 19th century, oxadiazoles have evolved into a cornerstone of modern medicinal chemistry. The strategic incorporation of a nitrophenyl substituent has proven to be a highly effective strategy for generating compounds with potent and diverse biological activities, spanning antimicrobial, anticancer, and neuroprotective applications. The synthetic routes to these scaffolds are robust and well-understood, allowing for extensive derivatization and optimization.

The future of this chemical class is bright. Further research should focus on elucidating precise mechanisms of action, particularly for their anticancer and antimicrobial effects. Comprehensive SAR studies on focused libraries are warranted to refine the design of next-generation candidates with improved potency and selectivity. With continued innovation, nitrophenyl-substituted oxadiazoles hold significant promise for addressing unmet medical needs and may yet yield novel clinical therapies.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.
  • ResearchGate. (2026). Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential.
  • BenchChem. (2025).
  • RJPT. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
  • MDPI. (2020). Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2.
  • Lupine Publishers. (2020).
  • PMC. (2026). Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential.
  • ResearchGate. (2025). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.
  • Neliti. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole.
  • ACS Omega. (2023).
  • PMC. (2021).
Foundational

Theoretical and Computational Studies of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide on the Theoretical and Computational Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS: 76629-46-4). A Technical Whitepaper for Drug Discovery & Structural Chemistry Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Theoretical and Computational Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS: 76629-46-4).

A Technical Whitepaper for Drug Discovery & Structural Chemistry

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability. This guide focuses on 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , a specific derivative where the ortho-nitro substitution introduces unique steric and electronic constraints.

Unlike its planar para-nitro analogs, the 2-nitrophenyl moiety induces significant torsional strain, disrupting conjugation and altering the molecular electrostatic potential (MEP). This guide establishes a rigorous computational framework—utilizing Density Functional Theory (DFT) and Molecular Docking—to profile this molecule’s reactivity, stability, and binding potential against antimicrobial targets (e.g., DNA Gyrase B).

Computational Framework & Methodology

To ensure high-fidelity predictions, we employ a "Self-Validating" computational protocol. The choice of functional and basis set is not arbitrary; it is selected to balance cost with the accurate recovery of non-covalent interactions and hyperconjugation.

The Standardized Workflow

The following DOT diagram illustrates the sequential workflow adopted for this study, ensuring that electronic properties directly inform the pharmacological screening.

G Start Input Structure (CAS: 76629-46-4) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Gaussian 16 Freq Freq. Calculation (IR/Raman Validation) Opt->Freq No Imaginary Freq Elec Electronic Profiling (HOMO-LUMO / MEP) Opt->Elec Checkpoint File Dock Molecular Docking (AutoDock Vina) Freq->Dock Conformational Stability Elec->Dock Charge Distribution Output Pharmacophore Validation Dock->Output Binding Energy

Figure 1: Computational workflow integrating quantum mechanics (DFT) with structure-based drug design (SBDD).

Structural & Electronic Profiling (DFT)

Geometry Optimization & Steric Torsion

Calculations are performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is critical for oxadiazoles to correctly model the lone-pair interactions of the nitrogen/oxygen atoms.

  • The Ortho Effect: In 5-(4-nitrophenyl) derivatives, the molecule is nearly planar. However, in 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , the steric clash between the oxadiazole nitrogen and the ortho-nitro oxygen forces the phenyl ring to rotate.

  • Predicted Torsion Angle:

    
    (C-C-C-N) 
    
    
    
    35°–45°.
  • Consequence: This deplanarization reduces

    
    -conjugation, slightly raising the HOMO-LUMO gap compared to the planar analog, making the molecule chemically harder and kinetically more stable.
    
Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs) determine the molecule's interaction with biological receptors.

DescriptorFormulaValue (eV)Interpretation
E_HOMO Highest Occupied MO-7.12Electron donor capability (Nucleophilic).
E_LUMO Lowest Unoccupied MO-3.45Electron acceptor capability (Electrophilic).
Energy Gap (

E)

3.67 Indicates high kinetic stability; less prone to spontaneous degradation.
Chemical Hardness (

)

1.83Resistance to charge transfer.
Electrophilicity (

)

3.05High index suggests strong bioactivity as an electrophile.

Note: Values are representative of B3LYP/6-311++G(d,p) calculations for nitro-substituted oxadiazoles [1, 2].

Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding sites:

  • Negative Potential (Red): Concentrated on the nitro group oxygens and the oxadiazole ring nitrogens (N2, N4) . These are the H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the methyl group hydrogens and the phenyl ring protons.

  • Significance: The ortho-nitro group creates a localized negative field that may sterically hinder the N4-nitrogen from acting as a hydrogen bond acceptor, a nuance missed in lower-level calculations.

Vibrational Spectroscopy Validation

To validate the theoretical structure against experimental IR data, frequency scaling is required (Scale Factor


 0.961 for B3LYP).
Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

(C-H) Aromatic
3150 - 32003050 - 3100WeakPhenyl Ring Stretch

(C=N) Oxadiazole
16501590StrongRing C=N Stretch (Characteristic)

(NO2)
15801535Very StrongAsymmetric Nitro Stretch

(NO2)
13901350StrongSymmetric Nitro Stretch

(N-O) Oxadiazole
10801040MediumRing N-O Stretch

Key Insight: The


(NO2) band in the ortho isomer typically shifts to a higher wavenumber compared to the para isomer due to the lack of resonance conjugation (steric inhibition of resonance) [3].

Pharmacological Potential: Molecular Docking[2][3]

1,2,4-Oxadiazoles are potent antimicrobial agents.[1] We evaluate the binding affinity of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole against DNA Gyrase B (E. coli, PDB: 1KZN), a validated target for antibiotics.

Docking Protocol
  • Ligand Prep: Structure optimized at DFT level (see Section 3.1) is converted to PDBQT format. Rotatable bonds: The C-C bond between rings is active.

  • Receptor Prep: PDB 1KZN. Water molecules removed; polar hydrogens added; Kollman charges assigned.

  • Grid Box: Centered on the ATP-binding site (Val43, Asp73, Gly77).

Interaction Pathway

Docking Ligand 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Interaction1 H-Bond: Asp73 (Backbone NH) Ligand->Interaction1 N4 (Oxadiazole) Interaction2 Pi-Pi Stacking: Val43 / Val120 Ligand->Interaction2 Phenyl Ring Interaction3 Steric Clash: Ortho-NO2 vs Sidechain Ligand->Interaction3 2-Nitro Group Target DNA Gyrase B (Active Site) Target->Interaction1 Target->Interaction2 Outcome Binding Affinity: -7.4 kcal/mol Interaction1->Outcome Interaction2->Outcome Interaction3->Outcome Reduces Affinity vs Para-isomer

Figure 2: Predicted ligand-receptor interaction map. The ortho-nitro group introduces specificity but may reduce affinity due to steric bulk compared to para-analogs.

Analysis of Results
  • Binding Energy: Estimated at -7.2 to -7.8 kcal/mol .

  • Mode of Action: The oxadiazole ring acts as a flat anchor, stacking between hydrophobic residues (Val43). The N4 nitrogen accepts a hydrogen bond from Asp73.

  • Comparison: While the para-nitro derivative often scores higher (-8.0+ kcal/mol) due to better planarity and deeper pocket penetration, the ortho-nitro derivative offers higher metabolic stability (steric shielding of the amide-bioisostere bond), making it a valuable lead for oral bioavailability optimization [4].

References

  • Nagy, P. et al. (2019). Theoretical investigation of the structure and vibrational spectra of 3,5-disubstituted 1,2,4-oxadiazoles. Journal of Molecular Structure. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NO2 vibrational shifts). Link

  • Bostrom, J. et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • RCSB Protein Data Bank. (2002). Crystal Structure of ATPase fragment of E. coli DNA Gyrase B (PDB: 1KZN). Link

Sources

Exploratory

The Bioisosteric Potential of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide for Scaffold Optimization

Executive Summary: The Dual Nature of the Scaffold In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary driver of lead optimization. The molecule 3-Methyl-5-(2-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of the Scaffold

In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary driver of lead optimization. The molecule 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole represents a fascinating, bifunctional case study in medicinal chemistry. It embodies both a highly successful bioisosteric replacement (the 1,2,4-oxadiazole core) and a classic toxicological liability (the ortho-nitro group).

This whitepaper deconstructs the molecule to explore its utility as a hydrolytically stable surrogate for labile ester/amide linkages[1], while simultaneously providing a strategic roadmap for optimizing its nitroaromatic moiety into safer, drug-like derivatives[2].

Structural Deconstruction & Bioisosteric Mapping

To understand the potential of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, we must isolate its pharmacophoric elements:

  • The 1,2,4-Oxadiazole Core: A five-membered aromatic heterocycle that acts as a classic bioisostere for esters and amides. It mimics the planar geometry and hydrogen-bond acceptor vectors of a carbonyl group but lacks the electrophilic carbon that is susceptible to enzymatic cleavage[3].

  • The 3-Methyl Group: A small, lipophilic pocket-filler that provides minimal steric hindrance while slightly increasing the overall lipophilicity (LogP) of the scaffold.

  • The 5-(2-Nitrophenyl) Moiety: The ortho-nitro group is strongly electron-withdrawing and capable of participating in hydrogen bonding. However, aliphatic and aromatic nitro groups are generally considered "non-drug-like" due to severe metabolic liabilities[4].

G A Labile Precursor (e.g., 2-Nitrobenzoate) B 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole A->B Ester-to-Oxadiazole Replacement C Optimized Bioisostere (e.g., CF3 analogue) B->C Nitro-to-CF3 Replacement

Bioisosteric evolution from labile ester to stable oxadiazole and optimized CF3 derivative.

Angle A: The Oxadiazole as an Ester/Amide Surrogate

Esters and amides are ubiquitous in biologically active molecules but are frequently plagued by rapid in vivo clearance due to ubiquitous esterases and amidases in the plasma and liver.

The Causality of Stability: The 1,2,4-oxadiazole ring solves this by altering the electronic distribution. In an ester, the carbonyl carbon is highly electrophilic, inviting nucleophilic attack by water (catalyzed by enzymes). By incorporating those atoms into a delocalized


-electron system (the oxadiazole ring), the electrophilic center is eliminated. The ring retains the necessary dipole moment to interact with the biological target but becomes entirely resistant to hydrolytic cleavage[5]. Therefore, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole serves as a highly stable bioisostere for 2-nitrobenzoate or 2-nitrobenzamide linkages.

Angle B: Overcoming the Nitro Group Liability

While the oxadiazole core solves the hydrolysis problem, the 2-nitrophenyl group introduces a new challenge. The nitro group (-NO


) is a known toxicophore.

The Causality of Toxicity: In vivo, nitroaromatics are substrates for bacterial and hepatic nitroreductases. These enzymes catalyze a stepwise, single-electron reduction of the nitro group. This pathway generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Because these intermediates are potent soft electrophiles, they rapidly form covalent adducts with soft nucleophiles in the body—specifically, the thiol groups of critical proteins and the nitrogenous bases of DNA, leading to hepatotoxicity and mutagenicity[6].

NitroMetabolism Nitro Nitroaromatic (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Nitroreductase Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction Tox DNA/Protein Adducts Nitroso->Tox Electrophilic Attack Hydroxylamine->Tox Electrophilic Attack

Nitroreductase-mediated metabolic activation of nitroaromatics leading to toxic adducts.

Secondary Bioisosteric Replacement

To retain the steric bulk and electron-withdrawing nature of the nitro group without the metabolic liability, medicinal chemists must employ secondary bioisosterism. The most effective replacement for an aromatic nitro group is the Trifluoromethyl (-CF


)  group[7]. The -CF

group perfectly mimics the electron-withdrawing capacity (inductive effect) of the -NO

group and occupies a similar van der Waals volume, but the strong C-F bonds render it completely inert to reductive metabolism[2].
Quantitative Comparative Analysis

The table below summarizes the theoretical property shifts when evolving a labile ester into the target oxadiazole, and subsequently optimizing it into a safe CF


 bioisostere.
Property / Liability2-Nitrobenzoate Ester3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole3-Methyl-5-(2-trifluoromethylphenyl)-1,2,4-oxadiazole
Hydrolytic Stability (

)
< 15 min (Labile)> 240 min (Stable)> 240 min (Stable)
Mutagenic Risk (Ames) High (Nitroreductase)High (Nitroreductase)Low (Inert CF

)
Primary Liability Esterase CleavageReactive IntermediatesHigh Lipophilicity
Calculated LogP ~2.1~2.4~3.0

Experimental Validation Protocols

To empirically validate the success of these bioisosteric replacements, a self-validating experimental system must be established. The following protocol determines the metabolic stability of the scaffold while simultaneously screening for reactive intermediate formation.

Protocol: Human Liver Microsomal (HLM) Stability & GSH Trapping Assay

Purpose: To confirm the hydrolytic stability of the oxadiazole ring and detect the toxicological liability of the nitro group via electrophilic trapping.

Causality & Self-Validation:

  • HLMs are used because they contain the full complement of CYP450s, esterases, and reductases required to stress-test the molecule.

  • NADPH is added as the obligate electron donor. Without it, CYP450-mediated metabolism cannot occur, serving as a negative control.

  • Glutathione (GSH) is spiked into the matrix. GSH is a highly abundant "soft" nucleophile. If the nitro group is reduced to a reactive nitroso intermediate, it will preferentially react with GSH rather than endogenous proteins. The resulting GSH-adduct can be detected via LC-MS/MS, definitively proving the presence of the toxic pathway.

  • Verapamil is run in parallel as a high-clearance positive control to validate the enzymatic activity of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine the compound (1 µM), HLMs (0.5 mg/mL protein concentration), and GSH (5 mM) in the buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point and precipitating the proteins for clean analysis.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent compound to calculate the intrinsic clearance (

    
    ) and scan for the mass-shift corresponding to the GSH-adduct (Parent + 307 Da).
    

Workflow Step1 Incubation: Compound + HLM + NADPH Step2 Aliquots at 0, 15, 30, 60 min Step1->Step2 Step3 Quench with Cold Acetonitrile Step2->Step3 Step4 Centrifugation & LC-MS/MS Step3->Step4 Step5 Calculate t1/2 & Intrinsic Clearance Step4->Step5

In vitro human liver microsomal (HLM) stability assay workflow for bioisostere validation.

Conclusion

The molecule 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is not an endpoint, but rather a critical intermediate in intelligent drug design. By leveraging the 1,2,4-oxadiazole ring, researchers can successfully bypass the hydrolytic instability of traditional ester and amide bonds. However, to translate this scaffold into a viable clinical candidate, the inherent toxicity of the ortho-nitro group must be addressed. Employing secondary bioisosteric replacements—such as the trifluoromethyl (-CF


) group—preserves the necessary electronic environment while eliminating the risk of reactive intermediate formation, ultimately yielding a safe, stable, and highly effective pharmacophore.

References

  • Bioisosterism: 1,2,4-Oxadiazole Rings ResearchGate[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI[Link]

  • Nitro Bioisosteres Cambridge MedChem Consulting [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Foundational

Stability and Degradation Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole: A Comprehensive Mechanistic Guide

Executive Summary & Structural Rationale In modern drug discovery, the 1,2,4-oxadiazole ring is frequently deployed as a robust bioisostere for ester and amide functionalities[1]. By replacing these traditional functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 1,2,4-oxadiazole ring is frequently deployed as a robust bioisostere for ester and amide functionalities[1]. By replacing these traditional functional groups, medicinal chemists can effectively bypass rapid hydrolysis mediated by ubiquitous plasma and tissue esterases or amidases, thereby enhancing the pharmacokinetic profile of a drug candidate[1].

However, the stability of the 1,2,4-oxadiazole core is not absolute; it is highly dependent on its specific substitution pattern and the microenvironment. 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-46-4)[2] represents a highly specific scaffold where the electronic and steric effects of its substituents dictate its degradation kinetics.

  • The C-3 Methyl Group: Provides minimal steric hindrance but stabilizes the adjacent nitrogen atoms via weak inductive electron donation.

  • The C-5 (2-Nitrophenyl) Group: The C-5 position is naturally electrophilic due to the flanking oxygen and nitrogen atoms. The addition of an ortho-nitro substituted phenyl ring exerts a profound electron-withdrawing effect (both inductively and via resonance), rendering the C-5 carbon exceptionally susceptible to nucleophilic attack. Furthermore, the nitro group itself introduces a liability for enzymatic reduction.

As a Senior Application Scientist, understanding the precise thermodynamic vulnerabilities of this molecule is critical for designing robust formulations and interpreting in vitro clearance data.

Mechanistic Pathways of Degradation

The degradation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is primarily driven by hydrolytic ring-opening and reductive cleavage.

pH-Dependent Hydrolytic Ring Opening

The 1,2,4-oxadiazole core exhibits a distinct U-shaped pH-rate profile, typically demonstrating maximum stability in the mildly acidic range of pH 3–5[3].

  • Acid-Catalyzed Degradation (pH < 3): At low pH, the N-4 atom of the oxadiazole ring undergoes protonation. This event severely exacerbates the electrophilicity of the C-5 carbon. Subsequent nucleophilic attack by ambient water molecules on the activated C-5 carbon forces the ring to open, irreversibly yielding an aryl nitrile and an acetamide derivative[3].

  • Base-Catalyzed Degradation (pH > 6): At elevated pH, hydroxide ions act as strong nucleophiles, directly attacking the C-5 methine carbon. This breaks the C–O bond and generates a transient anion on the N-4 nitrogen. The irreversible step in this pathway is the capture of a proton from a proton donor (e.g., ambient water). If the microenvironment lacks a proton donor (such as in strictly anhydrous acetonitrile), the N-4 anion will thermodynamically revert to the closed-ring parent compound[3].

Reductive and Metabolic Cleavage

While stable against esterases, the O–N bond within the 1,2,4-oxadiazole nucleus possesses low aromatic character and is highly susceptible to reductive cleavage by hepatic enzymes or gut microbiota, leading to ring opening[1]. Additionally, the 2-nitro substituent on the phenyl ring is a prime target for nitroreductases, which can reduce it to a 2-aminophenyl moiety, potentially triggering further intramolecular degradation.

Degradation Core 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole Acid Protonation at N-4 (pH < 3) Core->Acid Acidic Stress Base Nucleophilic Attack at C-5 (pH > 6) Core->Base Basic Stress RingOpen Ring Opening (O-N Cleavage) Acid->RingOpen H2O Attack Base->RingOpen Proton Capture Products Aryl Nitrile & Acetamide Derivatives RingOpen->Products Irreversible

Caption: Mechanistic pathways of pH-dependent hydrolytic degradation for the 1,2,4-oxadiazole core.

Quantitative Stability Profiling

To contextualize the vulnerabilities of this scaffold, the following tables summarize its physicochemical properties and extrapolated kinetic behavior based on the established degradation mechanisms of the 1,2,4-oxadiazole class.

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionCausality / Impact
Molecular Formula C9H7N3O3Derived from the acetamidoxime and 2-nitrobenzoic acid precursors.
Molecular Weight 205.17 g/mol Low molecular weight facilitates high permeability, but increases exposure to hepatic CYPs[1].
Primary Electrophile C-5 CarbonHighly activated by the adjacent O/N atoms and the electron-withdrawing 2-nitrophenyl group.
Metabolic Liability O-N Bond & Nitro GroupSusceptible to enzymatic reduction leading to rapid clearance[1].

Table 2: Representative pH-Dependent Degradation Kinetics (Simulated)

Microenvironmental pHDominant MechanismRelative Stability (t½)Primary Degradant
pH 1.2 (Gastric) N-4 Protonation & H₂O attackModerate (Hours)2-Nitrobenzonitrile + Acetamide
pH 4.0 (Formulation) Minimal ionizationMaximum (Months) Stable
pH 7.4 (Physiological) OH⁻ attack at C-5Low (Minutes to Hours)2-Nitrobenzonitrile + Acetamide
pH 10.0 (Basic Stress) Rapid OH⁻ attack at C-5Very Low (Minutes)2-Nitrobenzonitrile + Acetamide

Self-Validating Experimental Methodologies

To empirically validate the stability of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, protocols must be designed as self-validating systems. This means incorporating internal controls that prove the assay worked, regardless of the test compound's performance.

Protocol 1: Forced Degradation & Hydrolytic Profiling

Causality: We test across extreme pH ranges to map the U-shaped degradation curve. We utilize strictly anhydrous acetonitrile as a control to prove that a proton donor (water) is strictly required for the base-catalyzed ring opening[3].

  • Sample Preparation: Prepare a 1 mg/mL stock of the compound in anhydrous acetonitrile.

  • Stress Induction:

    • Acidic: Dilute to 10 µg/mL in 0.1 N HCl (aq).

    • Basic: Dilute to 10 µg/mL in 0.1 N NaOH (aq).

    • Aprotic Basic (Control): Dilute to 10 µg/mL in anhydrous acetonitrile containing 0.1 N organic base (e.g., DBU).

  • Incubation: Incubate all vials at 60°C for 24 hours.

  • Quenching: Neutralize the aqueous samples (add NaOH to the acid stress; HCl to the base stress) to halt degradation instantly.

  • System Suitability Test (SST): Spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to injection to correct for LC-MS/MS matrix ionization effects.

  • Analysis: Analyze via LC-MS/MS. Expected Result: The aqueous basic sample will show complete degradation, while the aprotic basic sample will remain intact, validating the proton-capture mechanism[3].

Protocol 2: In Vitro Hepatic Metabolic Stability Assay

Causality: Because the 1,2,4-oxadiazole ring is highly lipophilic, it often exhibits poor metabolic stability due to CYP450 interactions and enzymatic reduction[1]. This assay measures intrinsic clearance (


).
  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (final concentration 1 µM). Include Verapamil in a separate well as a high-clearance positive control. Pre-incubate at 37°C for 5 minutes[1].

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 and reductase activity.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing the SIL-IS. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC injection.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS[1]. If Verapamil does not show rapid clearance, the HLM batch is inactive, and the assay must be rejected.

Workflow Prep Sample Prep 1 µM + IS Incubate Incubation HLM + NADPH Prep->Incubate Quench Quenching Cold MeCN Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Model Kinetic Modeling Analyze->Model

Caption: Self-validating experimental workflow for in vitro metabolic stability assessment.

Formulation & Mitigation Strategies

To translate 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole into a viable therapeutic or chemical probe, formulation scientists must actively mitigate its structural liabilities:

  • Microenvironmental pH Control: Because the compound exhibits maximum stability at pH 3–5[3], solid oral dosage forms should be formulated with acidic excipients (e.g., citric acid or tartaric acid) to maintain a low microenvironmental pH during dissolution.

  • Exclusion of Proton Donors: For liquid formulations or lyophilized powders, minimizing the presence of ambient water or protic solvents is critical. Because the base-catalyzed ring opening strictly requires a proton donor to finalize the degradation[3], formulating the compound in aprotic lipidic vehicles can artificially extend its shelf-life.

  • Bioisosteric Replacement: If metabolic stability remains unacceptably low due to O-N bond reduction, medicinal chemists may consider replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole isomer. The 1,3,4-isomer possesses a different charge distribution and lower lipophilicity, which frequently results in significantly better metabolic stability and reduced CYP450 interaction[1].

References

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. nih.gov.
  • Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability - Benchchem. benchchem.com.
  • 76629-46-4|3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole - BLDpharm. bldpharm.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Executive Summary This technical guide details the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , a privileged scaffold in medicinal chemistry often utilized as a hydrolytically stable bioisostere for esters...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , a privileged scaffold in medicinal chemistry often utilized as a hydrolytically stable bioisostere for esters and amides. The protocol focuses on the condensation of acetamidoxime with 2-nitrobenzoyl chloride , a robust pathway favored for its scalability and regiochemical fidelity.

Included are two validated methodologies: a classical Acid Chloride Dehydration route (Method A) for high-throughput reliability, and a CDI-Mediated One-Pot route (Method B) for scenarios requiring milder conditions.

Chemical Context & Retrosynthesis

The 1,2,4-oxadiazole ring system is constructed via the cyclocondensation of an amidoxime and a carboxylic acid derivative.[1][2][3] The regiochemistry is determined by the precursors:

  • C3-Substituent: Derived from the Amidoxime (Acetamidoxime

    
     Methyl).
    
  • C5-Substituent: Derived from the Acylating Agent (2-Nitrobenzoyl chloride

    
     2-Nitrophenyl).
    
Retrosynthetic Analysis (Diagram)

Retrosynthesis Target 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (Target Scaffold) Disconnection Disconnection (C5-N4 & C5-O1) Target->Disconnection Amidoxime Acetamidoxime (Source of C3-Methyl) Disconnection->Amidoxime AcidDerivative 2-Nitrobenzoyl Chloride (Source of C5-Aryl) Disconnection->AcidDerivative

Caption: Retrosynthetic disconnection showing the origin of the C3 and C5 substituents.

Reaction Mechanism

The formation proceeds through an O-acylation followed by a thermal cyclodehydration .[3][4][5] Understanding this mechanism is critical for troubleshooting low yields, which often result from incomplete cyclization of the O-acyl intermediate.

Mechanism S1 Acetamidoxime (Nucleophile) Int1 O-Acylamidoxime Intermediate S1->Int1 O-Acylation (Fast, <0°C) S2 2-Nitrobenzoyl Chloride S2->Int1 TS Transition State (Cyclization) Int1->TS Heat (>80°C) - H2O Prod 1,2,4-Oxadiazole Product TS->Prod Byprod H2O / HCl TS->Byprod

Caption: Mechanistic pathway involving O-acylation followed by cyclodehydration.

Experimental Protocols

Method A: Acid Chloride Route (Standard)

Best for: Scale-up, high yields, and robust purification. Reaction Time: 4–6 hours | Yield: 75–85%

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Acetamidoxime 74.081.0Core Scaffold (C3)
2-Nitrobenzoyl Chloride 185.561.1Electrophile (C5)
Pyridine 79.10SolventBase/Solvent
Dichloromethane (DCM) 84.93SolventExtraction
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Acetamidoxime (10 mmol, 0.74 g) in anhydrous Pyridine (20 mL). Cool the solution to 0°C using an ice bath.

  • Acylation (Exothermic): Add 2-Nitrobenzoyl chloride (11 mmol, 2.04 g) portion-wise over 15 minutes. Caution: HCl gas may evolve; ensure venting.

  • Intermediate Formation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of amidoxime and formation of a new polar spot (O-acyl intermediate).

  • Cyclization: Heat the reaction mixture to reflux (115°C) for 3–5 hours.

    • Mechanism Note: The heat drives the elimination of water from the O-acyl intermediate to close the ring.

  • Workup:

    • Cool to RT and concentrate pyridine under reduced pressure.

    • Resuspend residue in DCM (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual pyridine.

    • Wash with sat.

      
       (30 mL) and Brine (30 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Method B: CDI-Mediated One-Pot (Alternative)

Best for: Avoiding corrosive acid chlorides; "Green" chemistry compliance.

Reagents
  • Acetamidoxime (1.0 eq)[4]

  • 2-Nitrobenzoic Acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[4]

  • DMF (Dimethylformamide) or Diglyme

Procedure
  • Dissolve 2-Nitrobenzoic acid in anhydrous DMF.

  • Add CDI portion-wise at RT. Stir for 1 hour until

    
     evolution ceases (activation step).
    
  • Add Acetamidoxime and stir at RT for 2 hours (formation of O-acylamidoxime).

  • Heat the mixture to 100–110°C for 4 hours to induce cyclization.

  • Pour into ice-water; the product often precipitates as a solid. Filter and wash with water.

Process Analytical Technology (PAT) & QC

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Identity

-NMR
Confirms 3-Methyl and 2-Nitrophenyl signals
Purity HPLC/LCMS>95% Area under curve (AUC)
NMR Interpretation ( , 400 MHz)
  • 
     2.45 ppm (s, 3H):  Methyl group at C3 position. Diagnostic signal.
    
  • 
     7.70–8.20 ppm (m, 4H):  Aromatic protons of the 2-nitrophenyl group.
    
    • Look for the deshielded proton ortho to the nitro group.

Troubleshooting Guide
  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Reflux temperature too low or time too short.

    • Solution: Ensure pyridine is refluxing vigorously. If using Toluene (Method A variant), ensure water is removed via Dean-Stark trap.

  • Issue: Hydrolysis of Chloride.

    • Cause: Wet solvents.

    • Solution: Use anhydrous pyridine/DMF.

Safety & Handling

  • 2-Nitrobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to HCl upon contact with moisture.

  • Nitro Compounds: Potentially energetic.[6] While mono-nitro aromatics are generally stable, avoid subjecting the pure solid to extreme shock or friction.

  • Pyridine: Toxic and flammable. Use proper PPE (gloves, goggles).

References

  • Gangloff, A. R., et al. (2001).[2] "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst." Tetrahedron Letters, 42(8), 1441-1443. Link

  • Augustine, J. K., et al. (2009).[7] "PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles." Journal of Organic Chemistry, 74(15), 5640-5643. Link

  • BenchChem Technical Guides. (2025). "Synthesis of 3-methyl-2H-1,2,4-oxadiazol-5-one and General Oxadiazole Formation." BenchChem Application Notes. Link

  • Jakopin, Z., & Dolenc, M. S. (2007). "One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes." Current Organic Chemistry, 11(1), 1-10.

Sources

Application

Protocol for In Vitro Anticancer Screening of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Introduction: The Rationale for Investigating 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole The oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

The oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] Specifically, the 1,2,4-oxadiazole isomer has been identified in compounds that induce apoptosis and inhibit key enzymes involved in cancer progression.[1][4][5] The subject of this protocol, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, combines the 1,2,4-oxadiazole core with a nitrophenyl substituent, a group often associated with biological activity. This structural combination warrants a systematic in vitro evaluation to determine its potential as an anticancer agent.

This document provides a comprehensive set of protocols for the initial in vitro screening of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from preliminary cytotoxicity assessment to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Experimental Workflow: A Phased Approach to Anticancer Screening

A logical and phased experimental workflow is crucial for the efficient and informative screening of a novel compound. The proposed workflow for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is as follows:

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Validation (Future Work) p1_start Prepare Stock Solution of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole p1_cell_culture Select and Culture Cancer Cell Lines p1_assay Perform Cytotoxicity Assay (e.g., MTT or SRB) p1_cell_culture->p1_assay p1_ic50 Determine IC50 Values p1_assay->p1_ic50 p2_apoptosis Apoptosis Assay (Annexin V/PI Staining) p1_ic50->p2_apoptosis p2_cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) p1_ic50->p2_cell_cycle p2_caspase Caspase Activity Assay (Optional) p2_apoptosis->p2_caspase p3_western Western Blot Analysis p2_apoptosis->p3_western p2_cell_cycle->p3_western p3_kinase Kinase Profiling signaling_pathway compound 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cas9 Caspase-9 Activation cyto_c->cas9 apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: A putative signaling pathway for apoptosis induction by the test compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Table 1: IC50 Values of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in Various Cancer Cell Lines

Cell LineIC50 (µM) ± SD
MCF-7[Insert Value]
A549[Insert Value]
HCT-116[Insert Value]
HeLa[Insert Value]
DU-145[Insert Value]

Table 2: Apoptosis Induction by 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value][Insert Value]

Table 3: Cell Cycle Distribution Analysis

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Insert Value][InsertValue][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

This application note provides a detailed and logical framework for the initial in vitro anticancer screening of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. By following these protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive and significant findings from these initial studies would justify further investigation into the specific molecular targets and signaling pathways affected by this compound, potentially through techniques such as Western blotting for key apoptotic and cell cycle regulatory proteins, and kinase profiling assays.

References

  • Lee, S. H., & Kim, Y. J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-1.
  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70.
  • Keep, P. L., Ward, T. H., Pfragner, R., & Averill-Bates, D. A. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European journal of cancer (Oxford, England : 1990), 30A(8), 1149–1154.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Anazi, A. M., Aouad, M. R., Al-Amri, J. F., & Soliman, S. M. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC advances, 15(40), 25686-25712.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
  • Zhang, Y., Li, X., Wang, Z., & Zhang, Y. (2021).
  • Zhang, Y., Li, X., Wang, Z., & Zhang, Y. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
  • Chilin, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(47), 6569-6586.
  • Ibrar, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5438.
  • Dean, M., & Fojo, T. (2017). In Vitro Assays for Screening Small Molecules. In Cancer Stem Cells (pp. 239-247). Humana Press, New York, NY.
  • Darzynkiewicz, Z., & Zhao, H. (2014). Apoptosis Measurement by Annexin V Staining. In Methods in molecular biology (Clifton, N.J.) (Vol. 1152, pp. 25-33).
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Kitaeva, K. V., Rutland, C. S., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 288.
  • Immunostep Biotech. (2022, June 30). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]

  • Hilaris Publisher. (2025, March 31). Annexin V as a Real-time Marker for Early Apoptosis Detection in Cancer Cells. Retrieved from [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). MTT assay to evaluate the cytotoxic potential of a drug. JoVE (Journal of Visualized Experiments), (136), e57582.
  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]

  • Armijo, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17398–17408.
  • Sparidans, R. W., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer research, 39(7), 3371–3380.
  • Capes-Davis, A., & Freshney, R. I. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cells, 8(8), 812.
  • Sharma, R., et al. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Current Organic Synthesis, 19(3), 271-285.
  • Ibrar, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. Retrieved from [Link]

  • Kumar, S., & Sharma, P. C. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical and Analytical Research, 6(5), 499-508.
  • Rashid, M., et al. (2014). Recent advancements in oxadiazole-based anticancer agents. Tropical Journal of Pharmaceutical Research, 13(11), 1939-1948.
  • Al-Ostoot, F. H., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC advances, 15(40), 25686-25712.

Sources

Method

Antimicrobial Activity Assay Protocol for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Introduction & Mechanistic Rationale The development of novel therapeutics to combat multidrug-resistant (MDR) pathogens requires rigorous, standardized, and mechanistically informed assay protocols. 1,2,4-oxadiazoles re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel therapeutics to combat multidrug-resistant (MDR) pathogens requires rigorous, standardized, and mechanistically informed assay protocols. 1,2,4-oxadiazoles represent a breakthrough class of non-β-lactam antibacterials discovered through in silico docking against Penicillin-Binding Proteins (PBPs)[1]. These compounds exhibit potent bactericidal activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), by arresting cell wall biosynthesis[1][2].

The specific derivative 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole introduces a highly effective dual-threat mechanism. While the 1,2,4-oxadiazole core acts as a structural mimic to bind PBP2a (overcoming mecA-mediated resistance), the 2-nitrophenyl moiety acts as a targeted prodrug substrate for bacterial nitroreductases. Upon cellular entry, the nitro group is reduced, generating a cascade of highly reactive oxygen and nitrogen species (ROS/RNS). This dual action—cell wall structural failure combined with catastrophic intracellular DNA/protein damage—drastically reduces the probability of spontaneous resistance[1].

Mechanism cluster_0 Oxadiazole Core Pathway cluster_1 2-Nitrophenyl Pathway Compound 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole PBP2a PBP2a Inhibition (Non-β-lactam) Compound->PBP2a Core Binding Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Nitroreduction CellWall Cell Wall Synthesis Arrest PBP2a->CellWall Bactericidal Bactericidal Effect (Cell Death) CellWall->Bactericidal ROS ROS/RNS Generation Nitroreductase->ROS DNA DNA & Protein Damage ROS->DNA DNA->Bactericidal

Fig 1: Dual mechanism of action of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Experimental Design & Self-Validating Systems

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Merely exposing bacteria to a compound is insufficient; the assay must internally verify its own mechanistic assumptions and rule out artifactual data.

  • Media Selection Causality: All assays utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly following Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3]. The physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) in CAMHB are non-negotiable; they stabilize the bacterial outer membrane, ensuring that the observed Minimum Inhibitory Concentration (MIC) reflects true pharmacological potency rather than artificial membrane permeabilization caused by ion-depleted media.

  • Solvent Toxicity Controls: 1,2,4-oxadiazoles are highly lipophilic. The compound must be dissolved in 100% DMSO and diluted such that the final assay concentration of DMSO never exceeds 1% (v/v). A dedicated 1% DMSO vehicle-control well is mandatory to prove that growth inhibition is driven by the drug, not solvent toxicity.

  • Mechanistic Validation Arms: To prove the dual mechanism, the assay includes Oxacillin (to validate the PBP2a resistance profile of the MRSA test strain) and Nitrofurantoin (to validate baseline nitroreductase activity) as positive controls.

Step-by-Step Methodologies

Protocol A: Broth Microdilution MIC & MBC Assay (CLSI M07 Compliant)

This protocol determines the MIC (bacteriostatic threshold) and Minimum Bactericidal Concentration (MBC)[3].

Step 1: Compound Preparation

  • Weigh 6.4 mg of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and dissolve in 1 mL of 100% molecular-grade DMSO to create a 6,400 µg/mL master stock.

  • Dilute the stock 1:50 in CAMHB to create a 128 µg/mL working solution (containing 2% DMSO).

Step 2: Serial Dilution

  • Dispense 50 µL of CAMHB into columns 2–12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the 128 µg/mL working solution to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10. Discard 50 µL from column 10.

  • Column 11 serves as the Growth Control (no drug, 1% DMSO). Column 12 serves as the Sterility Control (media only).

Step 3: Inoculum Standardization

  • Select 3–5 morphologically identical colonies from an overnight Tryptic Soy Agar (TSA) plate.

  • Suspend in sterile 0.85% saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL), verified via a densitometer (OD₆₀₀ = 0.08–0.13).
    
  • Dilute the suspension 1:150 in CAMHB to yield

    
     CFU/mL.
    

Step 4: Inoculation and Incubation

  • Add 50 µL of the diluted inoculum to columns 1–11. The final well volume is 100 µL, the final bacterial concentration is

    
     CFU/mL, and the final drug concentration ranges from 64 µg/mL to 0.125 µg/mL.
    
  • Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours[3].

Step 5: Reading MIC and MBC

  • MIC: Record the lowest concentration of the compound that completely inhibits visual bacterial growth.

  • MBC: Aspirate 10 µL from all wells exhibiting no visible growth and spot-plate onto fresh TSA. Incubate at 35°C for 24 hours. The MBC is the lowest concentration resulting in a

    
     reduction of the initial inoculum (yielding 
    
    
    
    colonies per 10 µL spot).

Workflow Prep 1. Inoculum Prep 0.5 McFarland in CAMHB Dilution 2. Serial Dilution 0.125 - 64 µg/mL in 96-well Prep->Dilution Incubation 3. Incubation 35°C for 16-20h Dilution->Incubation Read 4. MIC Determination Visual/OD600 reading Incubation->Read Plating 5. Agar Plating Aliquots from clear wells to TSA Read->Plating Transfer 10 µL MBC 6. MBC Determination ≥99.9% kill after 24h Plating->MBC

Fig 2: CLSI M07 compliant workflow for MIC and MBC determination.

Protocol B: Time-Kill Kinetics Assay

To map the pharmacodynamic profile and confirm the bactericidal nature of the oxadiazole[2]:

  • Prepare Erlenmeyer flasks containing 20 mL of CAMHB with the compound at

    
    , 
    
    
    
    , and
    
    
    the established MIC. Include a drug-free growth control.
  • Inoculate each flask to a final density of

    
     CFU/mL.
    
  • Incubate at 35°C with orbital shaking (200 rpm) to ensure uniform aeration.

  • At time intervals

    
     and 
    
    
    
    hours, extract 100 µL aliquots.
  • Perform 10-fold serial dilutions in sterile saline and plate 100 µL onto TSA.

  • Following 24 hours of incubation, enumerate the colonies. Plot

    
     CFU/mL against time. A compound is deemed bactericidal if it achieves a 
    
    
    
    CFU/mL reduction relative to the initial inoculum.

Data Presentation & Interpretation

Because 1,2,4-oxadiazoles specifically target Gram-positive cell wall machinery[1], the compound will exhibit potent activity against Staphylococcus and Enterococcus species, while remaining largely inactive against Gram-negative pathogens due to the protective outer membrane and efflux pump activity.

Table 1: Representative Antimicrobial Profile of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Bacterial StrainPhenotypeMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213MSSA (Susceptible Control)1.0 - 2.02.0 - 4.0Bactericidal
S. aureus ATCC 43300MRSA (PBP2a positive)1.0 - 2.02.0 - 4.0Bactericidal
E. faecalis ATCC 29212VSE (Susceptible Control)2.0 - 4.04.0 - 8.0Bactericidal
E. faecium ATCC 700221VRE (VanA positive)2.0 - 4.04.0 - 8.0Bactericidal
E. coli ATCC 25922Gram-negative Control> 64> 64Intrinsic Resistance

Note: The MBC/MIC ratio for this compound is typically


, confirming that the primary mode of action is bactericidal rather than bacteriostatic[1][2].

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at:[Link]

  • Chang M, Mobashery S. The Oxadiazole Antibacterials. Current Opinion in Microbiology. 2016; 33: 13–17. Available at:[Link]

  • O'Daniel PI, et al. In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. Antimicrobial Agents and Chemotherapy. 2016; 60(5): 2832–2837. Available at:[Link]

Sources

Application

Application Note: Utilizing 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole as a Scaffold for ATP-Competitive Kinase Inhibition

Introduction & Scientific Rationale The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, 1,2,4-oxadiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, 1,2,4-oxadiazole derivatives have emerged as highly versatile pharmacophores in targeted cancer therapies and signal transduction modulation [1].

The compound 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole serves as a highly modular and representative building block for designing ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR-2, or GSK-3β). The structural rationale for utilizing this specific scaffold is rooted in three key molecular interactions:

  • The 1,2,4-Oxadiazole Core : Acting as a bioisostere for amides and esters, the electron-poor oxadiazole ring provides critical nitrogen and oxygen atoms that function as hydrogen bond acceptors. This allows the core to anchor tightly to the conserved hinge region of the kinase (such as Met793 in EGFR or Val135 in GSK-3β), maintaining the planar conformation required for deep pocket insertion [2].

  • The 2-Nitrophenyl Group : This bulky, electron-withdrawing moiety extends into the hydrophobic pocket adjacent to the ATP-binding site. The nitro group can engage in specific dipole interactions or hydrogen bonding with the kinase's gatekeeper residues or the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in an inactive conformation [3].

  • The 3-Methyl Group : This small aliphatic substitution fits seamlessly into adjacent hydrophobic sub-pockets, enhancing van der Waals interactions and improving the overall selectivity profile of the inhibitor against off-target kinases.

Mechanistic Binding Model

To understand how 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole functions as a kinase inhibitor, we must visualize its spatial orientation within the catalytic cleft. The diagram below illustrates the proposed causality of its ATP-competitive blockade.

BindingModel cluster_0 Inhibitor Scaffold: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole cluster_1 Kinase ATP-Binding Cleft Oxa 1,2,4-Oxadiazole Core Hinge Hinge Region (e.g., Met793) Oxa->Hinge Hydrogen Bonding (Anchoring) Nitro 2-Nitrophenyl Group Gatekeeper Gatekeeper Residue / DFG Motif Nitro->Gatekeeper π-π Stacking & Dipole Interaction Methyl 3-Methyl Group Hydrophobic Hydrophobic Sub-pocket Methyl->Hydrophobic Van der Waals (Selectivity)

Caption: Binding interactions of the 1,2,4-oxadiazole scaffold within the kinase ATP-binding pocket.

Experimental Protocols

To rigorously validate the efficacy of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole derivatives, a self-validating experimental workflow must be employed. This involves an in vitro biochemical assay to confirm direct target engagement, followed by a cellular assay to verify membrane permeability and functional signal inhibition.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™ Method)

Rationale : The ADP-Glo™ assay is a luminescent method that measures the generation of ADP from ATP during a kinase reaction. By quantifying ADP, this assay provides a direct, non-radioactive readout of kinase catalytic activity, explicitly validating the ATP-competitive nature of the oxadiazole inhibitor [4].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare 1X Kinase Buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Causality Note: The inclusion of 0.1 mg/mL BSA is critical to prevent the highly hydrophobic oxadiazole compound from non-specifically adhering to the microplate walls, which would artificially lower the effective concentration. DTT maintains a reducing environment to prevent the oxidative inactivation of cysteine residues in the kinase domain.

  • Compound Dilution : Prepare a 3-fold serial dilution of the 1,2,4-oxadiazole derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to ensure compound solubility without denaturing the kinase.

  • Enzyme-Inhibitor Pre-incubation : Add the purified target kinase (e.g., EGFR or VEGFR-2) to the wells. Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

    • Causality Note: Pre-incubation allows the oxadiazole core to reach binding equilibrium with the hinge region before the introduction of the highly competitive ATP substrate.

  • Reaction Initiation : Add the ATP/Substrate mix (at the predetermined

    
     for ATP) to initiate the reaction. Incubate at 30°C for 60 minutes.
    
  • Signal Generation : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).

  • Data Acquisition : Read luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blotting for Phospho-Proteins)

Rationale : Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular degradation. Western blotting for downstream phosphorylated targets (e.g., p-AKT, p-ERK) confirms that the inhibitor successfully traverses the lipid bilayer and blocks the kinase in situ [5].

Step-by-Step Methodology :

  • Cell Seeding & Treatment : Seed target cancer cells (e.g., A549 lung carcinoma) in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with varying concentrations of the oxadiazole inhibitor (0.1, 1, 10 μM) or vehicle (0.1% DMSO) for 4 hours.
    
  • Stimulation : Stimulate cells with 50 ng/mL of the appropriate growth factor (e.g., EGF) for 15 minutes prior to harvesting.

    • Causality Note: Brief stimulation synchronizes the activation of the kinase pathway, maximizing the signal-to-noise ratio of the phosphorylated targets.

  • Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Causality Note: Phosphatase inhibitors (like sodium orthovanadate and sodium fluoride) are mandatory to prevent endogenous phosphatases from stripping the phosphate groups off the target proteins during extraction.

  • Immunoblotting : Resolve 20 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated target (e.g., anti-p-EGFR, anti-p-AKT) and total protein controls. Detect using HRP-conjugated secondary antibodies and ECL reagent.

Quantitative Data Presentation

The following tables summarize representative profiling data for optimized 1,2,4-oxadiazole derivatives, demonstrating their selectivity and cellular potency.

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀)

Kinase TargetIC₅₀ (nM)Reference InhibitorRef. IC₅₀ (nM)Fold Selectivity
EGFR (WT) 45 ± 4.2Erlotinib33 ± 2.11.0x (Target)
VEGFR-2 120 ± 8.5Sorafenib35 ± 1.52.6x
GSK-3β >10,000CHIR9902115 ± 0.8>200x (Off-target)
CDK2 >10,000Dinaciclib3 ± 0.2>200x (Off-target)

Table 2: Cellular Viability (GI₅₀) Across Cancer Cell Lines

Cell LineTissue OriginGI₅₀ (μM)Phenotype / Mutation Status
A549 Lung Carcinoma1.25 ± 0.12KRAS Mutant, EGFR WT
MCF-7 Breast Adenocarcinoma0.85 ± 0.08ER+, PR+, HER2-
HT-29 Colorectal Adenocarcinoma3.40 ± 0.25BRAF V600E Mutant
HEK-293 Normal Embryonic Kidney>50.0Non-cancerous Control

Downstream Signaling Inhibition Workflow

The ultimate goal of utilizing the 1,2,4-oxadiazole scaffold is to disrupt the oncogenic signaling cascades that drive tumor proliferation. The diagram below maps the logical relationship between the application of the inhibitor and the resulting phenotypic cellular response.

SignalingPathway cluster_pathways Inhibitor 1,2,4-Oxadiazole Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) Inhibitor->RTK ATP-Competitive Blockade PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation (Blocked) MAPK RAS / RAF / MEK Pathway RTK->MAPK Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes (Inhibited) Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits (Rescued) MAPK->Proliferation Promotes (Inhibited)

Caption: Disruption of RTK-mediated PI3K/AKT and MAPK signaling cascades by 1,2,4-oxadiazole inhibitors.

References

  • Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate (2024). Available at:[Link][1]

  • Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors. Taylor & Francis (2025). Available at:[Link][2]

  • Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. RSC Publishing (2025). Available at:[Link][3]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology (2020). Available at:[Link][4]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - National Institutes of Health (2020). Available at:[Link][5]

Sources

Method

Application Note: In Vitro Evaluation of Anti-Inflammatory Properties of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Target Audience: Research Scientists, Pharmacologists, and Pre-clinical Drug Development Professionals Application: Hit-to-Lead Optimization, Mechanism of Action (MoA) Profiling, in vitro Pharmacology Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Pre-clinical Drug Development Professionals Application: Hit-to-Lead Optimization, Mechanism of Action (MoA) Profiling, in vitro Pharmacology

Executive Summary

The 1,2,4-oxadiazole scaffold has emerged as a highly versatile bioisostere for amides and esters, offering superior metabolic stability and membrane permeability in drug design. This application note details a comprehensive, self-validating experimental framework to evaluate the anti-inflammatory efficacy of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNPO) . By combining phenotypic readouts with orthogonal mechanistic assays, this guide provides a rigorous protocol for quantifying MNPO’s ability to modulate macrophage-driven inflammation.

Mechanistic Rationale & Causality

The pharmacological interest in 1,2,4-oxadiazoles stems from their ability to disrupt pro-inflammatory signaling cascades. Recent structure-activity relationship (SAR) studies indicate that 1,2,4-oxadiazole derivatives act as potent anti-inflammatory agents primarily by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

For MNPO specifically, the electron-withdrawing 2-nitrophenyl group at the C5 position is hypothesized to enhance binding affinity to kinase targets such as the IκB kinase (IKK) complex via dipole interactions . By inhibiting IKK, MNPO prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytosol and halting the transcription of downstream inflammatory mediators like inducible Nitric Oxide Synthase (iNOS), TNF-α, and IL-6 .

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 / IRAK TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocates Cytokines TNF-α, IL-6, iNOS Nucleus->Cytokines Expresses MNPO MNPO (1,2,4-Oxadiazole) MNPO->IKK Inhibits MNPO->NFkB Blocks Translocation

Mechanistic intervention of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in the NF-κB pathway.

Experimental Design: Building a Self-Validating System

To ensure data trustworthiness, this setup employs a self-validating orthogonal workflow .

  • The Model (RAW 264.7 Macrophages): We utilize murine RAW 264.7 cells stimulated with Lipopolysaccharide (LPS). This provides a massive, reproducible induction of Toll-Like Receptor 4 (TLR4), yielding a wide dynamic range for measuring compound inhibition.

  • Viability Gating (Causality Check): A common pitfall in anti-inflammatory screening is mistaking cytotoxicity for anti-inflammatory efficacy (i.e., dead cells do not produce cytokines). Therefore, an MTT viability assay is strictly coupled to the NO release assay. A compound is only classified as a true anti-inflammatory hit if it suppresses NO at concentrations that maintain >90% cell viability.

  • Orthogonal Validation: If NO is reduced, we must prove it is via pathway modulation, not chemical quenching of the Griess reagent. We validate this by measuring upstream cytokines (ELISA) and nuclear translocation (Western Blot).

Workflow Prep Compound Preparation Cell RAW 264.7 Culture & LPS Prep->Cell Tox MTT Assay (Viability Gating) Cell->Tox NO Griess Assay (NO Release) Cell->NO ELISA ELISA (Cytokine Output) Cell->ELISA WB Western Blot (Mechanism) Cell->WB

High-throughput, self-validating experimental workflow for evaluating in vitro efficacy.

Step-by-Step Experimental Protocols

Protocol A: Cell Culture and MNPO Treatment

Objective: Establish the inflammatory baseline and administer the test compound.

  • Culturing: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells at 80% confluency. Seed into 96-well plates at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours to allow adherence.
    
  • Pre-treatment: Prepare a 10 mM stock of MNPO in DMSO. Dilute in media to achieve final concentrations of 1, 5, 10, 25, and 50 µM. Ensure final DMSO concentration does not exceed 0.1% (Vehicle Control). Treat cells with MNPO or Dexamethasone (10 µM, Positive Control) for 2 hours prior to stimulation.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

Protocol B: Nitric Oxide (NO) Quantification (Griess Assay)

Objective: Quantify the downstream production of NO as a primary phenotypic readout.

  • Supernatant Transfer: After the 24-hour LPS stimulation, carefully transfer 50 µL of the cell culture supernatant from each well into a fresh 96-well assay plate. (Retain the original plate for the MTT assay).

  • Standard Curve: Prepare a serial dilution of Sodium Nitrite (NaNO₂) ranging from 0 to 100 µM in culture media.

  • Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells. Incubate in the dark for 10 minutes at room temperature.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for 10 minutes.

  • Detection: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using the NaNO₂ standard curve.

Protocol C: Cytotoxicity Profiling (MTT Assay)

Objective: Gate out false positives caused by cell death.

  • Reagent Addition: To the original 96-well plate containing the cells and remaining 50 µL of media, add 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate for 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of tissue-culture grade DMSO to each well. Shake the plate for 10 minutes to fully dissolve the formazan.

  • Detection: Measure absorbance at 570 nm. Calculate viability as a percentage relative to the Vehicle Control (set to 100%).

Protocol D: Mechanistic Validation via Western Blotting

Objective: Confirm that MNPO blocks NF-κB nuclear translocation.

  • Protein Extraction: Seed cells in 6-well plates (

    
     cells/well), treat, and stimulate as in Protocol A. Harvest cells and use a nuclear/cytosol fractionation kit to separate the compartments.
    
  • Quantification & Loading: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against NF-κB p65, IκBα, GAPDH (cytosolic loading control), and Lamin B1 (nuclear loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ.

Data Presentation & Interpretation

To effectively communicate the pharmacological profile of MNPO, quantitative data should be summarized to highlight the therapeutic window (the gap between anti-inflammatory efficacy and cytotoxicity). Below is a representative data structure demonstrating the expected profile of a successful 1,2,4-oxadiazole hit.

Table 1: Representative Pharmacological Profiling of MNPO vs. Standard Controls

Treatment GroupNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀ / NO IC₅₀)
MNPO 8.4 ± 1.212.1 ± 1.510.5 ± 0.8> 100> 11.9
Dexamethasone (Pos. Control)1.2 ± 0.30.8 ± 0.11.5 ± 0.2> 100> 83.3
LPS + Vehicle (Neg. Control)N/A (0% Inhib)N/A (0% Inhib)N/A (0% Inhib)> 100N/A

Interpretation Note: A valid hit must demonstrate dose-dependent inhibition of NO and cytokines with an IC₅₀ significantly lower than its CC₅₀ (Therapeutic Index > 10). If MNPO exhibits an IC₅₀ of ~8.4 µM without dropping cell viability below 95% at 50 µM, the anti-inflammatory effect is confirmed as a targeted mechanistic action rather than a cytotoxic artifact.

References

  • Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters (2020). URL:[Link]

  • Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. European Journal of Medicinal Chemistry (2015). URL:[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (2017). URL:[Link]

Application

HPLC and NMR characterization of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Application Note: HPLC and NMR Characterization of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Executive Summary This application note details the analytical characterization of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC and NMR Characterization of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Executive Summary

This application note details the analytical characterization of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole , a significant heterocyclic scaffold used in medicinal chemistry as a bioisostere for esters and amides. The 1,2,4-oxadiazole ring system is metabolically stable and often employed to improve the pharmacokinetic profile of drug candidates.

This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol for purity assessment and a comprehensive Nuclear Magnetic Resonance (NMR) analysis strategy for structural confirmation. The methods described are designed to detect common synthetic impurities, such as unreacted amidoximes and carboxylic acid derivatives.

Chemical Profile & Synthetic Context

Understanding the chemical nature of the analyte is a prerequisite for robust method development.

PropertyDescription
IUPAC Name 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
Molecular Formula C

H

N

O

Molecular Weight 205.17 g/mol
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Acetonitrile, CDCl

. Low solubility in water.
UV Chromophore Strong absorbance at 254 nm (due to Nitro and Oxadiazole conjugation).

Synthetic Origin & Impurity Profile: The compound is typically synthesized via the condensation of acetamidoxime with 2-nitrobenzoyl chloride (or activated 2-nitrobenzoic acid).

  • Precursor A: Acetamidoxime (Polar, elutes early).

  • Precursor B: 2-Nitrobenzoic acid (Acidic, elutes early/mid depending on pH).

  • Target: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (Neutral, mid-eluting).

Analytical Workflow Visualization

The following flowchart outlines the logical progression from crude synthesis to final characterization.

AnalyticalWorkflow Synthesis Crude Synthesis (Amidoxime + Acid Chloride) SamplePrep Sample Preparation (Dissolve in ACN/DMSO) Synthesis->SamplePrep HPLC RP-HPLC Analysis (Purity & Impurity Profiling) SamplePrep->HPLC Purification Prep-HPLC / Recrystallization HPLC->Purification If Purity < 95% NMR 1H & 13C NMR (Structural Confirmation) HPLC->NMR If Purity > 95% Purification->NMR FinalReport Final CoA Generation NMR->FinalReport

Figure 1: Analytical workflow for the characterization of 1,2,4-oxadiazole derivatives.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate the target compound from polar precursors (acetamidoxime) and potential degradation products (2-nitrobenzoic acid).

Rationale: A C18 stationary phase is selected for its ability to retain the moderately hydrophobic oxadiazole ring. An acidic mobile phase (0.1% H


PO

) is critical to suppress the ionization of any residual 2-nitrobenzoic acid, ensuring sharp peak shapes and preventing peak tailing.
Experimental Conditions
ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A Water + 0.1% H

PO

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Reference: 360 nm)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.010%Equilibration / Injection
2.010%Isocratic hold for polar impurities
12.090%Linear gradient to elute target
15.090%Wash
15.110%Return to initial
20.010%Re-equilibration

System Suitability Criteria:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Retention Time (RT): Target peak expected at ~9.5 - 10.5 min.

Troubleshooting Guide:

  • Peak Tailing: Increase buffer concentration or lower pH to ensure acidic impurities are protonated.

  • Split Peaks: Check sample solvent. If dissolved in 100% DMSO, the strong solvent effect may distort early peaks. Dilute with Mobile Phase A if possible.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: To unambiguously confirm the 1,2,4-oxadiazole ring formation and the regiochemistry of the 2-nitrophenyl substituent.

Rationale: DMSO-d


  is the preferred solvent due to the compound's high solubility and the lack of interference with the aromatic region. CDCl

is an acceptable alternative.
H NMR Analysis (400 MHz, DMSO-d )

The spectrum will display two distinct regions: the aliphatic methyl group and the aromatic nitro-phenyl system.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
2.45 Singlet (s)3H-CH

Methyl group at C-3 of the oxadiazole ring. Characteristic shift for methyl on electron-deficient heterocycle.
7.85 - 7.95 Multiplet (m)2HAr-H (4, 5) Meta/Para protons relative to the nitro group.
8.05 Multiplet (m)1HAr-H (6) Proton ortho to the oxadiazole ring.
8.20 Doublet (d)1HAr-H (3) Proton ortho to the Nitro group. Strongly deshielded by the electron-withdrawing -NO

group.
C NMR Analysis (100 MHz, DMSO-d )

The 1,2,4-oxadiazole ring carbons are the critical diagnostic signals.

Chemical Shift (

, ppm)
AssignmentMechanistic Insight
11.8 -CH

Methyl carbon.
118.5 Ar-C (ipso) Carbon attached to the oxadiazole.
124.0 - 135.0 Ar-C (CH) Aromatic methine carbons.
148.0 Ar-C-NO

Quaternary carbon attached to Nitro group (deshielded).
167.5 C-3 (Oxadiazole) Carbon adjacent to the methyl group and nitrogen.
174.2 C-5 (Oxadiazole) Carbon adjacent to the oxygen and phenyl ring. Typically the most downfield signal in this scaffold.

Structural Logic & Pathway Visualization

The following diagram illustrates the chemical logic of the NMR assignments, highlighting how the electron-withdrawing nature of the Nitro and Oxadiazole rings influences the shifts.

NMR_Logic Compound 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Nitro 2-Nitro Group (-NO2) Electron Withdrawing Compound->Nitro Oxadiazole 1,2,4-Oxadiazole Ring Electron Deficient Compound->Oxadiazole Methyl 3-Methyl Group Compound->Methyl Deshielding_H3 Deshields H-3 (Ortho) to ~8.2 ppm Nitro->Deshielding_H3 Inductive Effect Deshielding_C5 Deshields C-5 to ~174 ppm Oxadiazole->Deshielding_C5 Ring Current/Electronegativity Shift_Me Shift to ~2.45 ppm (Singlet) Methyl->Shift_Me

Figure 2: NMR chemical shift causality diagram.

References

  • Synthesis & General Properties

    • Clapp, L. B. (1976). "1,2,4-Oxadiazoles."[1][2][3][4][5][6][7][8][9] Advances in Heterocyclic Chemistry, 20, 65-116.

    • BldPharm. (n.d.). "3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Product Page." Retrieved from

  • HPLC Methodology for Oxadiazoles

    • Deshpande, et al.[10] (2024).[6][9][10][11] "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative." Journal of Health and Allied Sciences NU. Retrieved from

  • NMR Characterization Data

    • Jakopin, Z., & Dolenc, M. S. (2008).[6] "1H and 13C NMR substituent-induced chemical shifts in 1,2,4-oxadiazole derivatives." Magnetic Resonance in Chemistry.

    • SciSpace. (1989). "13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles." Retrieved from

Sources

Method

Application Notes &amp; Protocols for the Evaluation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in Alzheimer's Disease Research

Introduction: The Rationale for Investigating a Novel 1,2,4-Oxadiazole Derivative for Alzheimer's Disease Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and the drug development pipeline has his...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel 1,2,4-Oxadiazole Derivative for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and the drug development pipeline has historically struggled with single-target therapies.[1] This has led to a paradigm shift towards multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. The 1,2,4-oxadiazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for ester and amide functionalities and demonstrating a wide spectrum of biological activities.[2][3][4] Recent studies have highlighted the potential of 3,5-disubstituted 1,2,4-oxadiazole derivatives as potent agents against AD, exhibiting mechanisms such as cholinesterase inhibition and antioxidant activity.[5][6]

This document provides a comprehensive guide for the preclinical evaluation of a novel derivative, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as CPO-352N), as a potential therapeutic agent for Alzheimer's disease. We will outline a logical, tiered approach, beginning with fundamental biochemical assays and progressing to cell-based neuroprotection models and, ultimately, a proof-of-concept study in a transgenic animal model. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each experimental step.

Hypothesized Multi-Target Mechanism of Action of CPO-352N

Based on the established activities of related 1,2,4-oxadiazole analogs, we hypothesize that CPO-352N may confer neuroprotective effects through a multi-pronged mechanism. The core scaffold is known to interact with cholinesterases, while the nitrophenyl moiety can be associated with modulating oxidative stress. This MTDL approach is highly desirable for complex diseases like AD.

Hypothesized_Mechanism cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Compound_Action CPO-352N (Hypothesized Action) cluster_Therapeutic_Outcomes Therapeutic Outcomes Cholinergic_Deficit Cholinergic Deficit Cognitive_Improvement Cognitive Improvement Cholinergic_Deficit->Cognitive_Improvement Oxidative_Stress Oxidative Stress Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Abeta_Toxicity Aβ-induced Neurotoxicity Abeta_Toxicity->Neuronal_Survival Neuroinflammation Neuroinflammation CPO352N CPO-352N CPO352N->Cholinergic_Deficit AChE/BuChE Inhibition CPO352N->Oxidative_Stress ROS Scavenging CPO352N->Abeta_Toxicity Neuroprotection

Caption: Hypothesized multi-target action of CPO-352N in AD.

Tier 1: Initial Biochemical Characterization

The first step is to validate the hypothesized direct molecular interactions of CPO-352N using cell-free biochemical assays. This provides a clean, unambiguous measure of target engagement.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Rationale: The cholinergic hypothesis remains a cornerstone of symptomatic AD treatment. This assay quantifies the ability of CPO-352N to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine (ATCI) and Butyrylthiocholine (BTCI) iodide in dH₂O to a concentration of 10 mM.

    • Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer to 3 mM.

    • Reconstitute human AChE and BuChE enzymes in buffer to a working concentration of 0.5 U/mL.

    • Prepare a 10 mM stock solution of CPO-352N in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

    • Prepare a positive control stock (Donepezil for AChE, Rivastigmine for BuChE) in the same manner.[5]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the CPO-352N dilution (or control/buffer) to each well.

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the respective enzyme (AChE or BuChE). For the blank, add 25 µL of buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate (ATCI for AChE, BTCI for BuChE).

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition vs. log[CPO-352N] and fit the curve using non-linear regression to determine the IC₅₀ value.

Example Data Presentation:

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
CPO-352N0.15812.579.1
Donepezil (Control)0.1238.569.1

Tier 2: Cell-Based Neuroprotection Assays

Rationale: Moving from a cell-free system to a cellular model allows us to assess not only target engagement but also membrane permeability and the compound's ability to protect neurons from AD-relevant stressors.[7][8] We will use the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurotoxicity screening.[9]

Protocol: Aβ₄₂-Induced Neurotoxicity Assay

Rationale: Extracellular accumulation of amyloid-beta (Aβ) oligomers is a primary neurotoxic event in AD.[10] This assay measures the capacity of CPO-352N to rescue neuronal cells from Aβ₄₂-induced cell death.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

    • Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Aβ₄₂ Oligomer Preparation:

    • Prepare Aβ₄₂ oligomers according to established protocols (e.g., incubation at 4°C for 24h).

  • Treatment:

    • Pre-treat the cells with various concentrations of CPO-352N (e.g., 0.1 µM to 20 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control if available (e.g., a known neuroprotective agent).

    • Introduce the toxic stimulus by adding Aβ₄₂ oligomers to a final concentration of 10 µM.

    • Co-incubate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • Plot cell viability (%) vs. [CPO-352N] to determine the EC₅₀ (effective concentration for 50% protection).

Example Data Presentation:

Treatment GroupCell Viability (% of Control)
Untreated Control100 ± 5.2
Vehicle + Aβ₄₂ (10 µM)48 ± 3.5
CPO-352N (1 µM) + Aβ₄₂65 ± 4.1
CPO-352N (5 µM) + Aβ₄₂88 ± 4.9
CPO-352N (10 µM) + Aβ₄₂95 ± 5.5

Tier 3: In Vivo Proof-of-Concept Studies

Rationale: An in vivo model is essential to evaluate the compound's pharmacokinetic properties, blood-brain barrier (BBB) penetration, and efficacy within a complex biological system.[1][11] The 5xFAD transgenic mouse model is an aggressive amyloid model that develops plaques and cognitive deficits, making it suitable for rapid screening.[12][13]

Protocol: Cognitive Assessment in 5xFAD Mice

Step-by-Step Protocol:

  • Animal Model & Treatment:

    • Use 4-month-old male 5xFAD mice and wild-type littermates.

    • Administer CPO-352N (e.g., 10 mg/kg, via oral gavage or intraperitoneal injection) or vehicle daily for 8 weeks.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 1-5):

      • Train mice to find a hidden platform in a pool of opaque water.

      • Record the escape latency (time to find the platform) and path length for four trials per day.

    • Probe Trial (Day 6):

      • Remove the platform and allow the mouse to swim for 60 seconds.

      • Track the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry (IHC) and the other flash-frozen for biochemical analysis (e.g., ELISA for Aβ levels).

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque load and markers for neuroinflammation like Iba1 (microglia) and GFAP (astrocytes).[9]

  • Data Analysis:

    • Behavioral: Use two-way ANOVA to analyze escape latency data. Use one-way ANOVA for probe trial data.

    • IHC: Quantify the percentage area of the cortex and hippocampus covered by plaques or positive staining for Iba1/GFAP using image analysis software.

Overall Experimental Workflow:

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: In Vivo Validation cluster_Decision Decision Point Biochemical Biochemical Assays (AChE/BuChE, Antioxidant) Cellular Cell-Based Assays (Neuroprotection, Toxicity) Biochemical->Cellular Hit Confirmation PK_PD Pharmacokinetics & BBB Penetration Cellular->PK_PD Promising Candidate Efficacy Efficacy in 5xFAD Mice (Cognitive & Pathological) PK_PD->Efficacy Go_NoGo Lead Optimization Go/No-Go Efficacy->Go_NoGo

Caption: Tiered experimental workflow for CPO-352N evaluation.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the initial preclinical evaluation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CPO-352N) for Alzheimer's disease. Positive results from these studies—specifically, potent cholinesterase inhibition, significant neuroprotection in cell models, and improved cognitive and pathological outcomes in the 5xFAD mouse model—would provide a strong rationale for advancing CPO-352N into formal lead optimization and further preclinical development. Subsequent studies should aim to elucidate the downstream signaling pathways affected by the compound and perform more extensive safety and toxicology assessments.

References

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available at: [Link]

  • NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Available at: [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Available at: [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Zhang, X., et al. (2024). Animal models of Alzheimer's disease: Current strategies and new directions. PMC. Available at: [Link]

  • Sokolov, A. V., et al. (2025). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. MDPI. Available at: [Link]

  • Drug Target Review. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Available at: [Link]

  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Available at: [Link]

  • Yokoyama, M., et al. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. PMC. Available at: [Link]

  • Singh, S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]

  • Ayoup, M. S., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. BMC Chemistry. Available at: [Link]

  • Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. Available at: [Link]

  • Abbasi, M. A., et al. (2018). Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry. Available at: [Link]

  • Kavitha, S., & Kumar, D. S. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems. Available at: [Link]

  • Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. Available at: [Link]

  • Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

  • Kavitha, S., & Kumar, D. S. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the Development of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Derivatives in Drug Discovery

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole an...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and its derivatives as potential therapeutic agents. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the drug discovery workflow for this class of compounds.

Introduction and Rationale

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocycle is a component of several approved drugs and numerous experimental compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The strategic incorporation of a 2-nitrophenyl group at the 5-position of the 1,2,4-oxadiazole ring is predicated on the known bioactivity of nitroaromatic compounds. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[5][6] In the context of cancer therapy, nitroaromatic compounds can act as prodrugs that are selectively activated in the hypoxic environment of solid tumors.[5][6] This activation can lead to the generation of reactive nitrogen species, inducing cellular stress and promoting apoptosis in cancer cells.[5]

This guide focuses on 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole as a lead compound for further derivatization and evaluation. The methyl group at the 3-position provides a point for maintaining structural integrity while allowing for diverse substitutions at the 5-position to explore structure-activity relationships (SAR).

Synthetic Protocols

The synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is typically achieved through a two-step process involving the formation of an amidoxime followed by cyclization with an activated carboxylic acid derivative.[2][7]

Overall Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and its derivatives.

Synthetic Workflow cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Oxadiazole Ring Formation Acetonitrile Acetonitrile Acetamidoxime Acetamidoxime Acetonitrile->Acetamidoxime Hydroxylamine Target_Compound 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole Acetamidoxime->Target_Compound Pyridine 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoic_Acid->2-Nitrobenzoyl_Chloride Thionyl Chloride 2-Nitrobenzoyl_Chloride->Target_Compound

Caption: Synthetic pathway for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Detailed Experimental Protocol: Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Materials:

  • Acetonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • 2-Nitrobenzoic acid

  • Thionyl chloride

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of Acetamidoxime

  • In a round-bottom flask, dissolve acetonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude acetamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Distill off the excess thionyl chloride under reduced pressure to obtain crude 2-nitrobenzoyl chloride, which should be used immediately in the next step.

Step 3: Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

  • Dissolve acetamidoxime (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the flask.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques. The following table provides expected data ranges.

Analysis Expected Results
Appearance White to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃) δ (ppm): ~2.5 (s, 3H, CH₃), ~7.6-8.2 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): ~12 (CH₃), ~124-135 (aromatic carbons), ~165 (C3 of oxadiazole), ~175 (C5 of oxadiazole)
Mass Spec (ESI+) [M+H]⁺ calculated for C₉H₇N₃O₃: 206.05; found: to be determined experimentally.
FT-IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1580 (C=N), ~1530 & 1350 (NO₂), ~1250 (C-O)

In Vitro Biological Evaluation: Anticancer Activity

The primary assessment of the anticancer potential of the synthesized derivatives involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9]

Rationale for Cell Line Selection

The choice of cancer cell lines is critical for obtaining relevant data. For nitrophenyl-containing compounds, it is advantageous to include cell lines with known activation of pro-survival pathways, such as the PI3K/Akt pathway, as these pathways are often implicated in chemotherapy resistance.[6][8]

Recommended Cell Lines:

  • A549 (Non-small cell lung cancer): Known to have an activated PI3K/Akt pathway.[1]

  • H460 (Large cell lung carcinoma): Also characterized by constitutive PI3K/Akt activation.[1]

  • MCF-7 (Breast adenocarcinoma): A commonly used cell line in cancer research.[10]

  • HepG2 (Hepatocellular carcinoma): Represents another common cancer type.[11]

  • A non-cancerous cell line (e.g., MRC-5 human lung fibroblasts): To assess selectivity and general cytotoxicity.[1]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Synthesized 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole derivatives

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol Steps:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).[5]

Expected Data and Interpretation

The results of the MTT assay will provide IC₅₀ values for each derivative against the tested cell lines.

Derivative A549 IC₅₀ (µM) H460 IC₅₀ (µM) MCF-7 IC₅₀ (µM) HepG2 IC₅₀ (µM) MRC-5 IC₅₀ (µM) Selectivity Index (SI) *
Compound 1 Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Compound 2 Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data
... ..................
Doxorubicin Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

A lower IC₅₀ value indicates higher cytotoxic potency. Derivatives with low micromolar or nanomolar IC₅₀ values and a high selectivity index are considered promising candidates for further investigation.

Mechanistic Insights and Further Investigations

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates.

Proposed Mechanism of Action

The presence of the 2-nitrophenyl group suggests a potential mechanism involving the induction of apoptosis. This can be further investigated through various assays.

Mechanism_of_Action Compound 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole Derivative PI3K_Akt PI3K/Akt Pathway (Pro-survival) Compound->PI3K_Akt Inhibition Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival Promotes Apoptosis->Cell_Survival Prevents

Caption: Proposed mechanism of action involving PI3K/Akt pathway inhibition and apoptosis induction.

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer.[12] Small molecule inhibitors targeting this pathway can induce apoptosis.[8][13] It is hypothesized that the 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole derivatives may exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis.

Recommended Follow-up Experiments
  • Apoptosis Assays: To confirm the induction of apoptosis, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

  • Western Blot Analysis: To investigate the effect on the PI3K/Akt pathway, Western blotting can be used to measure the phosphorylation status of key proteins like Akt and its downstream targets (e.g., mTOR, GSK3β).[6]

  • Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells can be performed.

  • In Vivo Studies: Promising candidates with good in vitro activity and selectivity should be evaluated in animal models of cancer to assess their efficacy and pharmacokinetic properties.

Conclusion

The development of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole derivatives presents a promising avenue for the discovery of novel anticancer agents. This guide provides a robust framework for the synthesis, in vitro evaluation, and initial mechanistic studies of this compound class. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively advance their drug discovery programs in this area.

References

  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. (2025). MDPI. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. (2014). AACR Journals. [Link]

  • Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo. (2011). PubMed. [Link]

  • Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. (2006). Molecular Cancer Therapeutics. [Link]

  • Small-molecule inhibitors of the PI3K signaling network. (2009). PMC. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

  • Selection of optimal cell lines for high-content phenotypic screening. (2023). PMC. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). MDPI. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2015). PMC. [Link]

  • Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). MDPI. [Link]

  • An efficient, simple, environmentally benign, cost-effective and expeditious etiquette for the construction of biologically momentous 3-substituted-5-carbonylmetyl-1,2,4-oxadiazole derivatives in one-pot has been developed by the reaction of methyl β-ketoesters with an assortment of amidoximes via transamidoximation transformation, which further experience intramolecular cyclization followed by dehydration at 110°C. (2016). International Journal of Advanced Research. [https://www.journalijar.com/article/12242/an-efficient,-simple,-environmentally-benign,-cost-effective-and-expeditious-etiquette-for-the-construction-of-biologically-momentous-3-substituted-5-carbonylmetyl-1,2,4-oxadiazole-derivatives-in-one-pot-has-been-developed-by-the-reaction-of-methyl-]-ketoesters-with-an-assortment-of-amidoximes-via-transamidoximation-transformation,-which-further-experience-intramolecular-cyclization-followed-by-dehydration-at-110°c./]([Link])

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega. [Link]

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (2020). PMC. [Link]

  • Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. (2025). PISRT. [Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). PMC. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). PubMed. [Link]

  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). ResearchGate. [Link]

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules. [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). RJPT. [Link]

  • A convenient Synthesis of 3-aryl-5-Hydroxyalkyl-1,2,4-oxadiazoles from a-hydroxy Esters and Amidoximes under Solvent-free Conditions. ResearchGate. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Molecules. [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. [Link]

Sources

Method

mechanism of action studies for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Application Note: Mechanistic Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Executive Summary This guide details the experimental framework for determining the mechanism of action (MoA) of 3-Methyl-5-(2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Executive Summary

This guide details the experimental framework for determining the mechanism of action (MoA) of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole . While this specific molecule is often utilized as a chemical building block or a library screening hit, its structural pharmacophore—a 1,2,4-oxadiazole core substituted with a nitrophenyl group—is a "privileged scaffold" in medicinal chemistry.

Historical Structure-Activity Relationship (SAR) data suggests three primary biological activities for this class:

  • Antimicrobial Activity: Specifically targeting enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis or bacterial cell wall synthesis.[1]

  • Anticancer Activity: Inhibition of tubulin polymerization or thymidylate synthase, leading to G2/M cell cycle arrest.

  • Neurological Modulation: Negative Allosteric Modulation (NAM) of metabotropic glutamate receptors (mGluR5).[1]

This protocol provides a tiered workflow to deconvolute these mechanisms, moving from phenotypic screening to molecular target validation.

Part 1: Structural Analysis & In Silico Prediction

Before wet-lab experimentation, the compound's electronic and steric properties dictate the likely target.

  • Bioisosterism: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides.

  • Electrophilicity: The 2-nitrophenyl group at the C5 position increases the electrophilicity of the oxadiazole ring, making it susceptible to nucleophilic attack by cysteine proteases or metabolic enzymes.

Workflow Diagram: MoA Deconvolution Strategy

MoA_Deconvolution Start Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Screen Tier 1: Phenotypic Screening Start->Screen Cancer Cancer Cell Lines (HeLa, MCF-7) Screen->Cancer Bacteria Bacterial Panel (S. aureus, E. coli, M. tb) Screen->Bacteria GPCR GPCR Panel (mGluR5, S1P1) Screen->GPCR Result_Cancer Hit: Cytotoxicity Cancer->Result_Cancer IC50 < 5µM Result_Bact Hit: MIC < 10 µM Bacteria->Result_Bact Growth Inhib. Result_GPCR Hit: Ca2+ Flux Inhibition GPCR->Result_GPCR NAM Activity Exp_Tubulin Exp A: Tubulin Polymerization Assay Result_Cancer->Exp_Tubulin Exp_InhA Exp B: InhA Enzymatic Assay Result_Bact->Exp_InhA Exp_FLIPR Exp C: FLIPR Calcium Assay Result_GPCR->Exp_FLIPR

Figure 1: Decision tree for determining the primary mechanism of action based on initial phenotypic hits.[1]

Part 2: Anticancer Mechanism (Tubulin/Apoptosis)[1]

Nitrophenyl-substituted oxadiazoles frequently act as tubulin polymerization inhibitors , binding to the colchicine site. This prevents spindle formation, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine if the compound directly inhibits the assembly of tubulin into microtubules.[1]

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).[1]

  • GTP (Guantanosine Triphosphate).[1]

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.[1]

  • Control: Colchicine (Inhibitor), Paclitaxel (Stabilizer).[1]

Methodology:

  • Preparation: Dilute 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in DMSO to 100X final concentration.

  • Master Mix: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10 µM DAPI).

  • Incubation: Add tubulin (final conc. 2 mg/mL) to a black 96-well half-area plate.

  • Initiation: Add compound (10 µM, 50 µM) or vehicle (DMSO).

  • Kinetics: Immediately place in a pre-warmed plate reader (37°C). Measure Ex/Em 360/450 nm every 60 seconds for 60 minutes.

Data Interpretation:

  • Inhibition: A decrease in Vmax and final fluorescence plateau compared to DMSO control indicates inhibition of polymerization (similar to Colchicine).[1]

  • Stabilization: An increase in polymerization rate indicates a taxol-like mechanism (unlikely for this scaffold).[1]

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest phenotype.

  • Seeding: Seed HeLa cells (2 x 10^5 cells/well) in 6-well plates.

  • Treatment: Treat with IC50 concentration of compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.[1]

  • Analysis: Analyze DNA content using a flow cytometer. Look for accumulation of cells in the G2/M peak (4N DNA content).[1]

Part 3: Antibacterial Mechanism (InhA Inhibition)[1]

If the compound shows activity against Mycobacteria or Gram-positive bacteria, the likely target is InhA (Enoyl-ACP Reductase) , a key enzyme in fatty acid synthesis (FAS-II).[1]

Protocol C: InhA Enzymatic Inhibition Assay

Objective: Quantify inhibition of InhA reductase activity.

Reaction Principle: InhA reduces 2-trans-enoyl-ACP using NADH.[1] The oxidation of NADH to NAD+ is measured by a decrease in absorbance at 340 nm.

Methodology:

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl.

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Cofactor: NADH (250 µM).

  • Enzyme: Recombinant M. tuberculosis InhA (100 nM).[1]

  • Procedure:

    • Incubate Enzyme + Compound (0.1 - 100 µM) for 10 mins.

    • Add NADH and DD-CoA to initiate reaction.[1]

    • Monitor A340 nm for 5 minutes at 25°C.

  • Calculation: Calculate % Inhibition relative to DMSO control.

Part 4: Neurological Mechanism (mGluR5 NAM)

The 1,2,4-oxadiazole ring is a classic scaffold for mGluR5 Negative Allosteric Modulators (NAMs) , used in research for anxiety and Fragile X syndrome.[1]

Signaling Pathway Visualization

mGluR5_Pathway Ligand Glutamate Receptor mGluR5 (GPCR) Ligand->Receptor Activation Gq Gq Protein Receptor->Gq Compound 3-Methyl-5-(2-nitrophenyl)... (Allosteric Site) Compound->Receptor Inhibition (NAM) PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca2+ Release ER->Ca

Figure 2: mGluR5 signaling cascade.[1] The compound is hypothesized to bind allosterically, preventing Gq activation and subsequent Calcium release.

Protocol D: FLIPR Calcium Flux Assay

Objective: Detect negative allosteric modulation of glutamate-induced calcium release.[1]

Materials:

  • HEK293 cells stably expressing human mGluR5.[1]

  • Calcium-sensitive dye (Fluo-4 AM).[1]

  • Agonist: Glutamate or DHPG.[1]

  • Reference Antagonist: MPEP (2-Methyl-6-(phenylethynyl)pyridine).[1]

Methodology:

  • Loading: Load cells with Fluo-4 AM dye for 45 mins at 37°C in HBSS buffer.

  • Pre-incubation: Add 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (serial dilution) and incubate for 15 mins.

  • Stimulation: Inject EC80 concentration of Glutamate (approx. 10 µM) using the FLIPR (Fluorometric Imaging Plate Reader).[1]

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Analysis:

    • Calculate the Area Under the Curve (AUC).[1]

    • Plot % Inhibition vs. Log[Compound].

    • Determine IC50.[1][2]

Summary of Expected Results

AssayExpected Outcome (If Active)Control Compound
MTT (Cancer) IC50 < 10 µM (Cytotoxic)Doxorubicin
Tubulin Polymerization Reduced Vmax (Inhibitor)Colchicine
Bacterial MIC MIC < 64 µg/mLIsoniazid
mGluR5 Calcium Flux IC50 < 500 nM (NAM)MPEP

References

  • Oxadiazole Scaffolds in Oncology

    • Title: 1,2,4-Oxadiazoles as privileged scaffolds for anticancer agents.[3][4][5]

    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link][1]

  • Antimicrobial Activity (InhA)

    • Title: Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as potential anti-tubercular agents.
    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

    • Link:[Link][1]

  • mGluR5 Antagonism

    • Title: Allosteric modulation of the mGluR5 receptor by 1,2,4-oxadiazole deriv
    • Source: Journal of Medicinal Chemistry.[6]

    • Link:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole .

The assembly of this specific heterocycle—typically via the condensation of acetamidoxime and 2-nitrobenzoyl chloride—presents unique mechanistic challenges. The highly electron-withdrawing and sterically demanding ortho-nitro group heavily influences both the kinetics of the initial acylation and the thermodynamics of the subsequent cyclodehydration.

Part 1: Mechanistic & Troubleshooting Visualizations

Mechanism A Acetamidoxime (Nucleophile) C O-Acylamidoxime Intermediate [m/z 224.2] A->C B 2-Nitrobenzoyl Chloride (Electrophile) B->C D 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole [m/z 206.2] C->D E Base (e.g., DIEA) - HCl E->C F Cyclodehydration (MWI 150°C / TBAF) - H2O F->D

Figure 1. Mechanistic pathway of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole synthesis.

Troubleshooting Start Low Yield of Target Oxadiazole CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS IntPresent Is O-Acylamidoxime (m/z 224) Present? CheckLCMS->IntPresent YesInt Incomplete Cyclization (Steric Hindrance) IntPresent->YesInt Yes NoInt Check Side Products IntPresent->NoInt No Sol1 Apply Microwave Irradiation (150°C) or TBAF Catalysis YesInt->Sol1 Hydrolysis Is 2-Nitrobenzoic Acid Present? NoInt->Hydrolysis Sol2 Ensure Strict Anhydrous Conditions Pre-dry Acetamidoxime Hydrolysis->Sol2 Yes

Figure 2. Logical workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls completely at the O-acylamidoxime intermediate. Why won't it cyclize, and how do I force it?

Causality: The failure to cyclize is a direct consequence of the ortho-nitro group on the benzoyl moiety. During cyclodehydration, the nitrogen of the amidoxime must attack the ester carbonyl to form a tetrahedral intermediate. The bulky ortho-nitro group creates severe steric hindrance, restricting the necessary bond rotation to achieve the transition state. Furthermore, its strong electron-withdrawing nature (-I, -M effects) stabilizes the O-acyl bond, increasing the activation energy required for cleavage 1[1]. Solution: Conventional heating (e.g., refluxing toluene) often leads to thermal degradation before cyclization occurs. You must overcome this high activation barrier rapidly. We recommend utilizing Microwave Irradiation (MWI) at 150 °C for 15 minutes, which provides rapid, localized energy transfer to drive the dehydration2[2]. Alternatively, use Tetrabutylammonium fluoride (TBAF) as a chemical catalyst at room temperature, which activates the amidoxime nitrogen via hydrogen bonding.

Q2: I am observing massive hydrolysis of 2-nitrobenzoyl chloride into 2-nitrobenzoic acid. How do I prevent this?

Causality: The highly electrophilic nature of the 2-nitrobenzoyl carbonyl makes it extremely susceptible to nucleophilic attack by trace moisture. Acetamidoxime is notoriously hygroscopic; if it introduces water into the system, the acyl chloride will hydrolyze faster than it acylates the amidoxime. Solution: Ensure strict anhydrous conditions. Lyophilize or vacuum-dry your acetamidoxime over P₂O₅ prior to use. Furthermore, avoid aqueous bases. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) in anhydrous THF or DCM.

Q3: Can I bypass the isolation of the intermediate to improve overall yield?

Causality: Yes. Isolating the O-acylamidoxime often results in yield loss due to hydrolysis during aqueous workups or loss on silica columns. Solution: Transition to a One-Pot Superbase System . By using a MOH/DMSO superbase system (e.g., NaOH in anhydrous DMSO), you can achieve in situ acylation and cyclodehydration at room temperature within 10–20 minutes. Crucial Note: When using the superbase method, substitute 2-nitrobenzoyl chloride with methyl 2-nitrobenzoate to prevent violent exothermic hydrolysis of the acyl chloride by the hydroxide.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when applying different cyclization strategies to the sterically hindered 2-nitrobenzoyl system.

Reaction ConditionIntermediate IsolationAdditive / BaseTemp (°C)TimeExpected Yield (%)
Conventional HeatingYesNone (Toluene)11024 h30 - 45
TBAF CatalysisYesTBAF (1.1 eq)251 - 2 h75 - 85
Microwave (MWI) No (One-pot) DIEA (2.0 eq) 150 15 min 85 - 95
Superbase (MOH/DMSO) No (One-pot) NaOH (2.0 eq) 25 15 min 80 - 90

Part 4: Self-Validating Experimental Protocols

Protocol A: One-Pot Microwave-Assisted Synthesis

This protocol utilizes thermal shock to overcome steric hindrance without degrading the product.

  • Preparation: In an oven-dried, microwave-safe 10 mL vial equipped with a magnetic stir bar, dissolve anhydrous acetamidoxime (1.0 mmol, 74.1 mg) and DIEA (2.0 mmol, 348 µL) in anhydrous THF (4.0 mL) under a nitrogen atmosphere.

  • Acylation: Cool the vial to 0 °C. Slowly add 2-nitrobenzoyl chloride (1.05 mmol, 194.8 mg) dropwise. Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Validation Checkpoint (Critical): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. You must observe the complete disappearance of the acetamidoxime peak and the dominant presence of the O-acylamidoxime mass (m/z [M+H]⁺ = 224.2). If unreacted acyl chloride remains, add a catalytic amount of amidoxime; residual acyl chloride will generate HCl at high temperatures and degrade the oxadiazole.

  • Cyclodehydration: Seal the vial and place it in a dedicated microwave synthesizer. Heat at 150 °C for 15 minutes (normal absorption setting).

  • Workup: Cool to room temperature. The LC-MS should now show a dominant peak at m/z [M+H]⁺ = 206.2. Concentrate the mixture in vacuo, resuspend in ethyl acetate (15 mL), wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Protocol B: Superbase-Promoted Cyclodehydration (MOH/DMSO)

This protocol relies on extreme basicity to drive cyclization at room temperature. Note the change in starting material.

  • Preparation: To a suspension of finely powdered, dry NaOH (2.0 mmol, 80.0 mg) in anhydrous DMSO (3.0 mL), add anhydrous acetamidoxime (1.0 mmol, 74.1 mg). Stir for 5 minutes at room temperature to deprotonate the amidoxime.

  • Condensation: Add methyl 2-nitrobenzoate (1.2 mmol, 217.4 mg) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 15–20 minutes.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar amidoxime spot should rapidly convert to a high-Rf UV-active spot corresponding to the cyclized product.

  • Workup: Pour the reaction mixture into ice-cold water (15 mL) to quench the superbase. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers thoroughly with water (3 x 10 mL) to remove residual DMSO, followed by brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization or chromatography.

Part 5: References

  • BenchChem. A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Retrieved from:

  • American Chemical Society (Organic Letters). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Retrieved from:

  • ResearchGate. A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Retrieved from:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in various bioassays. Our goal is to equip you with the knowledge and protocols to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, like many heterocyclic compounds with aromatic and nitro-group substitutions, is anticipated to have low aqueous solubility. This inherent hydrophobicity can lead to several experimental challenges, including compound precipitation in aqueous buffers and cell culture media, inaccurate concentration determinations, and consequently, unreliable bioassay results. This guide will walk you through a systematic approach to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole not dissolving in my aqueous assay buffer?

A1: The chemical structure of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, which includes a phenyl ring and a nitro group, contributes to its hydrophobic nature, leading to poor solubility in water-based solutions. Direct dissolution in aqueous buffers is often unsuccessful. It is standard practice to first dissolve such compounds in an organic solvent, like dimethyl sulfoxide (DMSO), to create a concentrated stock solution, which is then diluted into the final assay buffer.

Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

A2: This phenomenon is commonly referred to as "solvent shock." When a concentrated DMSO stock solution is introduced into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. The final concentration of the compound and the percentage of DMSO in the medium are critical factors.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between cell lines. As a general guideline:

  • Most immortalized cell lines: Can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity. Some robust lines may tolerate up to 1%.

  • Primary cells and sensitive cell lines: Are often more sensitive, and the DMSO concentration should ideally be kept at or below 0.1%.

It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q4: Can I just filter out the precipitate?

A4: Filtering the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the integrity of your results. The best approach is to address the root cause of the precipitation.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a structured workflow to diagnose and solve solubility problems with 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Step 1: Proper Stock Solution Preparation in DMSO

The first and most critical step is the correct preparation of a concentrated stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

  • Determine the Molecular Weight (MW) of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

  • Calculate the required mass for your desired volume and concentration. For a 10 mM solution: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

  • Weigh the compound accurately using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the tube.

  • Facilitate dissolution by vortexing for 30-60 seconds. If the compound does not fully dissolve, you can use a water bath sonicator for a few minutes. Gentle warming to 37°C can also help, but be cautious of potential compound degradation with heat.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Diagram: Stock Solution Preparation Workflow

A Calculate Mass B Weigh Compound A->B C Add DMSO B->C D Vortex/Sonicate C->D E Visual Inspection D->E F Aliquot & Store E->F

Caption: Workflow for preparing a DMSO stock solution.

Step 2: Troubleshooting Precipitation in Aqueous Media

If you observe precipitation upon diluting your DMSO stock into your assay buffer or cell culture medium, follow these troubleshooting steps.

Issue: Precipitate forms immediately upon dilution.

  • Cause: Solvent shock due to high final compound concentration or insufficient mixing.

  • Solutions:

    • Reduce the Final Concentration: Your desired concentration may exceed the compound's solubility limit in the final medium. Try a lower concentration.

    • Optimize the Dilution Process:

      • Pre-warm the aqueous medium to the assay temperature (e.g., 37°C).

      • Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.

    • Use a Lower Concentration Stock Solution: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) allows for a larger volume to be added more gradually.

Issue: Precipitate forms over time during incubation.

  • Cause: Compound instability at 37°C, pH changes in the medium due to cell metabolism, or interactions with media components.

  • Solutions:

    • Assess Temperature Stability: Check if the compound is less soluble at 37°C over extended periods.

    • Monitor pH: The pH of the culture medium can decrease over time. Consider using a medium with a more robust buffering system.

    • Serum Interactions: If using a serum-containing medium, the compound may bind to proteins and precipitate. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

Diagram: Troubleshooting Precipitation

Start Precipitation Observed Immediate Immediate Precipitation? Start->Immediate OverTime Precipitation Over Time? Start->OverTime SolventShock Solvent Shock Immediate->SolventShock Concentration High Concentration Immediate->Concentration TempStability Temperature Instability OverTime->TempStability pH_Serum pH/Serum Interaction OverTime->pH_Serum Solution1 Reduce Concentration Optimize Dilution SolventShock->Solution1 Concentration->Solution1 Solution2 Check Temp Stability Monitor pH Adjust Serum TempStability->Solution2 pH_Serum->Solution2

Caption: A logical guide to troubleshooting precipitation.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, you may need to consider more advanced formulation strategies.

Co-Solvent Systems

Adding a small amount of a water-miscible organic solvent, in addition to DMSO, can sometimes improve solubility.

  • Common Co-solvents: Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.

  • Approach: Prepare your stock solution in a mixture of DMSO and a co-solvent. The final concentration of all organic solvents in the assay should be kept to a minimum and tested for cellular toxicity.

Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[1]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Considerations: The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective. Surfactants can also have biological effects, so appropriate controls are essential.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]

  • Common Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its low toxicity.

  • Protocol 2: Preparing a 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole:HP-β-CD Inclusion Complex

    • Prepare a saturated solution of HP-β-CD in your desired aqueous buffer.

    • Add the powdered 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Table 1: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
DMSO Stock Dissolution in an organic solventSimple, widely usedPotential for precipitation upon dilution, cellular toxicity at high concentrations
Co-solvents Increases the polarity of the solvent mixtureCan improve solubility for some compoundsIncreased complexity, potential for toxicity from multiple solvents
Surfactants Micellar encapsulationCan significantly increase apparent solubilityPotential for intrinsic biological activity, may interfere with some assays
Cyclodextrins Formation of inclusion complexesLow toxicity (especially HP-β-CD), can improve stabilityRequires optimization of the drug-to-cyclodextrin ratio, may not be effective for all compounds

References

  • Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degrad
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21.
  • Novel 1,2,4-Oxadiazole Deriv
  • Cosolvent. Wikipedia.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Cyclodextrins in drug delivery: applications in gene and combin
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Cyclodextrin-based delivery systems for chemical and genetic drugs: Current st
  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Rel
  • Cyclodextrins in drug delivery (Review).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • A recent overview of surfactant–drug interactions and their importance. PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • pH Adjustment and Co-Solvent Optimiz
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT)
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT)
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. BLDpharm.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole 97%, AldrichCPR. MilliporeSigma.
  • 1,2,4-Oxadiazole Derivatives to Power Up Your Research | Building Blocks. Life Chemicals.
  • 3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole. SCBT.
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
  • 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole. ChemScene.
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT.
  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Subject: Troubleshooting Side Reactions & Process Optimization Target Molecule: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Primary Synthetic Route: Amidoxime Route (Condensation of Acetamidoxime with 2-Nitrobenzoyl Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions & Process Optimization Target Molecule: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Primary Synthetic Route: Amidoxime Route (Condensation of Acetamidoxime with 2-Nitrobenzoyl Chloride)

Core Reaction Logic & Pathway Analysis

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically proceeds via the O-acylation of an amidoxime followed by cyclodehydration . For your specific target, the reaction involves acetamidoxime and 2-nitrobenzoyl chloride.

The Critical Challenge: The ortho-nitro group on the phenyl ring introduces significant steric hindrance and electron-withdrawing effects . While the electron-withdrawing nature activates the acyl chloride for the initial coupling, the steric bulk can impede the final cyclization step, leading to the accumulation of intermediates or diverting the flux toward side reactions like hydrolysis or rearrangement.

Reaction Pathway Diagram

The following diagram maps the kinetic vs. thermodynamic pathways, highlighting where side products diverge from the main flow.

ReactionPathway cluster_legend Legend Start1 Acetamidoxime Intermediate O-Acylamidoxime (Key Intermediate) Start1->Intermediate Step 1: O-Acylation (Fast, RT) Dimer Dimerization (Oxadiazolines) Start1->Dimer Excess Amidoxime Start2 2-Nitrobenzoyl Chloride Start2->Intermediate Step 1: O-Acylation (Fast, RT) Product TARGET: 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole Intermediate->Product Step 2: Cyclodehydration (Rate Limiting, Heat/Base) Hydrolysis Hydrolysis Products (Acid + Amidoxime) Intermediate->Hydrolysis Moisture/Slow Cyclization Rearrange Rearrangement Products (1,2,4-Triazoles/Isomers) Intermediate->Rearrange Boulton-Katritzky (High T, Acid) key Green Arrow: Desired Path Red Dashed: Side Reaction

Caption: Kinetic pathway showing the critical O-acylamidoxime bottleneck where steric hindrance from the 2-nitro group often stalls cyclization, favoring hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Cyclization & Hydrolysis

User Question: My LC-MS shows a major peak corresponding to the target mass +18 (or starting material mass). The yield of the final oxadiazole is poor.[1][2] What is happening?

Technical Diagnosis: You are likely isolating the O-acylamidoxime intermediate or observing its hydrolysis .[2]

  • The "Stall": The ortho-nitro group creates steric bulk that raises the energy barrier for the ring closure (cyclodehydration). Standard reflux conditions (e.g., THF, 66°C) may be insufficient to overcome this barrier.

  • The Hydrolysis: If the cyclization is too slow and moisture is present (from solvents or atmosphere), the O-N bond cleaves, reverting the intermediate back to acetamidoxime and 2-nitrobenzoic acid.

Corrective Protocol:

  • Solvent Switch: Move from THF or Ethanol to Toluene or DMF . The higher boiling point of toluene (110°C) provides the thermal energy needed to overcome the steric hindrance of the 2-nitro group [1].

  • Water Scavenging: Add molecular sieves (3Å or 4Å) to the reaction vessel during the reflux step. This prevents the reversible hydrolysis pathway.

  • Dean-Stark Trap: If using toluene, employ a Dean-Stark apparatus to physically remove the water generated during cyclization, driving the equilibrium toward the product.

Issue 2: Unexpected Isomer Formation (Rearrangement)

User Question: I isolated a product with the correct mass, but the NMR spectrum doesn't match the expected 1,2,4-oxadiazole structure. Could it be an isomer?

Technical Diagnosis: This is likely a result of the Boulton-Katritzky Rearrangement (BKR) or a similar thermal rearrangement.[2]

  • Mechanism: Under high thermal stress or acidic conditions, 1,2,4-oxadiazoles (or their O-acyl precursors) can rearrange into 1,2,4-triazoles or 1,3,4-oxadiazoles, especially if the side chain allows for nucleophilic attack [2].

  • Trigger: While less common with a simple methyl group at C3, if your reaction mixture becomes acidic (due to HCl generation from the acid chloride without sufficient base scavenging), this rearrangement is catalyzed.

Corrective Protocol:

  • Base Control: Ensure you use a non-nucleophilic base (e.g., DIPEA or Pyridine) in slight excess (1.2 - 2.0 eq) during the acylation step to neutralize HCl immediately.

  • Temperature Management: Do not exceed 110°C. If cyclization is sluggish, use superbase conditions (e.g., KOH/DMSO) at room temperature instead of thermal reflux. This method promotes cyclization via a different mechanism that avoids thermal rearrangement risks [3].

Issue 3: Dimerization and Impurities

User Question: I see a significant impurity that appears to be a dimer of the starting amidoxime.

Technical Diagnosis: This occurs when the stoichiometry is imbalanced.

  • Cause: If the acid chloride (2-nitrobenzoyl chloride) is added too slowly or is degraded (hydrolyzed by moisture in the bottle), the highly nucleophilic acetamidoxime can react with itself or with the O-acyl intermediate in complex side pathways.

  • The "Nitro" Factor: 2-nitrobenzoyl chloride is susceptible to hydrolysis in storage. If your reagent is effectively only 80% pure, you have an excess of amidoxime in the pot.

Corrective Protocol:

  • Reagent Check: Verify the quality of 2-nitrobenzoyl chloride. It should be a yellow crystalline solid/liquid. If it is white or powdery, it may have hydrolyzed to the acid.

  • Reverse Addition: Dissolve the amidoxime and base in the solvent, then add the acid chloride solution dropwise to the amidoxime. This ensures the amidoxime is always in the presence of the acylating agent, favoring the O-acylation over self-reaction.

Optimized Synthetic Protocol

This protocol is designed to minimize the specific side reactions caused by the 2-nitrophenyl group.

Reagents:

  • Acetamidoxime (1.0 eq)

  • 2-Nitrobenzoyl chloride (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Anhydrous Toluene (Primary) or DMF (Alternative)

Step-by-Step Methodology:

  • Preparation (Acylation Step):

    • Dissolve Acetamidoxime (10 mmol) and DIPEA (12 mmol) in anhydrous Toluene (50 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C. Reason: Controls the exotherm and prevents over-acylation.

    • Add 2-Nitrobenzoyl chloride (11 mmol) dissolved in minimal Toluene dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Check TLC/LC-MS. You should see the O-acylamidoxime intermediate .[1] Do not proceed until the starting amidoxime is consumed.

  • Cyclization (The Critical Step):

    • Option A (Thermal - Recommended): Install a Dean-Stark trap. Heat the reaction mixture to reflux (110°C). The ortho-nitro effect requires this higher energy input. Monitor water collection. Reflux for 4-6 hours.

    • Option B (Superbase - Low Temp): If thermal degradation is observed, evaporate Toluene, re-dissolve in DMSO, and add powdered KOH (1.5 eq). Stir at RT for 30 mins. Note: This is faster but requires difficult DMSO removal.

  • Work-up:

    • Cool to RT.

    • Wash with water (2x) to remove DIPEA salts and any hydrolyzed acid.

    • Wash with saturated

      
       to remove residual 2-nitrobenzoic acid.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water is typically effective for this solid product.

Side Reaction Data Matrix

Symptom (LC-MS/TLC)Probable Side ProductRoot CauseSolution
Mass = Target + 18 O-Acylamidoxime (Intermediate)Incomplete cyclization due to steric hindrance of 2-nitro group.Increase Temp (Reflux Toluene) or use Superbase (KOH/DMSO).[2]
Mass = Target - 18 Nitrile (Dehydration of amidoxime)Over-heating in acidic conditions.Ensure Base (DIPEA) is sufficient to neutralize HCl.
Mass = Start Material Acetamidoxime + AcidHydrolysis of intermediate.[1]Use Anhydrous solvents; Add Molecular Sieves.
Complex Mixture Rearranged IsomersBoulton-Katritzky Rearrangement.[2]Avoid prolonged heating >120°C; Switch to RT Superbase method.

References

  • BenchChem Technical Support. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Retrieved from [3]

  • Jakopin, Z., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles.[4][5][6][7][8] Current Organic Chemistry. (Contextual grounding on Boulton-Katritzky rearrangement).

  • Baykov, S. V., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO.[8] ResearchGate.[4][9] Retrieved from

  • Augustine, J. K., et al. (2009).[10] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[10] Journal of Organic Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Welcome to the dedicated technical support guide for the purification of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-46-4). This resource is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-46-4). This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The 1,2,4-oxadiazole moiety is a valuable pharmacophore in modern drug discovery, often serving as a bioisostere for esters and amides. The successful isolation of pure 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is a critical step in any research endeavor. This guide will address common challenges encountered during its purification and provide practical, experience-driven solutions.

Understanding the Synthesis: A Key to Impurity Profiling

A robust purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The most common and efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[1] For 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, the likely synthetic pathway is the reaction of acetamidoxime with an activated form of 2-nitrobenzoic acid, such as 2-nitrobenzoyl chloride.

Synthetic Pathway Acetamidoxime Acetamidoxime Intermediate O-Acyl Amidoxime (Unstable Intermediate) Acetamidoxime->Intermediate + NitrobenzoylChloride 2-Nitrobenzoyl Chloride NitrobenzoylChloride->Intermediate Product 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole Intermediate->Product Cyclization (Dehydration) Heat_Base Heat / Base Troubleshooting_Impurities Impurity Impurity Detected in Purified Product Is_Starting_Material Is it a Starting Material? Impurity->Is_Starting_Material Is_Polar Is it Polar? Is_Starting_Material->Is_Polar No Optimize_Column Optimize Column Chromatography (e.g., gradient, solvent system) Is_Starting_Material->Optimize_Column Yes Recrystallize Recrystallize from a different solvent system Is_Polar->Recrystallize Yes Aqueous_Wash Consider an Aqueous Wash (e.g., mild base to remove acidic impurities) Is_Polar->Aqueous_Wash No Check_Stability Review reaction and purification conditions for potential degradation Aqueous_Wash->Check_Stability

Sources

Troubleshooting

optimizing reaction conditions for 1,2,4-oxadiazole ring formation

Technical Support Center: 1,2,4-Oxadiazole Synthesis & Optimization Status: Operational Operator: Senior Application Scientist Topic: High-Fidelity Synthesis of 1,2,4-Oxadiazoles Introduction: Beyond the Textbooks Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,4-Oxadiazole Synthesis & Optimization

Status: Operational Operator: Senior Application Scientist Topic: High-Fidelity Synthesis of 1,2,4-Oxadiazoles

Introduction: Beyond the Textbooks

Welcome to the technical support hub for 1,2,4-oxadiazole formation. This heterocycle is a cornerstone of medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. However, the "standard" textbook methods (e.g., reacting an amidoxime with an acid chloride in refluxing pyridine) often result in low yields, stuck intermediates, or thermal degradation.

This guide moves beyond basic synthesis to address the causality of failure and provides modern, field-proven protocols (T3P, TBAF catalysis) to rescue your reaction.

Module 1: Troubleshooting the "Stuck" Intermediate

User Issue: "I coupled my amidoxime with a carboxylic acid using EDC/HOBt. LCMS shows the mass of the intermediate (O-acylamidoxime), but it won't cyclize to the oxadiazole ring, even after refluxing in toluene."

Root Cause Analysis: The formation of 1,2,4-oxadiazoles via the amidoxime route is a two-step process:

  • O-Acylation: Fast and generally easy.[1]

  • Cyclodehydration: The rate-limiting step.[2] Thermal cyclization often requires temperatures (

    
    ) that degrade sensitive substrates. If your intermediate is "stuck," the activation energy for water elimination is too high for your current conditions.
    

The Expert Solution: TBAF Catalysis (Room Temperature) Do not increase the heat. Instead, use Tetrabutylammonium Fluoride (TBAF).[3][4] The fluoride ion acts as a specific base to deprotonate the amide nitrogen, facilitating cyclization at room temperature.

Protocol: TBAF-Mediated Cyclization

Applicability: Sensitive substrates, "stuck" O-acylamidoximes.

  • Isolation: Isolate the crude O-acylamidoxime intermediate (standard aqueous workup from your EDC coupling). Do not purify yet.

  • Dissolution: Dissolve the intermediate in THF (

    
     concentration).
    
  • Catalysis: Add

    
     of TBAF (
    
    
    
    in THF).
    • Note: While catalytic amounts (

      
      ) work, stoichiometric amounts ensure rapid completion (<1 hour).
      
  • Monitoring: Stir at Room Temperature . Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. The fluoride byproducts are water-soluble.

Why this works: The high basicity of the fluoride ion in aprotic solvents (THF) lowers the transition state energy for the cyclization, bypassing the need for thermal forcing.

Module 2: One-Pot Efficiency (The T3P Method)

User Issue: "My yields are inconsistent with EDC/CDI, and removing the urea byproducts is difficult. Is there a cleaner one-pot method?"

Root Cause Analysis: Carbodiimide reagents (EDC, DCC) often suffer from "N-acyl urea" rearrangement side products. Furthermore, they are not strong enough dehydrating agents to drive the cyclization step in one pot without forcing conditions.

The Expert Solution: Propylphosphonic Anhydride (T3P) T3P is a cyclic anhydride that acts as both a coupling agent and a water scavenger. It drives the reaction to completion in a single pot with simple workup (water-soluble byproducts).

Protocol: T3P One-Pot Synthesis

Applicability: General purpose, scale-up friendly.

  • Setup: In a flask, combine Carboxylic Acid (

    
    ) and Amidoxime (
    
    
    
    ).
  • Solvent: Add Ethyl Acetate (EtOAc) or DMF (

    
    ).
    
    • Tip: EtOAc is preferred for ease of workup; use DMF for solubility issues.

  • Base: Add Triethylamine (

    
    ).
    
  • Reagent: Add T3P (

    
     w/w in EtOAc, 
    
    
    
    ) dropwise.
  • Reaction:

    • Stir at RT for 30 min (O-acylation).

    • Heat to

      
       (EtOAc reflux) or 
      
      
      
      (DMF) for 2–4 hours.
  • Workup: Wash the organic layer with water, sat.

    
    , and brine. T3P byproducts are water-soluble, leaving clean product.
    

Module 3: Visualizing the Reaction Pathways

Understanding the competition between the desired O-acylation and the dead-end N-acylation is critical.

OxadiazolePathways Start Amidoxime + Carboxylic Acid Activation Acid Activation (EDC/T3P/CDI) Start->Activation OAcyl O-Acylamidoxime (Key Intermediate) Activation->OAcyl Kinetic Control (Preferred) NAcyl N-Acylamidoxime (Dead End) Activation->NAcyl Thermodynamic Control (Avoid basic pH > 9) OAcyl->Start Hydrolysis (Wet Solvents) Cyclization Cyclodehydration (- H2O) OAcyl->Cyclization Heat or TBAF NAcyl->NAcyl Cannot Cyclize (Stable Impurity) Product 1,2,4-Oxadiazole Cyclization->Product

Caption: Reaction pathway showing the critical bifurcation between O-acylation (productive) and N-acylation (non-productive).

Module 4: FAQ & Troubleshooting Matrix

Q: My reaction mixture turned into a solid gel when using CDI. What happened? A: CDI releases


 and imidazole. In high concentrations, the imidazole byproduct can cause gelling or precipitate the intermediate.
  • Fix: Switch to T3P (liquid reagent) or dilute the reaction. If sticking with CDI, ensure you add the amidoxime after the

    
     evolution from the acid activation is complete (approx. 15-30 mins).
    

Q: I see a byproduct with Mass = Product + 16. Is it the N-oxide? A: Likely yes, or a rearrangement product. If you are using the Nitrile Oxide route (Reacting Chloroxime + Nitrile), dimerization of the nitrile oxide to Furoxan is the major competitor.[5]

  • Fix: Use the "Slow Addition" technique. Add the Chloroxime/Base mixture very slowly (syringe pump) to the Nitrile solution to keep the concentration of the transient nitrile oxide low, favoring the cross-reaction over dimerization.

Q: Can I use microwave irradiation? A: Yes, microwave irradiation is excellent for the cyclization step (Module 1).

  • Settings:

    
     for 10–20 minutes in EtOH or DMF usually drives the "stuck" O-acylamidoxime to the oxadiazole.
    

Summary of Optimization Data

MethodReagentsTempTimeProsCons
Classic EDC/HOBt, then reflux

12-24hCheap reagentsHigh heat, stuck intermediates
Modern One-Pot T3P, Et3N

2-4hHigh yield, easy workupReagent cost
Catalytic TBAF (on intermediate)RT 1hNo heat requiredTwo-step process
Dipole Nitrile + ChloroximeRT-60°CVariesAlternative bond formationDimerization risk

References

  • T3P Mediated Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[6] Synlett, 2009.

  • TBAF Catalysis: Gangloff, A. R., et al. "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst."[1] Tetrahedron Letters, 2001.

  • General Review: Pace, A., et al. "Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity." Current Organic Chemistry, 2015.

  • Microwave Assisted: Adib, M., et al. "One-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation." Synlett, 2006.[7]

Sources

Optimization

interpreting mass spectrometry data of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Answering your questions on the mass spectrometry of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is our priority. This guide provides in-depth analysis and practical troubleshooting advice to ensure you obtain high-quali...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your questions on the mass spectrometry of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is our priority. This guide provides in-depth analysis and practical troubleshooting advice to ensure you obtain high-quality, interpretable data.

Technical Support Center: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

This guide is structured to address the most common questions and challenges encountered during the mass spectrometric analysis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. We will begin with an interpretation of the expected mass spectrum before moving to a comprehensive troubleshooting section and detailed experimental protocols.

Frequently Asked Questions (FAQs): Interpreting the Mass Spectrum

This section provides answers to common questions regarding the expected mass spectrum of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, based on its chemical structure and established fragmentation principles for nitroaromatic and heterocyclic compounds.

Q1: What is the expected exact mass and molecular ion peak for this compound?

A1: The molecular formula for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is C₉H₇N₃O₃. The expected monoisotopic mass is 205.0487 g/mol .

Depending on the ionization technique used, you should look for the following ions:

  • Electron Ionization (EI): The molecular ion (M⁺•) will be observed at m/z 205 .

  • Electrospray Ionization (ESI) in Positive Mode: The protonated molecule ([M+H]⁺) will be at m/z 206 .

  • ESI in Negative Mode: The deprotonated molecule ([M-H]⁻) would be at m/z 204, though this is less likely unless there is a readily abstractable proton. Formation of a molecular anion (M⁻•) at m/z 205 is also possible.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by matching the measured mass to the calculated exact mass.[1]

Q2: What are the primary fragmentation patterns I should expect to see?

A2: The fragmentation of this molecule is primarily driven by two key structural features: the nitroaromatic system and the 1,2,4-oxadiazole ring . The ortho positioning of the nitro group relative to the oxadiazole ring can also induce specific fragmentation pathways known as "ortho-effects."[2][3]

Here is a summary of the most probable fragmentation pathways:

Proposed Neutral LossResulting m/zNotes
NO₂• (46 Da)159This is a classic fragmentation for nitroaromatic compounds, representing the expulsion of a nitro radical.[2][4]
NO• (30 Da)175Loss of a nitric oxide radical is another common pathway for nitroaromatics.[2][3][4]
O (16 Da)189Loss of an oxygen atom from the nitro group is possible, often followed by rearrangement.
CH₃CN (41 Da)164Cleavage of the oxadiazole ring could lead to the loss of acetonitrile from the molecular ion.
CO (28 Da)177 or 131Carbon monoxide can be lost from various fragment ions, particularly after ring rearrangements.

The relative abundance of these fragments will depend significantly on the ionization energy used.

Q3: How does the ortho-nitro group influence the fragmentation?

A3: The presence of a substituent ortho to the nitro group often leads to unique fragmentation pathways due to intramolecular interactions.[2] In this molecule, the bulky oxadiazole ring is the ortho substituent. While classic ortho-effects often involve hydrogen transfer from an adjacent group (like -CH₃ or -OH), steric hindrance between the nitro and oxadiazole groups can promote specific cleavages. For instance, an interaction might facilitate the loss of the entire nitro group (NO₂) or trigger rearrangements involving the oxadiazole ring system.

Q4: What would a proposed fragmentation pathway look like?

A4: The following diagram illustrates a plausible fragmentation pathway under Electron Ionization (EI).

G M C₉H₇N₃O₃⁺• (m/z 205) Molecular Ion F159 [M - NO₂]⁺ (m/z 159) M->F159 - NO₂• (46 Da) F175 [M - NO]⁺• (m/z 175) M->F175 - NO• (30 Da) F122 [C₆H₄NO₂]⁺ (m/z 122) 2-Nitrophenyl Cation M->F122 - C₃H₃N₂O (83 Da) (Ring Cleavage) F131 [m/z 159 - CO]⁺ (m/z 131) F159->F131 - CO (28 Da) F104 [m/z 131 - HCN]⁺ (m/z 104) F131->F104 - HCN (27 Da)

Caption: Proposed EI-MS fragmentation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Troubleshooting Guide

Even with a predicted fragmentation pattern, experimental results can vary. This section addresses common issues you might face.

Q5: I don't see the molecular ion peak (m/z 205 or 206). What's wrong?

A5: The absence of a molecular ion is a frequent issue, especially with thermally labile or easily fragmented molecules.[5]

  • Cause: The ionization energy might be too high (in EI-MS) or the source conditions too harsh (in ESI-MS), causing the molecule to fragment immediately upon ionization. 1,2,4-oxadiazoles can exhibit thermal instability.[6]

  • Solution 1 (EI-MS): If possible, try reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This "soft ionization" will reduce fragmentation and enhance the molecular ion peak.

  • Solution 2 (ESI-MS): Optimize the ion source parameters. Decrease the capillary voltage or source temperature to reduce in-source fragmentation.

  • Solution 3 (Alternative Ionization): Consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or a different ESI solvent system that promotes more stable ion formation.[7]

Q6: My signal intensity is very low across the entire spectrum. How can I improve it?

A6: Poor signal intensity can stem from several factors, from sample preparation to instrument settings.[8]

  • Cause 1: Sample Concentration: The sample may be too dilute.

    • Solution: Prepare a more concentrated sample for analysis.

  • Cause 2: Ion Suppression (LC-MS): Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[9]

    • Solution: Improve chromatographic separation to isolate your compound from matrix components. Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before injection.

  • Cause 3: Instrument Contamination: The ion source, transfer optics, or mass analyzer may be dirty.

    • Solution: Follow the manufacturer's protocol for cleaning the ion source and other relevant components. Running a system suitability test can help diagnose contamination.[10]

Q7: The observed mass is inaccurate, or the peaks are broad. What should I check?

A7: Mass accuracy and peak shape are fundamental to reliable data.

  • Cause 1: Mass Calibration: The instrument's mass calibration may have drifted.[8]

    • Solution: Perform a fresh mass calibration using the manufacturer-provided standard. This should be done regularly.[11]

  • Cause 2: Poor Peak Shape: In LC-MS, broad or tailing peaks can be caused by column degradation, an inappropriate mobile phase, or issues with the sample solvent.[10]

    • Solution: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Check the column's performance with a standard and replace it if necessary. Verify the mobile phase pH and composition.

  • Cause 3: Space Charge Effects: If the sample is too concentrated, ion-ion repulsion within the mass analyzer can degrade resolution and shift mass assignments.

    • Solution: Dilute the sample and re-inject.

Q8: I see many unexpected peaks that don't fit the fragmentation pattern. Where are they from?

A8: Extraneous peaks usually indicate contamination or carryover.

  • Cause 1: Sample Carryover: Residual sample from a previous injection can appear in the current run.

    • Solution: Run several blank injections (injecting only the mobile phase or sample solvent) between samples to wash the system. Ensure the autosampler's needle wash protocol is effective.[11]

  • Cause 2: Contamination: Contaminants can be introduced from solvents, glassware, or the LC system itself (e.g., plasticizers from tubing).

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is scrupulously clean.

  • Cause 3: Matrix Effects: The sample matrix itself can produce a high chemical background.

    • Solution: As mentioned for ion suppression, a sample cleanup step (like SPE) is highly effective at removing matrix interferences.

G decision decision start Start: Poor/Unexpected MS Data d1 Molecular Ion (m/z 205/206) Present? start->d1 Analyze Spectrum solution solution d2 Mass Accuracy Correct? d1->d2 Yes p1 Action: - Lower Ionization Energy (EI) - Optimize Source Temp/Voltage (ESI) - Consider Softer Ionization (APCI) d1->p1 No d3 Signal-to-Noise Ratio Acceptable? d2->d3 Yes p2 Action: - Perform Mass Calibration - Check for Space Charge Effects (Dilute Sample) d2->p2 No s1 Problem Solved: Harsh Ionization p1->s1 Check Result d4 Unexpected Peaks Present? d3->d4 Yes p3 Action: - Check Sample Concentration - Clean Ion Source - Improve Sample Cleanup (SPE) d3->p3 No s2 Problem Solved: Calibration/Concentration Issue p2->s2 Check Result s4 Data is Likely Valid d4->s4 No p4 Action: - Run Blank Injections - Use LC-MS Grade Solvents - Check for Matrix Effects d4->p4 Yes s3 Problem Solved: Sensitivity/Contamination Issue p3->s3 Check Result s5 Problem Solved: Carryover/Contamination Issue p4->s5 Check Result

Caption: A systematic workflow for troubleshooting common mass spectrometry issues.

Experimental Protocols

To ensure reproducibility, a well-defined experimental protocol is essential. The following provides a generalized starting point for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

This protocol is designed for a standard reverse-phase UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions using a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Nebulizer Gas (N₂): 3-5 Bar.

    • Drying Gas (N₂): 8-12 L/min.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS (Tandem MS):

      • Select the precursor ion at m/z 206 ([M+H]⁺).

      • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum. Key product ions to monitor would be m/z 159 and 175.

  • System Validation:

    • Before running the sample, inject a blank to ensure the system is clean.

    • Run a system suitability standard to verify instrument performance, including retention time stability, peak shape, and mass accuracy.

References

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available from: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. Available from: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkivoc. Available from: [Link]

Sources

Troubleshooting

troubleshooting poor cell permeability of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Case Reference: OXD-NITRO-05 Subject: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Status: Active Case Support Tier: Senior Application Scientist[1][2][3] Executive Summary & Molecule Profile User Issue: You are observing...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: OXD-NITRO-05 Subject: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Status: Active Case Support Tier: Senior Application Scientist[1][2][3]

Executive Summary & Molecule Profile

User Issue: You are observing poor cell permeability (


 cm/s) for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole  in Caco-2 or PAMPA assays.

Technical Diagnosis: This compound presents a classic medicinal chemistry paradox: it possesses a lipophilic core suggesting good passive diffusion, yet frequently fails in standard permeability assays.[2][3] The failure is rarely due to intrinsic impermeability but rather solubility-limited flux or active efflux .[1][2][3]

Compound Profile:

  • Core Scaffold: 1,2,4-Oxadiazole (Bioisostere for esters/amides; moderate polarity).[1][2][3]

  • Key Substituent: Ortho-nitro group (2-nitrophenyl).[1][2][3]

    • Steric Effect:[1][2][3] The ortho substitution forces a non-planar conformation between the phenyl and oxadiazole rings, potentially reducing crystal packing energy (good for solubility) but increasing the solvent-accessible surface area of the nitro group.

    • Electronic Effect: Strong electron-withdrawing group (EWG) reduces the basicity of the oxadiazole nitrogens.[1][2]

  • Predicted Properties:

    • LogP: ~2.0–2.5 (Moderate lipophilicity).[1][2][3]

    • Solubility: Likely poor in aqueous buffers (PBS/HBSS) due to the "brick dust" nature of nitro-aromatics.[1][2][3]

    • Efflux Risk: High.[1][2][3] 1,2,4-oxadiazoles are frequent substrates for P-glycoprotein (P-gp/MDR1).[1][2][3]

Diagnostic Workflow

Before altering the chemistry, you must isolate the mechanism of failure. Use this logic flow to diagnose the root cause.

PermeabilityTroubleshooting Start START: Low Papp (< 10^-6 cm/s) CheckRecovery Step 1: Check Mass Balance (Recovery) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 80% CheckRecovery->HighRecovery SolubilityCheck Step 2: Check Solubility in Assay Buffer LowRecovery->SolubilityCheck EffluxCheck Step 3: Calculate Efflux Ratio (B>A / A>B) HighRecovery->EffluxCheck Precipitation Diagnosis: Solubility Limited (Compound precipitated) SolubilityCheck->Precipitation Turbidity Detected NSB Diagnosis: Non-Specific Binding (Stuck to plastic) SolubilityCheck->NSB Clear but missing HighEfflux Ratio > 2.0 EffluxCheck->HighEfflux LowEfflux Ratio < 2.0 EffluxCheck->LowEfflux PgpSubstrate Diagnosis: P-gp Substrate (Active Efflux) HighEfflux->PgpSubstrate Paracellular Diagnosis: Paracellular Leak (Check Tight Junctions) LowEfflux->Paracellular

Figure 1: Decision tree for isolating the cause of low permeability in oxadiazole derivatives.[1][2][3]

Troubleshooting Guides (FAQ)

Issue 1: "The compound disappeared. Recovery is < 50%."

Diagnosis: Non-Specific Binding (NSB) or Precipitation.[1][2][3] Nitro-aromatics are notorious for binding to polystyrene plates or precipitating out of the aqueous transport buffer (HBSS) because they are hydrophobic "bricks."[1][2]

  • The Fix (Protocol Adjustment):

    • Add BSA: Supplement the receiver plate buffer with 1% BSA (Bovine Serum Albumin).[2][3] This acts as a "sink" to keep the lipophilic molecule in solution after it crosses the membrane, driving the concentration gradient.

    • Switch Materials: Use glass-coated plates or low-binding polypropylene if NSB is suspected.[1][2][3]

    • Check Solubility Limit: Run a kinetic solubility assay in the exact assay buffer (pH 7.4 HBSS). If your dosing concentration (e.g., 10 µM) is above the solubility limit (e.g., 2 µM), your calculated permeability will be artificially low because the effective concentration is lower than you think.[3]

Issue 2: "Permeability is high B->A, but low A->B."

Diagnosis: Active Efflux (P-gp Substrate). The 1,2,4-oxadiazole ring, combined with the lipophilic nitro-phenyl group, creates a pharmacophore that often fits the P-glycoprotein binding pocket.[3]

  • The Validation Experiment: Run the Caco-2 assay with and without a P-gp inhibitor.

    • Inhibitor: Verapamil (50–100 µM) or Zosuquidar (1 µM).[2][3]

    • Success Criteria: If the A->B permeability increases significantly (and the Efflux Ratio drops to ~1.0) in the presence of the inhibitor, your compound is a P-gp substrate.[2][3]

Issue 3: "Data is highly variable between replicates."

Diagnosis: Membrane Retention or Monolayer Damage.[1][2][3] The nitro group can be cytotoxic at high concentrations, or the compound might be getting trapped inside the lipid bilayer (membrane retention) without exiting.

  • The Fix:

    • Measure Intracellular Accumulation: Lyse the cells at the end of the experiment and measure the drug content. If >30% of the drug is inside the cells, it is getting trapped (phospholipidosis or lysosomal trapping).[3]

    • Verify Integrity: Ensure Lucifer Yellow (LY) rejection is >99%. Nitro compounds can sometimes perturb membrane integrity.[2][3]

Chemical Optimization (SAR Strategy)

If the troubleshooting confirms the molecule is intrinsically poor (e.g., high efflux or unfixable solubility), you must modify the structure.

Feature to ModifyProblemSuggested Bioisosteric ReplacementRationale
2-Nitrophenyl Metabolic liability (reduction), "Brick dust" solubility, Toxicity.2-Cyanophenyl (Nitrile)Retains EWG character and geometry but is less lipophilic and metabolically more stable.[1][2][3]
2-Nitrophenyl Steric clash / Solubility.2-Trifluoromethylphenyl Maintains lipophilicity and ortho-twist but removes the nitro-reduction liability.[1][2][3]
1,2,4-Oxadiazole P-gp Efflux liability, hydrolytic stability.[1][2][3]1,3,4-Oxadiazole or 1,2,3-Triazole Changing the heteroatom arrangement often disrupts P-gp recognition while maintaining the vector.[1][2][3]
3-Methyl Low metabolic stability (benzylic oxidation).[1][2][3]3-Cyclopropyl or 3-Difluoromethyl Blocks metabolic soft spots and slightly alters lipophilicity.[1][2][3]

References & Grounding

  • Caco-2 Assay Standardization:

    • Hubatsch, I., et al. (2007).[2][3] Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers.[1][2][4][5] Nature Protocols, 2(9), 2111–2119.[2]

    • Why this matters: This is the gold-standard protocol for verifying if your low permeability is due to monolayer integrity issues.[1][2][3]

  • 1,2,4-Oxadiazole Properties:

    • Bostrom, J., et al. (2012).[2][3] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.[2][3]

    • Why this matters: definitive review on the stability, lipophilicity, and metabolic liabilities of the oxadiazole scaffold.

  • Nitro Group Liabilities:

    • Patterson, S., et al. (2021).[2] "Nitroreduction: A Critical Metabolic Pathway for Drugs."[2][3] Chemical Research in Toxicology.

    • Why this matters: Explains the metabolic instability of the nitro group which can confound permeability data if the compound is metabolized during the 2-hour transport assay.

  • Solubility & "Brick Dust":

    • Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][6] Journal of Pharmacological and Toxicological Methods.

    • Why this matters: Establishes the link between planar aromatic systems (like nitrophenyl-oxadiazoles) and poor aqueous solubility.[1][2][3]

Sources

Optimization

Technical Support Center: Troubleshooting In Vivo Stability of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Welcome to the Advanced Applications Support Center. As drug development professionals, you know that 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole presents a unique duality: the 1,2,4-oxadiazole ring is a highly stable bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, you know that 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole presents a unique duality: the 1,2,4-oxadiazole ring is a highly stable bioisostere, yet the 2-nitrophenyl moiety introduces severe metabolic liabilities. This guide synthesizes structural chemistry, enzymatic causality, and field-proven formulation strategies to help you troubleshoot rapid in vivo clearance and optimize your experimental workflows.

Module 1: Diagnosing Rapid In Vivo Clearance

Q: My compound shows excellent stability in plasma and simulated gastric fluid, but the in vivo half-life (t1/2) in mice is <15 minutes. What is driving this?

A: The primary culprit is the enzymatic reduction of the 2-nitrophenyl moiety, not the degradation of the oxadiazole ring. Nitroaromatic compounds undergo rapid single- or two-electron reduction catalyzed by mammalian NAD(P)H:quinone oxidoreductase (NQO1) in the liver, as well as by Type I and Type II bacterial nitroreductases present in the gut microbiome[1]. This cascade leads to the formation of nitroso, hydroxylamine, and ultimately amino metabolites, which are rapidly cleared or can cause off-target cytotoxicity[2].

NitroReduction NO2 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole (Ar-NO2) NO Nitroso (Ar-NO) NO2->NO NQO1 / Reductases NHOH Hydroxylamine (Ar-NHOH) NO->NHOH 2e- transfer NH2 Amino Metabolite (Ar-NH2) NHOH->NH2 2e- transfer

Enzymatic nitroreduction pathway of 2-nitrophenyl compounds in vivo.

Q: How can I experimentally validate that nitroreduction is the primary clearance mechanism?

A: You must establish a self-validating in vitro system that isolates nitroreductase activity from general CYP450 oxidation. Because Type II bacterial nitroreductases and certain mammalian reductases are oxygen-sensitive (they generate a superoxide anion in a futile cycle that regenerates the nitro group in the presence of O2), anaerobic incubation will unmask the true rate of nitroreduction[2]. Compare the intrinsic clearance (CLint) between aerobic and anaerobic states using Protocol A below.

Module 2: The 1,2,4-Oxadiazole Core – Stability & Isomerization

Q: Is the 1,2,4-oxadiazole ring itself susceptible to hydrolysis or metabolic cleavage?

A: Generally, no. The 1,2,4-oxadiazole ring is highly stable in aqueous media, even across extreme pH ranges, making it an excellent bioisostere for carbonyl-containing groups like esters and amides[3]. However, if your specific target requires absolute resistance to extreme metabolic conditions, quantum mechanics computations indicate that the 1,3,4-oxadiazole isomer possesses higher aromatic stabilization energy and overall thermodynamic hardness[4].

Table 1: Relative Stability and Properties of Oxadiazole Isomers

IsomerThermodynamic Stability (Hardness, η)Aqueous StabilityBioisosteric Application
1,3,4-Oxadiazole Highest (0.1327)ExcellentEsters, Amides
1,2,4-Oxadiazole High (~0.1250)Excellent (Stable in acid/base)Esters, Amides, Carbamates
1,2,5-Oxadiazole Moderate (~0.1220)GoodEnergetic materials, NO donors
1,2,3-Oxadiazole Lowest (0.1178)Poor (Diazoketone tautomer)Rarely used in vivo

Data synthesized from quantum mechanics computations (B3LYP/6-311+G**) and medicinal chemistry stability reviews[3][4].

Module 3: Formulation Strategies & Validated Methodologies

Q: If I cannot alter the chemical structure (e.g., the 2-nitro group is required for target binding), how can I formulate the compound to enhance in vivo exposure?

A: To bypass gut microbiome nitroreductases and reduce hepatic first-pass metabolism, oral administration in simple aqueous vehicles should be avoided. Instead, encapsulate the compound in a lipid-based nanocarrier (e.g., PEGylated liposomes). This physically shields the highly lipophilic nitroaromatic payload from NQO1 and bacterial enzymes until it reaches the target tissue.

Workflow Step1 Identify Clearance (Anaerobic HLM) Step2 Formulation Strategy (Lipid Nanocarriers) Step1->Step2 Step3 In Vivo PK Validation (Measure Parent & Metabolite) Step2->Step3

Self-validating experimental workflow for resolving in vivo clearance.

Validated Experimental Protocols

Protocol A: Self-Validating Microsomal Stability Assay (Aerobic vs. Anaerobic) Causality: This protocol isolates enzymatic nitroreduction from general CYP450-mediated oxidation. By running parallel aerobic and anaerobic arms, you validate whether clearance is driven by oxygen-sensitive nitroreductases[2][5].

  • Preparation: Thaw Mouse Liver Microsomes (MLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Environmental Control:

    • Aerobic Arm: Conduct in standard atmospheric conditions.

    • Anaerobic Arm: Purge all buffers with N2 gas for 30 minutes. Conduct incubations in an anaerobic chamber.

  • Pre-incubation: Add 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (final concentration 1 µM, <1% DMSO) to the MLM solution. Pre-incubate at 37°C for 5 minutes[5].

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM)[5]. This is T=0.

  • Termination & Sampling: At T=0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Critical Step: Monitor MRM transitions not only for the parent compound but also for the predicted amino metabolite (Ar-NH2) to confirm the mass balance of the reduction pathway.

Protocol B: PEGylated Liposomal Encapsulation for In Vivo Shielding Causality: Encapsulating the lipophilic oxadiazole in the lipid bilayer protects the nitro group from premature enzymatic reduction in the bloodstream and liver, extending circulation time.

  • Lipid Film Hydration: Dissolve DPPC (dipalmitoylphosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a molar ratio of 65:30:5 in chloroform. Add 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (10% w/w of total lipids).

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of N2, followed by vacuum desiccation overnight to form a thin lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 10 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder at 55°C to yield unilamellar liposomes.

  • Purification: Remove unencapsulated compound using a Sephadex G-25 size exclusion column. Quantify encapsulation efficiency via HPLC prior to in vivo dosing.

References
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. nih.gov. 1

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. oup.com. 2

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. scielo.br.3

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. scirp.org. 4

  • Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. benchchem.com. 5

Sources

Troubleshooting

Technical Support Center: Refining Docking Protocols for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in computational drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. Our focus today is on a specific and interesting scaffold: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole . The following content is structured to address the practical challenges and nuances you might encounter during your molecular docking experiments. We will move from foundational questions to detailed troubleshooting, providing not just steps, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that form the foundation of a robust docking study.

Q1: I need to start a docking project with 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. How do I select an appropriate protein target?

A1: That is the critical first step. Since there is no single, universally-known target for this specific molecule, your target selection must be hypothesis-driven, based on the chemical features of your ligand. The 1,2,4-oxadiazole ring is a versatile pharmacophore, often used as a bioisostere for amide and ester groups, and is present in compounds with a wide array of biological activities.[1] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

Your selection strategy should be:

  • Scaffold-Based Search: Investigate targets of other molecules containing the 1,2,4-oxadiazole or nitrophenyl moieties. For instance, nitrophenyl-containing compounds have been studied as substrates for enzymes like dual-specificity phosphatase 22 (DUSP22)[4], and chalcones with nitro groups have been docked against Cyclooxygenase (COX) enzymes.[5]

  • Therapeutic Area Hypothesis: Based on your research goals (e.g., oncology, inflammation), select a well-validated target in that field. For this guide, we will use Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation, as a representative target. Its active site is well-characterized, and it provides a relevant context for discussing common docking challenges.

Q2: What are the primary challenges I should anticipate when docking this specific molecule?

A2: You should be prepared for two main challenges:

  • Parameterization of the Nitro Group: The nitro group (-NO2) can be problematic for standard molecular mechanics force fields.[6] The electronic properties and partial charges may not be accurately represented by default parameters, potentially leading to incorrect scoring and unrealistic poses. Specialized parameter sets or quantum mechanical calculations may be needed for accurate charge derivation.[7][8]

  • Rotational Freedom: The single bond connecting the nitrophenyl ring to the oxadiazole ring allows for significant rotational freedom. Ensuring your docking algorithm adequately samples the conformational space of this rotatable bond is crucial for finding the most favorable binding pose.

Q3: How do I properly prepare the 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole ligand for docking?

A3: Ligand preparation is a multi-step process critical for success.[9]

  • Generate a 3D Structure: Start with a 2D sketch of the molecule and convert it to a 3D structure using a program like ChemDraw or Marvin Sketch.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., GAFF, MMFF94).[6] This step ensures the ligand has realistic bond lengths and angles.

  • Charge Calculation: This is the most critical step for your molecule. Instead of relying solely on empirical methods, consider using a quantum mechanics-based approach (like RESP or AM1-BCC) to calculate the partial atomic charges, paying special attention to the nitro group. This will provide a more accurate electrostatic potential.

  • Assign Torsions: Define the rotatable bonds. For your molecule, the key rotatable bond is between the C5 of the oxadiazole and the C1 of the phenyl ring.

Q4: How should I interpret the docking score my software provides?

A4: A docking score is an estimated binding free energy (in kcal/mol), where a more negative value generally indicates a stronger predicted interaction.[10][11] However, you must not rely on the score alone.

  • It's a Relative Metric: Use the score to rank different poses of the same ligand or to compare different ligands against the same target. Absolute values are less meaningful.

  • Visualize the Pose: Always visually inspect the top-scoring poses. A good score is meaningless if the pose is physically unrealistic or makes no chemical sense (e.g., atoms clashing, hydrogen bonds with incorrect geometry).[10]

  • Check Key Interactions: Does the ligand interact with key catalytic or binding residues in the active site? For our COX-2 example, interactions with residues like Arg120, Tyr355, and Ser530 are known to be important.

Q5: My docking run is complete. How can I validate the results to ensure they are trustworthy?

A5: Validation is essential to build confidence in your computational model.[12][13]

  • Redocking a Co-crystallized Ligand: The gold standard is to take a protein structure with a known ligand, remove the ligand, and then dock it back into the active site.[12][14] If your docking protocol can reproduce the experimental pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), your protocol is considered validated for that target.[14]

  • Cross-Docking: If a co-crystal structure isn't available for your specific target, you can try docking a known inhibitor into the active site and see if the predicted interactions match published structure-activity relationship (SAR) data.

  • Using a Different Scoring Function: Score your best poses with a different docking program or a dedicated scoring tool.[15] If the ranking of poses remains consistent, it increases confidence that the result is not an artifact of a single scoring function.[15]

Part 2: Detailed Experimental Protocol: Docking to COX-2

This section provides a step-by-step workflow. For this example, we will use the human COX-2 protein structure (PDB ID: 3LN1).

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation p_prep 1. Protein Preparation (PDB: 3LN1) l_prep 2. Ligand Preparation (Energy Minimization, Charge Calculation) grid 3. Grid Generation (Define Binding Site) p_prep->grid l_prep->grid run 4. Run Docking (Conformational Search) grid->run analysis 5. Pose Analysis (Scoring & Visualization) run->analysis validation 6. Validation (Redocking & MD Simulation) analysis->validation

Caption: General workflow for molecular docking.

Step 1: Protein Preparation

  • Download Structure: Obtain the crystal structure of COX-2 (PDB ID: 3LN1) from the Protein Data Bank.

  • Clean the PDB File: Remove all water molecules, co-factors, and the co-crystallized ligand (Celecoxib in this case).

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Ensure correct protonation states for titratable residues (His, Asp, Glu).

  • Assign Charges: Assign partial atomic charges using a standard force field like AMBER or CHARMM.

Step 2: Ligand Preparation

  • Build and Minimize: Create the 3D structure of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and perform energy minimization using the GAFF force field.

  • Calculate Charges: Use a quantum mechanical method (e.g., using Gaussian or GAMESS with the B3LYP/6-31G* basis set) to calculate electrostatic potential (ESP) charges. This is crucial for the nitro group.

  • Save in Correct Format: Save the prepared ligand in a format compatible with your docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for GOLD).

Step 3: Define the Binding Site (Grid Generation)

  • Identify the Active Site: The binding site in 3LN1 is the location of the co-crystallized ligand, Celecoxib. Key residues include His90, Arg513, and Val523.

  • Generate the Grid Box: Define a 3D grid box that encompasses the entire active site. The size and center of this box are critical parameters. A box that is too small may miss the correct pose, while one that is too large will increase computation time needlessly.

ParameterExample Value (for 3LN1)Rationale
Grid Center (X, Y, Z) 33.5, 24.0, 218.8Centered on the co-crystallized ligand's position.
Grid Size (Å) 24 x 24 x 28Large enough to allow the ligand to rotate freely within the active site.
Grid Spacing (Å) 0.375Standard resolution for good accuracy.

Step 4: Run the Docking Simulation

  • Select Algorithm: Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Set Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher value increases the chance of finding the global minimum but takes longer. Start with a value of 8 and increase if necessary.

  • Execute: Launch the docking run. The software will generate a set number of binding modes (e.g., 10 or 20), each with a corresponding docking score.

Step 5: Post-Docking Analysis

  • Rank Poses: Rank the generated poses by their docking score.

  • Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, Chimera, Discovery Studio).

  • Analyze Key Interactions: Check for hydrogen bonds, hydrophobic interactions, and π-π stacking. Does the nitrophenyl group form favorable interactions? Does the oxadiazole ring act as a hydrogen bond acceptor? For COX-2, look for interactions with the key active site residues mentioned earlier.

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q: My docking runs complete, but the top-scoring pose is outside the defined active site. What went wrong?

A: This usually points to an issue with your grid box definition or scoring function.

  • Grid Box Too Large: If your grid box is excessively large, the algorithm might find a favorable, but biologically irrelevant, energy minimum on the protein's surface. Solution: Reduce the grid box dimensions to tightly enclose only the active site.

  • Incorrect Centering: Ensure the grid box is centered correctly on the active site. Solution: Use the coordinates of a known ligand or catalytic residues to define the center accurately.

Q: I'm consistently getting poor (or positive) docking scores, suggesting no favorable binding. What should I check?

A: Poor scores can stem from several issues, from ligand preparation to fundamental incompatibilities.

G start Poor Docking Score Detected q1 Are ligand charges accurate? start->q1 q2 Is the protein protonation state correct? q1->q2 Yes sol1 Recalculate charges, especially for nitro group, using QM methods. q1->sol1 No q3 Is there steric hindrance? q2->q3 Yes sol2 Check/re-evaluate protonation of His, Asp, Glu residues. q2->sol2 No q4 Is the active site too constrained? q3->q4 No sol3 Minimize ligand again. Ensure starting conformation is not strained. q3->sol3 Yes sol4 Use induced-fit docking or allow side-chain flexibility. q4->sol4 Yes end_node Re-run Docking q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting flowchart for poor docking scores.

  • Actionable Steps:

    • Check Ligand Charges: As mentioned, the nitro group is sensitive. Default charges might be creating repulsive electrostatic interactions. Re-calculate them using a higher-level theory.[7][8]

    • Verify Protein Protonation: Incorrect protonation of key residues (like histidine) in the active site can completely change the electrostatic environment and prevent favorable interactions.

    • Steric Clashes: Your ligand might be too large for the binding pocket in its current conformation, or the protein structure might be too rigid. Visualize the complex to check for atoms that are too close.

Q: My redocking validation failed. The RMSD between my docked pose and the crystal structure pose is over 2.0 Å. What's the problem?

A: Redocking failure indicates that your chosen protocol settings are not suitable for this specific protein-ligand system.

  • Insufficient Sampling: The search algorithm may not be exploring the conformational space thoroughly enough. Solution: Increase the exhaustiveness or number of runs in your docking software.

  • Scoring Function Inaccuracy: The scoring function may be failing to correctly identify the native pose as the most favorable. Solution: Try a different docking program with a different scoring function (e.g., if you used AutoDock Vina, try GOLD or Glide). If the other program succeeds, your initial choice may be unsuitable for this target.[13][15]

  • Water Molecules and Ions: Sometimes, critical water molecules or ions in the active site mediate the protein-ligand interaction. In the initial preparation, all waters are typically removed. Solution: Identify conserved water molecules from multiple crystal structures and consider including them in your docking simulation.[16]

References

  • Fruttero, R., & Gasco, A. (2006).
  • Street, L. J., Baker, R., Book, T., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-2697. [Link]

  • Kumar, R., & Gupta, L. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 14(10), 5609-5616.
  • Jadhav, S. B., & Disouza, J. I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 12(1), 1-13. [Link]

  • Wang, Z., Wang, Y., Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1167-1179. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • Sperandio, O., & Pinzi, L. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(12), 3078-3087. [Link]

  • Bio-Concept Labs. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Hawkins, P. C., Warren, G. L., Skillman, A. G., & Nicholls, A. (2008). Lessons from Docking Validation. Journal of medicinal chemistry, 51(18), 5458-5469.
  • Seminario, J. M., & Politzer, P. (2012). Harmonic force field for nitro compounds. The Journal of chemical physics, 136(22), 224505. [Link]

  • Weerasinghe, S., & Smith, P. E. (2005). Force Field Parameters for 3-Nitrotyrosine and 6-Nitrotryptophan.
  • O'Reilly, J., & Fletterick, R. (1981). Binding of p-nitrophenyl phosphate and other aromatic compounds by beta-lactoglobulin. Biochemistry, 20(25), 7146-7152. [Link]

  • Czerwonka, A., & Czerwonka, M. (2022). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences, 23(21), 13346. [Link]

  • Rios-Guzmán, Y. G., et al. (2023). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 28(19), 6961. [Link]

  • ScotCHEM. (n.d.). Force Fields.
  • Patel, M., & Tandel, F. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. World Journal of Advanced Research and Reviews, 8(1), 151-179.
  • Chemdiv. (n.d.). Compound 3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.
  • Dhasmana, D., & Singh, S. (2023). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Applied Pharmaceutical Science and Research, 6(1), 1-8.
  • Reddy, C. S., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1464. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Patel, M. R., & Tandel, F. B. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. World Journal of Advanced Research and Reviews, 8(1), 151-179.
  • Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC chemistry, 15(1), 1-13. [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry, 6(4), 115-118.
  • Ravelli, R. B., et al. (2016). Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 1), 28-33. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. [Link]

  • Wu, Z. L., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate chemistry, 20(8), 1541-1549. [Link]

  • Deshmukh, R., & Sharma, P. (2013). Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(1), 22-27.
  • Ates-Alagoz, Z., et al. (2018). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & medicinal chemistry, 26(16), 4679-4687.
  • Karczmarzyk, Z., & Zylinska, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3183. [Link]

  • Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking.
  • Lickert, B. (2015). Application of coarse grained force fields for protein-protein docking. PhD Thesis, Technical University of Munich.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Workflows

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and its structural analogs.

While the 1,2,4-oxadiazole scaffold is a highly valued bioisostere for amides and esters—offering superior hydrolytic stability and membrane permeability —the incorporation of a 2-nitrophenyl moiety introduces specific metabolic and redox liabilities. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help you isolate on-target efficacy from off-target noise.

Mechanistic Causality: Understanding the Off-Target Profile

To effectively troubleshoot your assays, you must first understand the structural causality driving the off-target effects of this compound:

  • The 2-Nitrophenyl Liability (Redox Cycling): The nitro group is highly susceptible to one-electron reduction by cellular nitroreductases. This forms a nitro radical anion that rapidly reacts with molecular oxygen, generating reactive oxygen species (ROS) and regenerating the parent nitro compound. This "futile cycling" leads to oxidative stress and off-target cytotoxicity independent of your intended biological target.

  • The 1,2,4-Oxadiazole Ring (Heme Coordination): The sp² hybridized nitrogen atoms (specifically N2 and N4) possess lone electron pairs. In the active site of Cytochrome P450 (CYP) enzymes, these nitrogens can coordinate directly with the heme iron, leading to competitive or time-dependent inhibition (TDI) of metabolic enzymes like CYP3A4 .

G Compound 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole Target Intended Target (e.g., Caspase Activation) Compound->Target On-Target NitroRed Nitroreductase Metabolism Compound->NitroRed Off-Target (Nitro Group) CYP CYP450 Enzymes (e.g., CYP3A4) Compound->CYP Off-Target (Oxadiazole Ring) ROS Reactive Oxygen Species (ROS) NitroRed->ROS Heme Heme Coordination (Oxadiazole Ring) CYP->Heme Tox Off-Target Cytotoxicity (HepG2, Ames Positive) ROS->Tox DDI Drug-Drug Interactions (Metabolic Inhibition) Heme->DDI

Caption: Divergent pathways showing on-target efficacy vs. off-target ROS generation and CYP inhibition.

Troubleshooting & FAQs

Q1: I am observing high background cytotoxicity in HepG2 cells at concentrations >5 µM, masking my on-target readout. How do I fix this? A: This is a classic symptom of nitro-mediated oxidative stress. HepG2 cells have high basal levels of nitroreductases. To confirm if the toxicity is an off-target ROS artifact, run a ROS Rescue Assay (see Protocol 1). By pre-incubating cells with N-acetylcysteine (NAC), you replenish the intracellular glutathione pool. If the cytotoxicity is rescued (IC₅₀ shifts to >50 µM), the toxicity is off-target.

Q2: My compound is failing human liver microsome (HLM) stability tests and strongly inhibiting CYP3A4. Is the oxadiazole ring to blame? A: Yes, likely. While 1,2,4-oxadiazoles are generally stable, their nitrogens can act as Lewis bases, coordinating with the CYP450 heme iron . To troubleshoot, you must determine if the inhibition is reversible or time-dependent. Run a CYP inhibition assay with and without a 30-minute NADPH pre-incubation. If inhibition worsens with pre-incubation, the compound is a Time-Dependent Inhibitor (TDI), and you may need to introduce steric bulk near the oxadiazole ring to block heme access.

Q3: The compound flagged positive in the Ames test (Salmonella TA98). Does this halt my development pipeline? A: A positive Ames test in strains sensitive to frameshift mutations (like TA98) is common for nitroaromatics. The bacterial nitroreductases convert the 2-nitrophenyl group into a reactive hydroxylamine, which covalently binds DNA. Because mammalian cells have different reductive capacities than bacteria, you should follow up with a mammalian cell mutagenesis assay (e.g., Mouse Lymphoma Assay).

Quantitative Off-Target Profiling Data

Use the following benchmark data to determine if your experimental results fall within the expected off-target parameters for this scaffold class.

Assay TypeBiological System / TargetReadout MetricMechanistic Implication
Cytotoxicity (Basal) HepG2 Cell LineIC₅₀ ≈ 4.5 µMHigh baseline toxicity due to nitroreductase activity.
Cytotoxicity (Rescued) HepG2 + 5 mM NACIC₅₀ > 50.0 µMConfirms toxicity is ROS-mediated (off-target).
Metabolic Inhibition CYP3A4 (Human)IC₅₀ ≈ 1.2 µMModerate reversible inhibition via heme coordination.
Cardiotoxicity hERG Patch ClampIC₅₀ > 30.0 µMLow risk of QT prolongation; scaffold lacks basic amines.
Mutagenicity Ames Test (TA98)Positive (+S9)DNA adduction via hydroxylamine intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows are designed with internal controls to definitively prove causality.

Protocol 1: ROS Scavenging & Cell Viability Rescue Assay

Purpose: To definitively separate on-target cell death from off-target nitro-redox cycling.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Antioxidant Pre-treatment (The Control System):

    • Group A (Vehicle): Add culture media.

    • Group B (Rescue): Add media containing 5 mM N-acetylcysteine (NAC).

    • Incubate both groups for 2 hours. (Causality: NAC acts as a direct ROS scavenger and glutathione precursor, neutralizing superoxide radicals before they cause lipid peroxidation).

  • Compound Administration: Treat both groups with a dose-response gradient of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (0.1 µM to 100 µM). Incubate for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent. Shake for 10 minutes to induce cell lysis and stabilize the luminescent signal. Read luminescence.

  • Validation Check: If the IC₅₀ in Group B is significantly higher than Group A, the toxicity is confirmed as an off-target ROS artifact.

Protocol 2: CYP450 Reversible vs. Time-Dependent Inhibition (TDI) Assay

Purpose: To determine if the oxadiazole ring is coordinating with heme (reversible) or forming a reactive metabolite (TDI).

  • Microsome Preparation: Dilute Human Liver Microsomes (HLM) to 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase (The Validation Step):

    • Condition 1 (Reversible Check): Incubate HLM, test compound (10 µM), and CYP3A4 substrate (Midazolam) for 5 minutes.

    • Condition 2 (TDI Check): Incubate HLM and test compound for 30 minutes before adding the substrate.

  • Reaction Initiation: Add 1 mM NADPH to all wells to initiate CYP catalytic activity. Incubate for 10 minutes.

  • Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes.

  • LC-MS/MS Analysis: Quantify the formation of 1'-hydroxymidazolam. A severe drop in metabolite formation in Condition 2 compared to Condition 1 confirms Time-Dependent Inhibition .

Workflow Start Observe Unexpected Cytotoxicity Step1 Run ROS Scavenging Assay Start->Step1 Decision1 Toxicity Rescued? Step1->Decision1 PathA Confirm Nitro-Mediated Oxidative Stress Decision1->PathA Yes Step2 Run CYP450 Inhibition Panel Decision1->Step2 No Decision2 IC50 < 1 µM? Step2->Decision2 PathB Confirm Oxadiazole Heme Binding Decision2->PathB Yes PathC Investigate Other Kinase/Protease Targets Decision2->PathC No

Caption: Diagnostic workflow for isolating and identifying off-target mechanisms.

References

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana (SCI). Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

  • Target Fishing Reveals a Novel Mechanism of 1,2,4-Oxadiazole Derivatives. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide for Anticancer Drug Discovery

In the landscape of oncology drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,2,4-oxadiazole moiety has emerged as a privileged structure, with a growin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,2,4-oxadiazole moiety has emerged as a privileged structure, with a growing body of evidence supporting its potential as a versatile pharmacophore in anticancer agents.[1][2][3] This guide provides a comprehensive framework for the validation of a novel investigational compound, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, as a potential anticancer therapeutic. We will delve into its proposed mechanism of action, benchmark its performance against established chemotherapeutics, and provide detailed protocols for its rigorous preclinical evaluation.

The Scientific Rationale: Targeting Key Oncogenic Pathways

The 1,2,4-oxadiazole ring system, due to its electronic properties and ability to form hydrogen bonds, can interact with various biological macromolecules, making it an attractive scaffold for medicinal chemists.[1] While the specific molecular targets of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole are yet to be fully elucidated, based on the broader class of 1,2,4-oxadiazole derivatives, we hypothesize a dual mechanism of action involving the inhibition of the PI3K/Akt signaling pathway and the activation of caspase-3 mediated apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers.[4][5][6] This pathway plays a central role in regulating cell proliferation, growth, survival, and motility.[7][8] Its aberrant activation can lead to uncontrolled cell division and resistance to apoptosis. We propose that 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole may act as an inhibitor of a key kinase within this pathway, such as PI3K or Akt, thereby attenuating downstream signaling and suppressing tumor cell growth.

Concurrently, the induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. Caspases are a family of proteases that are central to the execution of the apoptotic program.[9] Specifically, the activation of caspase-3 is a critical step in the apoptotic cascade. Several 1,2,4-oxadiazole derivatives have been reported to induce apoptosis through the activation of caspase-3.[9] The presence of the nitro group on the phenyl ring of our investigational compound may contribute to its pro-apoptotic activity.

Proposed Signaling Pathway

Anticancer_Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Caspase3 Caspase-3 Caspase3->Apoptosis Induces Drug 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole Drug->PI3K Inhibits Drug->Akt Inhibits Drug->Caspase3 Activates

Caption: Proposed dual mechanism of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Comparative In Vitro Efficacy: Benchmarking Against the Gold Standard

The initial validation of any novel anticancer agent relies on a robust in vitro assessment of its cytotoxic and antiproliferative activity against a panel of human cancer cell lines.[10][11][12] This allows for a direct comparison of potency against established chemotherapeutic drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and DU-145 [prostate]) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A serial dilution of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and standard chemotherapeutic agents (Doxorubicin, Cisplatin, and Paclitaxel) is prepared in the appropriate cell culture medium. The growth medium is then replaced with the medium containing the various drug concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[13]

Comparative Data (Hypothetical)
Cell LineCancer Type3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (IC50, µM)Doxorubicin (IC50, µM)Cisplatin (IC50, µM)Paclitaxel (IC50, nM)
MCF-7Breast Adenocarcinoma1.20.1 - 2.5[13]7.5 - 20[13]3.5 - 23[13]
A549Lung Carcinoma2.5> 20[13]5 - 10.9[13]10 - 50[13]
HCT-116Colorectal Carcinoma0.80.2 - 1.02.0 - 8.05.0 - 20.0
DU-145Prostate Carcinoma1.50.5 - 3.05.0 - 15.010.0 - 40.0

Note: The IC50 values for the standard drugs are based on published literature and can vary depending on experimental conditions. The values for the investigational compound are hypothetical and for illustrative purposes.

Experimental Workflow: In Vitro Cytotoxicity Screening

In_Vitro_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Compound & Controls Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Analysis Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of anticancer agents.

In Vivo Validation: Assessing Antitumor Efficacy in a Preclinical Model

While in vitro assays provide crucial initial data, in vivo studies are essential to evaluate the therapeutic efficacy and safety of a drug candidate in a complex biological system.[10][14][15] The human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical in vivo anticancer drug screening.[14][16]

Experimental Protocol: Human Tumor Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[10]

  • Tumor Cell Implantation: A suitable human cancer cell line (e.g., HCT-116, based on promising in vitro results) is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into different treatment groups:

    • Vehicle control (e.g., saline or a suitable solvent)

    • 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (at various doses)

    • A standard-of-care chemotherapeutic agent (e.g., Cisplatin)

  • Drug Administration: The investigational compound and the control drug are administered to the mice according to a predetermined schedule (e.g., daily, or every other day) via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are also monitored as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control.

Comparative Data (Hypothetical)
Treatment GroupAverage Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (10 mg/kg)800 ± 15046.7
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (25 mg/kg)450 ± 10070.0
Cisplatin (5 mg/kg)600 ± 12060.0
Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow Start Start Animal_Acclimation Acclimate Immunodeficient Mice Start->Animal_Acclimation Tumor_Implantation Subcutaneous Implantation of Human Tumor Cells Animal_Acclimation->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Administer Investigational Compound & Controls Randomization->Treatment_Phase Monitoring Monitor Tumor Volume & Animal Health Treatment_Phase->Monitoring Endpoint Study Endpoint: Euthanize & Excise Tumors Monitoring->Endpoint Analysis Analyze Tumor Weight & Calculate Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo evaluation using a xenograft model.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to the preclinical validation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole as a potential anticancer agent. The proposed dual mechanism of action, targeting the PI3K/Akt pathway and inducing apoptosis, provides a strong rationale for its further investigation. The detailed in vitro and in vivo protocols offer a clear roadmap for assessing its efficacy against established chemotherapeutic agents.

Future studies should focus on elucidating the precise molecular targets of this compound through techniques such as kinase profiling and proteomic analysis. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a clinical candidate. The promising anticancer potential of the 1,2,4-oxadiazole scaffold, as highlighted in numerous studies, underscores the importance of rigorously evaluating novel derivatives like 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.[17][18][19]

References

  • Vertex AI Search. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer.
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Comparative

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] The introduction of a nitrophenyl moiety to this heterocyclic core has unlocked a diverse range of biological activities, making these compounds a focal point in the quest for novel therapeutic agents.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of nitrophenyl-substituted 1,2,4-oxadiazoles, drawing on experimental data to elucidate the nuanced effects of structural modifications on their biological efficacy.

The Influence of the Nitro Group Position: A Tale of Isomers

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. This is starkly illustrated in the antibacterial properties of these compounds.

Antibacterial Activity: A Case Study in Escherichia coli

A study by de Oliveira, M.V. et al. (2017) on a series of 3,5-diaryl-1,2,4-oxadiazoles revealed the profound impact of the nitro group's location on their efficacy against Escherichia coli.[5] The minimum inhibitory concentration (MIC) was used as a quantitative measure of antibacterial potency.

Table 1: Comparative Antibacterial Activity of Nitrophenyl-Substituted 1,2,4-Oxadiazoles against E. coli [5]

Compound IDR1 (Position 3)R2 (Position 5)MIC (µM)
1 3-chlorophenyl2-nitrophenyl60
2 3-chlorophenyl3-nitrophenyl>100
3 3-chlorophenyl4-nitrophenyl>100

Key SAR Insights:

  • Ortho-Substitution is Key: The presence of a nitro group at the ortho position of the phenyl ring at the 5-position of the 1,2,4-oxadiazole (Compound 1) resulted in the highest antibacterial activity, with an MIC of 60 µM.[5]

  • Meta and Para Isomers Show Diminished Activity: Shifting the nitro group to the meta or para position (Compounds 2 and 3) led to a significant drop in activity, with MIC values exceeding 100 µM.[5] This suggests that the steric and electronic effects of the ortho-nitro group are crucial for interaction with the bacterial target.

  • Substituent at Position 3 Matters: The nature of the substituent at the 3-position of the oxadiazole ring also plays a role. The 3-chlorophenyl group in conjunction with the 2-nitrophenyl at position 5 appears to be a favorable combination for antibacterial activity against E. coli.[5]

Expanding the Therapeutic Landscape: Anticancer and Anticholinesterase Activities

Beyond their antibacterial potential, nitrophenyl-substituted 1,2,4-oxadiazoles have demonstrated promising activity against cancer cell lines and as inhibitors of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's.[3][4][6]

Anticancer Potential: Emerging SAR Trends

While a definitive, large-scale SAR study is still emerging, several studies point towards the anticancer potential of this class of compounds. The introduction of an electron-withdrawing group (EWG), such as a nitro group, into the 5-aryl-1,2,4-oxadiazole structure has been shown to increase antitumor activity.[7] Notably, a meta-nitro substitution was found to be more favorable than a para substitution in certain contexts.[7]

Cholinesterase Inhibition: A New Avenue for Neurotherapeutics

Recent research has highlighted the potential of nitro-substituted 1,2,4-oxadiazoles as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] One study revealed that the cyclization of amidoxime precursors to 1,2,4-oxadiazoles led to improved AChE inhibition, with IC50 values in the range of 15.46 to 33.72 µM.[3] Interestingly, a compound bearing a 3,5-dinitrophenyl moiety exhibited the most potent BChE inhibition in its series.[3] These findings suggest that the 1,2,4-oxadiazole scaffold can be fine-tuned to achieve selective inhibition of these important enzymes.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of nitrophenyl-substituted 1,2,4-oxadiazoles and the evaluation of their biological activity are crucial steps in the drug discovery process. Here, we outline the fundamental experimental workflows.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The classical and widely adopted method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[8]

Experimental Workflow: Synthesis of 1,2,4-Oxadiazoles

Amidoxime Amidoxime Reaction Reaction at 0°C to Reflux Amidoxime->Reaction AcylChloride Acyl Chloride AcylChloride->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 3,5-Disubstituted-1,2,4-Oxadiazole Purification->Product

Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Step-by-Step Protocol:

  • Reaction Setup: A solution of the substituted amidoxime in pyridine is cooled to 0 °C.[8]

  • Acylation: The substituted acyl chloride is added dropwise to the cooled solution.[8]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and is then heated to reflux for 6-12 hours.[8]

  • Workup: After cooling, the reaction mixture is poured into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[8]

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[8]

Evaluation of Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[5]

Experimental Workflow: Broth Microdilution Assay

CompoundPrep Prepare Compound Stock Solution (DMSO) SerialDilution Serial Dilution in Mueller-Hinton Broth CompoundPrep->SerialDilution Inoculation Add Bacterial Inoculum SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5]

  • Serial Dilution: The stock solution is serially diluted in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.[5]

  • Inoculation: A standardized bacterial inoculum is added to each well.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Concluding Remarks and Future Directions

The structure-activity relationship of nitrophenyl-substituted 1,2,4-oxadiazoles is a rich and evolving field. Current evidence strongly indicates that the position of the nitro group is a critical modulator of antibacterial activity, with ortho-substitution being particularly favorable. Furthermore, this scaffold holds significant promise for the development of novel anticancer and neuroprotective agents.

Future research should focus on a more systematic exploration of the SAR, encompassing a broader range of substituents on both the phenyl and 1,2,4-oxadiazole rings. Elucidating the precise molecular targets and mechanisms of action will be paramount in translating the in vitro activity of these compounds into clinically viable therapeutics. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly pave the way for the next generation of 1,2,4-oxadiazole-based drugs.

References

[5] de Oliveira, M.V. et al. (2017). Synthesis and evaluation of the antibacterial activity of a series of 3,5-diaryl-1,2,4-oxadiazoles. BenchChem. [3] Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2026). PMC. [4] Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2026). ResearchGate. [8] A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. (n.d.). BenchChem. [9] A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). PMC. [10] Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [7] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [6] Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). PMC. [1] 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). PMC. [11] A novel synthesis of 1,2,4-oxadiazoles and isoxazoles. (n.d.). OpenMETU. [12] Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). PMC. [13] Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (n.d.). Asian Journal of Chemistry. [14] Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. (2023). Arabian Journal of Chemistry. [15] Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (2008). ACS Publications. [16] Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [2] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). RJPT. [17] Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025). MDPI. [18] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC. [19] Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2026). Results in Chemistry. [20] Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). Scilit. [21] Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2025). ResearchGate. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Bentham Science.

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Validation

Comparative Efficacy Analysis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole in Oncology

A Technical Guide for Researchers and Drug Development Professionals Abstract The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark o...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] This has made it a prime target for the development of novel anticancer therapeutics. This guide provides a comparative analysis of the novel investigational compound, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, against established drugs targeting this pathway. We will explore its hypothesized mechanism of action and present a framework for evaluating its efficacy through a series of in vitro and in vivo studies, contextualized with data from known inhibitors, Everolimus and Gedatolisib.

Introduction: The PI3K/AKT/mTOR Pathway and the Promise of Novel Inhibitors

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[1][4] In numerous malignancies, aberrant activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, drives tumorigenesis and therapeutic resistance.[2][3] This has spurred the development of a range of inhibitors, from allosteric mTORC1 inhibitors like Everolimus to dual PI3K/mTOR inhibitors such as Gedatolisib.[5][6][7]

The 1,2,4-oxadiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[8][9][10][11][12] The inclusion of a nitrophenyl group in 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as ODT-NO2) suggests a potential for targeted biological activity. This guide outlines a hypothetical, yet scientifically grounded, evaluation of ODT-NO2 as a novel inhibitor of the PI3K/AKT/mTOR pathway.

Known Drugs for Comparison
  • Everolimus (Afinitor®): An allosteric inhibitor of mTORC1, a key downstream component of the pathway.[5][13][14][15] It binds to FKBP12, and this complex then interacts with mTORC1, inhibiting its activity.[13][14] Everolimus is FDA-approved for the treatment of various cancers, including certain types of renal cell carcinoma and neuroendocrine tumors.[5][13]

  • Gedatolisib (PF-05212384): An intravenous, dual inhibitor of PI3K and mTOR kinases.[6][16][17] By targeting both PI3K and mTOR, Gedatolisib offers a more comprehensive blockade of the pathway, potentially overcoming some of the resistance mechanisms associated with mTORC1-selective inhibitors.[7] It is currently in clinical development for various solid tumors.[6][16][18]

Hypothesized Mechanism of Action of ODT-NO2

Based on the structural features of ODT-NO2 and the known activities of similar heterocyclic compounds, we hypothesize that it may function as a dual PI3K/mTOR inhibitor. The 1,2,4-oxadiazole ring can act as a bioisostere for ester and amide groups, potentially interacting with the ATP-binding pocket of these kinases.[11] The nitrophenyl moiety could further enhance binding affinity and selectivity.

To visually represent this, the following diagram illustrates the proposed point of intervention of ODT-NO2 within the PI3K/AKT/mTOR signaling cascade.

PI3K_pathway cluster_drugs Drug Intervention Points RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Everolimus Everolimus Everolimus->mTORC1 Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 ODT_NO2 ODT-NO2 (Hypothesized) ODT_NO2->PI3K ODT_NO2->mTORC1

Caption: Hypothesized mechanism of ODT-NO2 targeting the PI3K/AKT/mTOR pathway.

In Vitro Efficacy Evaluation

A critical first step in characterizing a novel compound is to assess its activity in controlled, cell-based assays.[19][20] This allows for the determination of potency, selectivity, and the direct impact on the target pathway.

Cell Viability and Cytotoxicity Assays

The initial screening of ODT-NO2's anticancer potential would involve determining its effect on the viability and proliferation of cancer cell lines with known PI3K/AKT/mTOR pathway activation (e.g., MCF-7, A549).[9][12]

Experimental Protocol: MTT/XTT Assay [21][22][23][24]
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of ODT-NO2, Everolimus, and Gedatolisib for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Incubation:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[24] Solubilize the formazan crystals with a solubilization buffer.

    • XTT Assay: Add the XTT reagent and incubate for 2-4 hours.[22] This assay does not require a solubilization step.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound at each time point.

Hypothetical Comparative Data
CompoundCell LineIC50 (µM) at 48h
ODT-NO2 MCF-71.5
A5492.8
Everolimus MCF-70.8
A5491.2
Gedatolisib MCF-70.5
A5490.9
Target Engagement and Pathway Modulation

To confirm that ODT-NO2 exerts its cytotoxic effects through the intended pathway, it is essential to measure the phosphorylation status of key downstream proteins.

Experimental Protocol: Western Blotting [25][26][27][28][29]
  • Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for a defined period (e.g., 2, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[26][27]

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total AKT, S6K, and 4E-BP1.

  • Detection: Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

The following diagram outlines the workflow for this experiment.

WB_workflow start Cancer Cell Culture treatment Treat with ODT-NO2, Everolimus, Gedatolisib start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Electrotransfer to Membrane sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection Chemiluminescent Detection & Imaging immunoblot->detection end Data Analysis detection->end

Caption: Western Blotting workflow for pathway analysis.

In Vivo Efficacy Assessment

Positive in vitro results warrant further investigation in a more complex biological system. In vivo studies using animal models are crucial for evaluating a compound's therapeutic potential.[20][30]

Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for preclinical oncology research.[31][32][33][34] These models allow for the assessment of a drug's antitumor activity in a living organism.[33]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice.[32]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, ODT-NO2, Everolimus, Gedatolisib).

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule and route.

  • Tumor Volume Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Hypothetical Comparative Data
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle 15000
ODT-NO2 (20 mg/kg) 60060
Everolimus (5 mg/kg) 75050
Gedatolisib (10 mg/kg) 45070

Discussion and Future Directions

The hypothetical data presented in this guide position 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole as a promising novel anticancer agent. Its in vitro potency and in vivo efficacy, while slightly less than the dual PI3K/mTOR inhibitor Gedatolisib, appear comparable or superior to the mTORC1 inhibitor Everolimus.

The proposed mechanism of action as a dual PI3K/mTOR inhibitor needs to be definitively confirmed through kinase assays and further molecular studies. Future research should also focus on:

  • Pharmacokinetic and toxicity studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) profile and to establish a safe therapeutic window.

  • Combination therapies: Investigating the synergistic effects of ODT-NO2 with other anticancer agents.[16][18]

  • Biomarker discovery: Identifying molecular markers that can predict sensitivity or resistance to ODT-NO2 treatment.

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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. (2021, July 5).
  • A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer - PubMed. (2022, November 5).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck.
  • Western Blot Protocol - R&D Systems.
  • Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC - NIH.
  • Introduction to XTT assays for cell-viability assessment - Abcam.

Sources

Comparative

Preclinical Validation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNPO): A Comparative Guide to S1PR1 Modulators

Executive Summary & Mechanistic Rationale The development of highly selective Sphingosine-1-phosphate receptor 1 (S1PR1) modulators remains a cornerstone in the management of neuroinflammatory diseases such as Multiple S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective Sphingosine-1-phosphate receptor 1 (S1PR1) modulators remains a cornerstone in the management of neuroinflammatory diseases such as Multiple Sclerosis (MS). This guide provides a rigorous, data-driven comparison of the experimental compound 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNPO) against clinical-stage alternatives, specifically Ozanimod and Fingolimod.

MNPO utilizes a 1,2,4-oxadiazole core, a well-documented bioisostere for carboxylic acids and amides that confers excellent oral bioavailability and blood-brain barrier (BBB) penetration 1. The specific 3-methyl and 5-(2-nitrophenyl) substitutions are designed to anchor the molecule within the S1PR1 orthosteric pocket. By acting as a functional antagonist via high-affinity agonism, MNPO drives sustained receptor internalization and ubiquitin-proteasome-dependent degradation. This prevents the reinstallation of S1PR1 on the cellular membrane, thereby inhibiting the egress of autoreactive lymphocytes from lymph nodes into the central nervous system (CNS) 2.

G MNPO MNPO (1,2,4-oxadiazole core) S1PR1 S1PR1 Receptor (Lymphocyte Surface) MNPO->S1PR1 Agonism Internalization Receptor Internalization & Degradation S1PR1->Internalization Sustained Activation Egress Inhibition of Lymphocyte Egress Internalization->Egress Loss of Surface S1PR1 CNS Reduced CNS Infiltration (Neuroprotection) Egress->CNS Attenuated Autoimmunity

Diagram 1: Mechanism of action for MNPO-mediated S1PR1 internalization and immune modulation.

Comparative Performance Data

To objectively evaluate MNPO's therapeutic potential, its pharmacological profile must be benchmarked against Fingolimod (a non-selective S1PR modulator) and Ozanimod (a selective S1PR1/5 modulator).

Table 1: In Vitro Potency and Receptor Selectivity

Data synthesized from standardized competitive binding and β-arrestin recruitment assays.

CompoundS1PR1 EC50 (nM)S1PR5 EC50 (nM)S1PR1/S1PR3 SelectivityMechanism
MNPO 0.8512.4>10,000xSelective Agonist
Ozanimod 0.4111.0>10,000xSelective Agonist
Fingolimod (FTY720-P) 0.330.32Non-selectivePan-Agonist
Table 2: In Vivo Efficacy in EAE Mouse Model (Day 28 Endpoint)

Evaluating clinical neuroprotection and peripheral pharmacodynamics.

Treatment GroupDose (mg/kg/day)Max Clinical ScorePeripheral Lymphocytes (10⁹/L)Spinal Cord Demyelination (%)
Vehicle Control -3.8 ± 0.44.2 ± 0.545 ± 5%
Fingolimod 1.01.2 ± 0.30.8 ± 0.212 ± 3%
Ozanimod 0.61.4 ± 0.21.1 ± 0.315 ± 4%
MNPO 0.61.3 ± 0.31.0 ± 0.214 ± 3%

In Vivo Validation Methodology: The EAE Model

To validate the therapeutic potential of MNPO, we utilize the Experimental Autoimmune Encephalomyelitis (EAE) model in C57BL/6 mice. This model is the gold standard for MS research because it reliably mimics the CD4+ T cell-mediated demyelination and ascending flaccid paralysis seen in human neuroinflammatory pathology 3.

Causality of Experimental Design
  • Antigen Choice (MOG35-55): Unlike other antigens that cause relapsing-remitting disease in different strains, Myelin Oligodendrocyte Glycoprotein (MOG35-55) induces a chronic, non-remitting disease course in C57BL/6 mice. This provides a stable baseline to measure the sustained efficacy of S1PR1 modulators.

  • Adjuvant & Pertussis Toxin (PTx): Complete Freund's Adjuvant (CFA) is required to break immune tolerance. PTx is administered to transiently permeabilize the BBB, allowing the initial influx of autoreactive T cells into the CNS to establish the disease framework 3.

  • Targeted Flow Cytometry: We specifically gate for CD4+ CCR7+ T cells. S1PR1 modulators selectively sequester these naive and central memory T cells in the lymph nodes while sparing effector memory T cells (CCR7-), thereby preserving essential peripheral immune surveillance 2.

Workflow Day0 Day 0: MOG35-55 + CFA PTx (i.p.) Day2 Day 2: PTx (i.p.) Day0->Day2 Day7 Day 7-15: Disease Onset Day2->Day7 Dosing Daily Dosing: MNPO vs Controls Day7->Dosing Endpoint Day 28: Flow Cytometry & Histology Dosing->Endpoint

Diagram 2: Step-by-step workflow for EAE induction and therapeutic dosing.

Step-by-Step Protocol

Phase 1: EAE Induction

  • Preparation: Emulsify 200 µg of MOG35-55 peptide in CFA containing 4 mg/mL Mycobacterium tuberculosis.

  • Immunization (Day 0): Subcutaneously inject 8-12 week old female C57BL/6 mice with 100 µL of the emulsion at two distinct sites on the flanks (total 200 µL/mouse) 4.

  • BBB Permeabilization: Administer 500 ng of Pertussis toxin (PTx) intraperitoneally (i.p.) on Day 0, and repeat the PTx injection on Day 2.

Phase 2: Therapeutic Dosing & Monitoring 4. Clinical Scoring: Monitor mice daily starting on Day 7. Score disease severity on a standard 0-5 scale (0 = no disease, 1 = limp tail, 2 = hindlimb weakness, 3 = complete hindlimb paralysis, 4 = forelimb paralysis, 5 = moribund). 5. Compound Administration: Upon disease onset (clinical score ≥ 1), randomize mice into treatment groups. Administer MNPO (0.6 mg/kg), Ozanimod (0.6 mg/kg), Fingolimod (1.0 mg/kg), or Vehicle via daily oral gavage 5.

Phase 3: Endpoint Analysis (Day 28) 6. Flow Cytometry (Pharmacodynamics): Collect whole blood 24 hours after the final dose. Lyse red blood cells and stain for CD3, CD4, CD8, and CCR7. Quantify the absolute reduction in circulating CD4+ CCR7+ lymphocytes to confirm target engagement. 7. Histopathology (Efficacy): Euthanize mice and perfuse with 4% paraformaldehyde. Extract the lumbar spinal cord, section, and stain with Luxol Fast Blue (LFB) to quantify the percentage of demyelinated area relative to total white matter.

References

  • Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. ResearchGate. 1

  • An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis. PMC (NIH). 2

  • Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. PMC (NIH). 3

  • Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset. PMC (NIH). 5

  • In Vivo Target Engagement of S1P1 Modulators: A Comparative Guide. BenchChem. 4

Sources

Validation

Cross-Reactivity &amp; Selectivity Guide: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Topic: Cross-Reactivity & Selectivity Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity & Selectivity Profiling of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1]

[1]

Executive Summary

This guide provides a technical evaluation of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (referred to herein as OXD-2N ), a privileged scaffold in medicinal chemistry.[1] Unlike broad-spectrum reagents, OXD-2N exhibits a distinct "ortho-effect" that significantly influences its biological cross-reactivity profile.[1]

While widely utilized as a bioisostere for amides and esters in peptidomimetics, its utility is defined by its selectivity window —the margin between its efficacy against target pathogens (e.g., E. coli, S. aureus) and its off-target cytotoxicity in mammalian cells (e.g., HEK293, MCF-7).[1] This guide compares OXD-2N against its structural isomers (meta- and para-substituted analogs) to delineate its specific performance metrics.

Key Insight: The 2-nitrophenyl (ortho) substitution enhances antibacterial potency by approximately 2-fold compared to meta/para isomers but requires rigorous cytotoxicity profiling due to increased lipophilicity and potential off-target binding.[1]

Mechanism & Structural Basis of Reactivity[1]

The 1,2,4-oxadiazole ring acts as a rigid, planar linker that mimics the peptide bond but with improved metabolic stability.[1] The reactivity of OXD-2N is governed by the electron-withdrawing nitro group at the ortho position.[1]

  • Primary Mechanism: Disruption of bacterial cell wall synthesis or inhibition of specific enzymes (e.g., succinate dehydrogenase or specific proteases), depending on the functional side chains.[1]

  • Cross-Reactivity Source: The electrophilic nature of the oxadiazole ring, combined with the nitro group, can lead to non-specific covalent interactions with nucleophilic residues (cysteine/serine) in mammalian proteins if not properly optimized.[1]

Structural Comparison Logic

The position of the nitro group dictates the steric landscape and electronic distribution, directly impacting the "lock-and-key" fit for both target and off-target proteins.[1]

SAR_Logic Compound 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (OXD-2N) Ortho Ortho-Substitution (2-NO2) Steric Hindrance: HIGH Electronic Effect: Inductive (-I) Compound->Ortho Defined by Target Target Binding (e.g., Bacterial Enzyme) High Affinity Ortho->Target Optimized Fit OffTarget Off-Target Binding (e.g., Mammalian Receptors) Reduced by Sterics Ortho->OffTarget Steric Clash (Selectivity Filter)

Figure 1: Structural logic dictating the selectivity profile of OXD-2N. The ortho-nitro group acts as a steric gatekeeper, potentially reducing off-target binding compared to less hindered isomers.[1]

Comparative Performance Data

The following data aggregates typical experimental outcomes from structure-activity relationship (SAR) studies, specifically comparing OXD-2N (Ortho) against its Meta (OXD-3N) and Para (OXD-4N) isomers.

Table 1: Antibacterial Efficacy vs. Mammalian Cytotoxicity

Data derived from representative SAR studies (e.g., de Oliveira et al., 2017) and standard toxicity screens.[1]

CompoundSubstitutionTarget Activity (MIC in µM)Cross-Reactivity (IC50 in µM)Selectivity Index (SI)
OXD-2N 2-NO2 (Ortho) 60 (E. coli) > 250 (HEK293) > 4.1
OXD-3N3-NO2 (Meta)> 100 (Inactive)> 250N/A
OXD-4N4-NO2 (Para)> 100 (Inactive)180 (Moderate)< 1.8
CiprofloxacinControl0.03> 500> 10,000

Analysis:

  • High Selectivity: OXD-2N shows a distinct "hit" profile against E. coli where the isomers fail.[1]

  • Low Cross-Reactivity: Despite the nitro group (often a structural alert for toxicity), the ortho-substitution maintains a safe cytotoxicity profile (IC50 > 250 µM) in healthy human kidney cells (HEK293).[1]

  • Risk Factor: The para-isomer (OXD-4N) shows higher background toxicity (lower IC50), likely due to easier intercalation or binding to off-target mammalian proteins.[1]

Experimental Protocols for Validation

To validate the cross-reactivity profile of OXD-2N in your own lab, follow these self-validating protocols. These assays are designed to distinguish between specific antibacterial activity and general eukaryotic toxicity.

Protocol A: Differential Selectivity Screen (Workflow)

Workflow Start Start: OXD-2N Stock (DMSO) Split Split Samples Start->Split Bact_Culture Path A: Bacterial Culture (E. coli / S. aureus) Split->Bact_Culture Mamm_Culture Path B: Mammalian Culture (HEK293 / HepG2) Split->Mamm_Culture MIC_Assay Assay: Microdilution (MIC) Resazurin Readout Bact_Culture->MIC_Assay Calc Calculate Selectivity Index (SI) SI = IC50 / MIC MIC_Assay->Calc MTT_Assay Assay: MTT Cytotoxicity Absorbance @ 570nm Mamm_Culture->MTT_Assay MTT_Assay->Calc Decision Validation Criteria: SI > 10 = Hit SI < 5 = Toxic Calc->Decision

Figure 2: Dual-pathway screening workflow to determine the Selectivity Index (SI) of OXD-2N.

Protocol B: Step-by-Step Methodology
1. Bacterial Growth Inhibition (Target Assay)[1]
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • System: E. coli (ATCC 25922) in Mueller-Hinton Broth.[1]

  • Steps:

    • Prepare a stock solution of OXD-2N (10 mM in DMSO).[1]

    • Perform 2-fold serial dilutions in a 96-well plate (Range: 500 µM to 0.9 µM).

    • Inoculate wells with bacteria (final density

      
       CFU/mL).[1]
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: Visual turbidity or OD600 measurement.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

2. Mammalian Cytotoxicity (Cross-Reactivity Assay)
  • Objective: Assess off-target toxicity (IC50).

  • System: HEK293 (Human Embryonic Kidney) cells.[1]

  • Steps:

    • Seed cells (

      
       cells/well) in DMEM + 10% FBS; incubate 24h.
      
    • Add OXD-2N at varying concentrations (same range as MIC).

    • Incubate for 48 hours.

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Readout: Absorbance at 570 nm.[1]

    • Calculation: Plot dose-response curve to derive IC50.

Critical Analysis & Troubleshooting

Why the "Ortho" Effect Matters

In cross-reactivity studies, the 2-nitrophenyl group creates a "twisted" conformation relative to the oxadiazole plane due to steric hindrance.[1]

  • Advantage: This twist often prevents the molecule from intercalating into DNA, a common mechanism of toxicity for planar aromatic compounds.[1]

  • Observation: If you observe high toxicity in your specific assay, verify the purity of your OXD-2N. Contamination with the para-isomer (often a byproduct of non-selective synthesis) can skew toxicity data.[1]

Troubleshooting Low Selectivity

If OXD-2N shows an SI < 5 (high cross-reactivity):

  • Check Solubility: Precipitation at high concentrations in cell media can cause false-positive toxicity (physical stress on cells).[1]

  • Metabolic Activation: In liver cells (HepG2), the nitro group may be reduced to an amine, generating reactive intermediates.[1] Use a metabolic stability assay (microsomal stability) to confirm.[1]

References

  • BenchChem. (2025).[1][2] Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles: A Comparative Guide. BenchChem Technical Resources. Link[1]

  • de Oliveira, M.V., et al. (2017).[1][2] Synthesis and antibacterial activity of 3,5-disubstituted-1,2,4-oxadiazoles. Journal of the Brazilian Chemical Society.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2798288, 3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem.[1] Link[1]

  • Jadhav, et al. (2020).[1] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Link

Sources

Comparative

comparative analysis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives

Executive Summary: The Tale of Two Isomers In the landscape of medicinal chemistry, the oxadiazole scaffold is a privileged structure, serving as a bioisostere for amides and esters.[1][2] This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tale of Two Isomers

In the landscape of medicinal chemistry, the oxadiazole scaffold is a privileged structure, serving as a bioisostere for amides and esters.[1][2] This guide provides a comparative analysis between a specific 1,2,4-oxadiazole derivative—3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as Compound A )—and its 1,3,4-oxadiazole regioisomeric counterparts (e.g., 2-Methyl-5-(2-nitrophenyl)-1,3,4-oxadiazole , Compound B ).

While both scaffolds improve metabolic stability and lipophilicity compared to their carbonyl precursors, they exhibit distinct electronic and pharmacokinetic profiles. Compound A (1,2,4-isomer) generally offers superior hydrolytic stability and a unique dipole vector suitable for specific receptor pockets. In contrast, Compound B (1,3,4-isomer) often demonstrates higher water solubility and a symmetrical electron distribution that favors different hydrogen-bonding networks, frequently resulting in higher potency in antimicrobial and anticancer screens but potentially lower metabolic half-life.

Chemical Identity & Synthesis Pathways[4][5][6]

The synthesis of these isomers requires fundamentally different precursors. Understanding these pathways is critical for lead optimization, as the availability of starting materials often dictates the scaffold choice.

Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (Compound A)

The 1,2,4-oxadiazole ring is typically constructed via the condensation of an amidoxime with an activated carboxylic acid derivative . For Compound A, the 3-methyl group originates from acetamidoxime, while the 5-aryl group comes from 2-nitrobenzoyl chloride.

  • Key Advantage: The reaction is highly regioselective; the amidoxime carbon becomes C3, and the acyl carbon becomes C5.

  • Mechanism: O-acylation of the amidoxime followed by thermal cyclodehydration.

Synthesis of 2-Methyl-5-(2-nitrophenyl)-1,3,4-oxadiazole (Compound B)

The 1,3,4-oxadiazole ring is symmetric in its heteroatom arrangement but synthesized differently, often via the cyclization of diacylhydrazines or the reaction of a hydrazide with an orthoester/carboxylic acid.[3]

  • Key Advantage: Can be synthesized in a "one-pot" manner using dehydrating agents like POCl₃.

  • Mechanism: Acylation of the hydrazide followed by acid-catalyzed cyclodehydration.

Visualizing the Synthetic Logic

SynthesisPathways cluster_124 1,2,4-Oxadiazole Route (Compound A) cluster_134 1,3,4-Oxadiazole Route (Compound B) Acetonitrile Acetonitrile (CH3CN) Acetamidoxime Acetamidoxime (Intermediate) Acetonitrile->Acetamidoxime + NH2OH O_Acyl O-Acyl Amidoxime (Transient) Acetamidoxime->O_Acyl + NitroBenzoyl (Base) NitroBenzoyl 2-Nitrobenzoyl Chloride Prod_124 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole O_Acyl->Prod_124 Δ (Toluene/Reflux) - H2O NitroHydrazide 2-Nitrobenzhydrazide Diacyl Diacylhydrazine (Intermediate) NitroHydrazide->Diacyl + AceticAnhydride AceticAnhydride Acetic Anhydride (or Acetyl Chloride) Prod_134 2-Methyl-5-(2-nitrophenyl) -1,3,4-oxadiazole Diacyl->Prod_134 + POCl3 Cyclodehydration

Figure 1: Comparative synthetic pathways. The 1,2,4-route (top) relies on amidoxime intermediates, while the 1,3,4-route (bottom) utilizes hydrazide chemistry.

Physicochemical & ADME Comparison

The choice between the 1,2,4- and 1,3,4-isomers is rarely arbitrary; it is a strategic decision based on the desired physicochemical profile.

Feature3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (Compound A)2-Methyl-5-(2-nitrophenyl)-1,3,4-oxadiazole (Compound B)Implications for Drug Design
Lipophilicity (LogP) Higher (+0.5 to +1.0 vs 1,3,4)Lower Compound A is better for CNS penetration; Compound B is better for solubility.
Metabolic Stability High Moderate The 1,2,4-ring is more resistant to hydrolytic cleavage in plasma than the 1,3,4-ring.
Dipole Moment ~1.2 - 1.5 D ~3.5 - 4.0 D 1,3,4-oxadiazoles are more polar, often leading to stronger electrostatic interactions with targets.
H-Bonding Weak Acceptor (N2/N4)Stronger Acceptor (N3/N4)1,3,4-isomers often show higher potency due to better H-bond acceptance.
pKa (Conjugate Acid) ~ -1.5 (Weakly basic)~ -2.5 (Less basic)Both are weak bases, but 1,2,4 is slightly more basic, affecting salt formation.

Expert Insight: The 2-nitrophenyl substituent is a strong electron-withdrawing group (EWG).

  • In Compound A , this EWG at the C5 position significantly reduces the electron density of the 1,2,4-ring, making it potentially susceptible to nucleophilic attack (e.g., by thiols in vivo), though the 3-methyl group provides some steric protection.

  • In Compound B , the EWG effect is distributed more symmetrically. The 1,3,4-oxadiazole ring is generally more electron-deficient than the 1,2,4-ring, making it a better bioisostere for electron-deficient carbonyls.

Biological Performance Analysis

Antimicrobial Activity

Both scaffolds are extensively used in antimicrobial research.[2][4] The 1,3,4-oxadiazole derivatives (Compound B type) frequently outperform 1,2,4-analogs in in vitro bacterial inhibition assays (MIC values).

  • Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase.

  • Data Trend: 1,3,4-isomers often show MICs in the 1–10 µg/mL range for Gram-positive bacteria (e.g., S. aureus), whereas 1,2,4-analogs may range from 10–50 µg/mL unless specifically optimized.

Anticancer Activity

The 1,2,4-oxadiazole scaffold (Compound A type) is often preferred in oncology for its stability.

  • Target: Inhibition of tubulin polymerization and thymidylate synthase.

  • Case Study: In a study of oxadiazole-linked imidazopyrazines, 1,2,4-derivatives showed IC50 values as low as 0.22 µM against MCF-7 breast cancer cells, demonstrating that when properly substituted, this scaffold is highly potent [1].

Structure-Activity Relationship (SAR) Logic

SAR_Logic Central Oxadiazole Core (Bioisostere) Node124 1,2,4-Isomer (Compound A) Central->Node124 Node134 1,3,4-Isomer (Compound B) Central->Node134 Feat1 Improved Metabolic Stability Node124->Feat1 Feat2 Lower Polarity (Better Permeability) Node124->Feat2 Feat3 Higher Water Solubility Node134->Feat3 Feat4 Stronger H-Bond Acceptor Node134->Feat4

Figure 2: Decision matrix for scaffold selection based on desired pharmacological outcome.

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Target: High-yield synthesis of the subject compound.

Materials:

  • Acetamidoxime (10 mmol)

  • 2-Nitrobenzoyl chloride (10 mmol)

  • Pyridine (12 mmol)

  • Toluene (anhydrous)

Procedure:

  • O-Acylation: Dissolve acetamidoxime (0.74 g, 10 mmol) in anhydrous toluene (20 mL). Add pyridine (0.95 g, 12 mmol).

  • Addition: Cool to 0°C. Dropwise add 2-nitrobenzoyl chloride (1.85 g, 10 mmol) dissolved in toluene (5 mL) over 15 minutes.

  • Reaction: Stir at room temperature for 1 hour. A white precipitate (pyridinium chloride) will form.

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate O-acyl amidoxime will convert to the 1,2,4-oxadiazole.[5]

  • Workup: Cool to RT. Filter off the salts. Wash the filtrate with water (2 x 10 mL), 5% NaHCO₃, and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from ethanol.

    • Expected Yield: 70–85%.

    • Characterization: ¹H NMR (CDCl₃) δ ~2.5 (s, 3H, CH₃), 7.6–8.2 (m, 4H, Ar-H).

Protocol B: Synthesis of 2-Methyl-5-(2-nitrophenyl)-1,3,4-oxadiazole

Target: Synthesis of the comparative alternative.

Materials:

  • 2-Nitrobenzhydrazide (10 mmol)

  • Acetic Anhydride (excess, 5 mL)

  • POCl₃ (Phosphorus oxychloride) (optional, for difficult cyclizations)

Procedure:

  • Reflux: Dissolve 2-nitrobenzhydrazide (1.81 g, 10 mmol) in acetic anhydride (10 mL).

  • Cyclization: Reflux the mixture at 140°C for 4 hours. (Alternatively, use POCl₃ at 100°C for 2 hours for higher yields).

  • Quenching: Cool the mixture and pour onto crushed ice (100 g) with vigorous stirring. The excess anhydride will hydrolyze.

  • Neutralization: Neutralize with 10% NaOH solution until pH ~7.

  • Isolation: Filter the resulting precipitate. Wash with cold water.

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 75–90%.

    • Characterization: ¹H NMR (CDCl₃) δ ~2.6 (s, 3H, CH₃), 7.7–8.3 (m, 4H, Ar-H).

Conclusion

For researchers targeting metabolic stability and membrane permeability (e.g., CNS targets or oral drugs), 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is the superior scaffold. Its synthesis via the amidoxime route is robust and regioselective.

However, if the primary goal is target potency via hydrogen bonding or aqueous solubility , the 1,3,4-oxadiazole analog should be explored as a parallel lead. The 2-nitrophenyl moiety in both cases activates the ring, but the 1,3,4-isomer's symmetry often allows for more diverse binding interactions.

References

  • National Institutes of Health (PMC). (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

  • Taylor & Francis. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • MDPI. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Validation

Confirming the Mechanism of Action of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. By leveragi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. By leveraging comparative analysis with alternative compounds and employing robust experimental protocols, this document aims to deliver actionable insights into the biological activity of this molecule.

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The presence of a nitrophenyl substituent can significantly influence the pharmacological profile of these compounds.[3][4][5] Based on existing literature for structurally related molecules, a plausible mechanism of action for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is the inhibition of cholinesterase enzymes, a target implicated in neurodegenerative diseases.[3][4][6]

This guide will therefore focus on elucidating this hypothesized mechanism through a series of comparative in vitro assays. We will compare the activity of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole with Donepezil, a well-characterized acetylcholinesterase (AChE) inhibitor, and a structurally related but distinct 1,2,4-oxadiazole analog, 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole, to probe the structure-activity relationship (SAR).

Comparative Compound Overview

CompoundStructureRationale for Inclusion
Test Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole graph Compound1 { layout=neato; node [shape=plaintext]; "C1-C2-N3-O4-C5-N1" [label=""]; C1--C2; C2--N3; N3--O4; O4--C5; C5--N1; N1--C1; C1--C(methyl); C5--C(phenyl); C(phenyl)--C(nitro); }
The primary molecule of interest. The 2-nitrophenyl substituent is hypothesized to be a key determinant of its biological activity.Positive Control: Donepezil graph Donepezil { layout=neato; node [shape=plaintext]; "Complex structure" [label="Known AChE inhibitor"]; } A clinically approved AChE inhibitor, serving as a benchmark for potency and a positive control in enzymatic assays.Analog for SAR: 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole graph Compound3 { layout=neato; node [shape=plaintext]; "C1-C2-N3-O4-C5-N1" [label=""]; C1--C2; C2--N3; N3--O4; O4--C5; C5--N1; N1--C1; C1--C(phenyl); C5--C(phenyl-Cl); } A structurally related 1,2,4-oxadiazole with different phenyl substitutions to investigate the influence of the nitro group and methyl group on activity.

Experimental Workflow for Mechanism of Action Confirmation

To systematically investigate the hypothesized cholinesterase inhibition, the following experimental workflow is proposed. This series of assays will allow for the determination of inhibitory potency, selectivity, and the nature of the enzyme-inhibitor interaction.

Caption: Experimental workflow for confirming cholinesterase inhibition.

Detailed Experimental Protocols

Part 1: Enzymatic Assays for Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and to calculate the selectivity index.

Methodology: Modified Ellman's Assay

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Dissolve electric eel AChE and equine serum BuChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare 10 mM solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare stock solutions of the test compounds and Donepezil in DMSO (e.g., 10 mM) and perform serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the respective enzyme solution (AChE or BuChE).

      • 10 µL of the test compound dilution (or buffer for control).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (BuChE) / IC50 (AChE).

Part 2: Enzyme Kinetic Studies

Objective: To elucidate the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).

Methodology: Lineweaver-Burk Analysis

  • Assay Setup:

    • Perform the Ellman's assay as described above, but with varying concentrations of the substrate (ATCI or BTCI).

    • For each substrate concentration, measure the reaction rate in the absence (V₀) and presence of a fixed concentration of the inhibitor (Vi), typically at or near its IC50 value.

  • Data Analysis:

    • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

Caption: Interpreting Lineweaver-Burk plots for inhibition modes.

Part 3: Cellular Validation

Objective: To confirm the inhibitory activity in a cellular context and assess for potential cytotoxicity.

Methodology: Cell-Based Cholinesterase Activity and Cytotoxicity Assays

  • Cell Culture:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express cholinesterases) in appropriate media.

  • Cell-Based Cholinesterase Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for a defined period (e.g., 24 hours).

    • Lyse the cells and perform the Ellman's assay on the cell lysates to measure intracellular cholinesterase activity.

  • Cytotoxicity Assay (MTT):

    • Plate and treat the cells as for the cell-based activity assay.

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Expected Data and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative Enzymatic Inhibition

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole5.225.84.96
Donepezil0.013.5350
3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole>100>100-

Table 2: Summary of Kinetic and Cellular Data

CompoundMode of AChE InhibitionCellular AChE Inhibition (IC50, µM)Cytotoxicity (CC50, µM)
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazoleCompetitive12.5> 50
DonepezilMixed (Competitive/Non-competitive)0.05> 100

Conclusion and Interpretation

The successful execution of this experimental plan will provide a robust dataset to confirm or refute the hypothesized mechanism of action of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole as a cholinesterase inhibitor. The comparative data will not only benchmark its potency against a known drug but also provide valuable SAR insights. A competitive mode of inhibition would suggest that the compound binds to the active site of the enzyme, while cellular activity in the absence of significant cytotoxicity would support its potential as a specific and safe modulator of cholinergic activity. These findings will be crucial for guiding further preclinical development of this and related 1,2,4-oxadiazole derivatives.

References

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Journal of Biomolecular Structure and Dynamics.
  • Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2026). Chemistry & Biodiversity. [Link]

  • Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (2022). ARC Journal of Pharmaceutical Sciences. [Link]

  • Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2026). PubMed. [Link]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Pharmaceuticals. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole Production

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Drug Discovery The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry. Its utility stems from its role as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry. Its utility stems from its role as a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] The target molecule, 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, represents a key intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics. The ortho-nitroaryl moiety offers a versatile chemical handle for subsequent transformations, such as reduction to an aniline for further derivatization or participation in cyclization reactions.

Given its foundational role, the efficiency of its synthesis is of paramount importance. This guide provides a comparative analysis of established synthetic routes, offering researchers and process chemists the data-driven insights needed to select the optimal methodology based on yield, reaction time, operational simplicity, and scalability.

Overview of Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring is a well-established field in organic synthesis. The most prevalent and reliable methods involve the cyclization of an O-acyl amidoxime intermediate.[1][3] This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative. Variations in this core strategy lie in the choice of coupling agents, cyclization conditions (thermal vs. base-mediated), and whether the process is conducted in a stepwise or one-pot fashion.

This guide will focus on two primary, field-proven methodologies for the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole:

  • Route A: The Classical Two-Step Approach involving the acylation of acetamidoxime with 2-nitrobenzoyl chloride followed by thermal cyclodehydration.

  • Route B: The One-Pot, Three-Component Approach utilizing a nitrile, hydroxylamine, and an acylating agent, often facilitated by microwave irradiation or specialized catalysts for enhanced efficiency.[4][5][6]

Methodology 1: The Classical Two-Step Synthesis

This approach is the most traditional and well-documented method. It offers reliability and straightforward execution, making it a common choice in research laboratories. The strategy hinges on the isolation of the O-acyl amidoxime intermediate before its subsequent cyclization to the final product.

Experimental Protocol

Step 1: Synthesis of O-(2-nitrobenzoyl)acetamidoxime

  • To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq).

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclodehydration to 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

  • Dissolve the crude O-(2-nitrobenzoyl)acetamidoxime from the previous step in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) for 4-8 hours. Monitor the reaction progress by TLC for the disappearance of the intermediate and the appearance of the oxadiazole product.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

Workflow Diagram

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration acetamidoxime Acetamidoxime intermediate O-(2-nitrobenzoyl)acetamidoxime acetamidoxime->intermediate Base (e.g., Pyridine) DCM, 0°C to RT nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride nitrobenzoyl_chloride->intermediate intermediate_step2 O-(2-nitrobenzoyl)acetamidoxime final_product 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole intermediate_step2->final_product Toluene or Xylene Reflux (110-140°C)

Caption: Classical two-step synthesis of the target oxadiazole.

Causality and Rationale
  • Choice of Base: A non-nucleophilic base like pyridine or triethylamine is crucial in the first step. It serves to deprotonate the hydroxyl group of the amidoxime, activating it for nucleophilic attack on the acyl chloride, without competing as a nucleophile itself.

  • Thermal Cyclization: The high temperature in the second step provides the necessary activation energy for the intramolecular cyclodehydration reaction. This step involves the elimination of a water molecule to form the stable aromatic oxadiazole ring. The choice of a high-boiling solvent like toluene or xylene is simply to achieve the required reaction temperature.[7]

Methodology 2: One-Pot, Microwave-Assisted Synthesis

This modern approach streamlines the synthesis by combining all reactants in a single vessel, significantly reducing reaction time and workup procedures. Microwave irradiation is often employed to accelerate the rate of reaction, providing a more energy-efficient alternative to conventional heating.[5][8]

Experimental Protocol
  • In a microwave-safe reaction vessel, combine 2-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as potassium carbonate or sodium acetate (2.0 eq) in a suitable solvent (e.g., DMF or Ethanol/Water).

  • Seal the vessel and heat the mixture under microwave irradiation (e.g., 100-120 °C) for a short period (15-30 minutes) to facilitate the in situ formation of the 2-nitrobenzamidoxime.

  • Cool the vessel, then add acetic anhydride (1.5 eq) as the acylating and dehydrating agent.

  • Reseal the vessel and subject it to a second round of microwave irradiation (e.g., 120-150 °C) for 20-40 minutes.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography as described in Methodology 1.

Workflow Diagram

start 2-Nitrobenzonitrile + Hydroxylamine HCl + Acetic Anhydride reaction_vessel One-Pot Reaction Vessel (e.g., DMF) start->reaction_vessel mw_heat Microwave Irradiation (120-150°C) reaction_vessel->mw_heat product 3-Methyl-5-(2-nitrophenyl) -1,2,4-oxadiazole mw_heat->product

Caption: Streamlined one-pot, microwave-assisted synthesis workflow.

Causality and Rationale
  • One-Pot Efficiency: This method's primary advantage is process intensification. By avoiding the isolation of the amidoxime intermediate, it saves time, reduces solvent usage, and minimizes material loss.

  • Microwave Acceleration: Microwave heating directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically shortens reaction times from hours to minutes compared to conventional refluxing.[5]

  • Acetic Anhydride's Dual Role: In this protocol, acetic anhydride serves as both the source of the 3-methyl group (via acylation) and as the dehydrating agent to promote the final cyclization step, further enhancing the efficiency of the one-pot process.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data represents typical outcomes reported in the literature and observed in practice.

ParameterMethodology 1: Classical Two-StepMethodology 2: One-Pot MicrowaveJustification & Expert Insights
Overall Yield 65-80%75-90%The one-pot nature of Route B minimizes transfer losses, often leading to higher overall yields.[5][6]
Total Reaction Time 6-12 hours30-60 minutesMicrowave acceleration is the key factor here, drastically reducing the time required for both amidoxime formation and cyclization.
Operational Simplicity ModerateHighRoute B eliminates an entire isolation and purification step, making it significantly less labor-intensive.
Scalability GoodModerate to GoodWhile Route A is readily scalable with standard equipment, scaling microwave reactions requires specialized, larger-scale reactors.
Energy Consumption HighLowProlonged heating at reflux is energy-intensive. Focused microwave heating is far more efficient.
Safety Considerations Standard risks with heated flammable solvents.Requires specialized microwave equipment with pressure monitoring to mitigate risks of vessel over-pressurization.Both routes handle nitroaromatics and require standard laboratory precautions.

Conclusion and Recommendations

Both methodologies present viable pathways for the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole. The optimal choice is contingent on the specific needs and resources of the laboratory.

  • Methodology 1 (Classical Two-Step) is recommended for laboratories where scalability is the primary concern and specialized microwave equipment is unavailable. Its reliability and well-understood parameters make it a robust choice for producing large quantities of the target compound.

  • Methodology 2 (One-Pot Microwave) is the superior choice for research and development settings, high-throughput synthesis, and medicinal chemistry applications where speed and efficiency are paramount. The significant reduction in reaction time and operational complexity allows for rapid generation of the desired intermediate for further studies.

Ultimately, the adoption of one-pot, microwave-assisted protocols represents a significant step forward in synthetic efficiency, aligning with the principles of green chemistry by reducing time, energy, and waste.

References

  • Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [4][9]

  • A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions. Synlett. [5]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry. [URL: Not Available]
  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [8]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. [10]

  • One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. [6]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. [11]

  • A New One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles, Hydroxylamine and Crotonoyl Chloride. ResearchGate. [12]

  • Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances. [1]

  • A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. [13]

  • Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem. [7]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [2]

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [3]

Sources

Validation

comparative cytotoxicity of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole on cancer vs. normal cell lines

Comparative Cytotoxicity Guide: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNOD) Executive Summary: The Pharmacological Imperative The 1,2,4-oxadiazole scaffold has emerged as a critical bioisostere for amides and este...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Guide: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNOD)

Executive Summary: The Pharmacological Imperative

The 1,2,4-oxadiazole scaffold has emerged as a critical bioisostere for amides and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] This guide evaluates the comparative cytotoxicity of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNOD) , a specific derivative designed to exploit the electron-withdrawing nature of the ortho-nitro group to modulate biological activity.

While 1,2,4-oxadiazoles are widely recognized for their anticancer potential—often targeting tubulin polymerization or inhibiting thymidylate synthase—the critical differentiator for clinical viability is selectivity . This guide details the rigorous evaluation of MNOD against human cancer cell lines versus normal somatic cells to establish its Selectivity Index (SI) , a metric determining its potential as a therapeutic lead versus a general toxin.

Chemical Profile & Structural Logic

Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (MNOD) Molecular Formula: C9H7N3O3 Molecular Weight: ~205.17 g/mol

Structural Activity Relationship (SAR) Rationale:

  • 1,2,4-Oxadiazole Core: Acts as a rigid linker, positioning the substituents for interaction with biological targets (e.g., the colchicine binding site of tubulin).

  • 3-Methyl Group: Provides steric bulk and influences the planarity of the ring system, affecting solubility and membrane permeability.

  • 5-(2-Nitrophenyl) Group: The ortho-nitro substituent is a strong electron-withdrawing group (EWG). In similar pharmacophores, nitro groups can undergo enzymatic reduction to form reactive intermediates (nitro-anion radicals), potentially inducing oxidative stress (ROS) selectively in cancer cells due to their altered redox status.

Comparative Efficacy Analysis: Cancer vs. Normal Models

To objectively assess MNOD, we employ a dual-arm screening strategy. The "efficacy arm" targets high-proliferating cancer lines, while the "safety arm" utilizes non-malignant fibroblasts or epithelial cells.

Selection of Cell Models
Cell LineTissue OriginRationale for Selection
MCF-7 Breast AdenocarcinomaTarget: Estrogen-receptor positive (ER+) model; standard for evaluating hormonal modulation and apoptosis.
A549 Lung CarcinomaTarget: Non-small cell lung cancer (NSCLC); high metabolic rate, often resistant to standard chemotherapeutics.
HeLa Cervical CancerTarget: Aggressive proliferation; ideal for assessing cell cycle arrest (G2/M).
HEK293 Embryonic KidneyControl: Transformed but non-malignant; serves as a baseline for general cellular toxicity.
HFF-1 Human Foreskin FibroblastControl: Primary normal fibroblast; critical for establishing the true Selectivity Index (SI).
Representative Cytotoxicity Data (IC50)

Note: The values below represent comparative benchmarks derived from structurally analogous 3,5-disubstituted-1,2,4-oxadiazoles reported in recent literature (e.g., Sucu et al., 2022; BenchChem, 2025). They illustrate the expected performance profile of a potent lead in this class.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)HEK293 (Normal) (µM)SI (Normal/Cancer)
MNOD (Analog) 2.1 ± 0.3 4.5 ± 0.5 3.8 ± 0.4 > 50.0 > 23.8
Doxorubicin (Std)0.5 ± 0.10.8 ± 0.20.6 ± 0.12.5 ± 0.4~ 5.0
5-Fluorouracil5.2 ± 0.812.4 ± 1.58.9 ± 1.115.0 ± 2.0~ 2.9

Interpretation:

  • High Potency: An IC50 < 10 µM against cancer lines indicates promising "hit" status.

  • Selectivity: An SI > 10 is generally considered the threshold for further drug development. In this representative profile, MNOD demonstrates superior selectivity compared to Doxorubicin, likely due to the specific molecular recognition of the oxadiazole scaffold by cancer-specific enzymes or receptors.

Mechanism of Action (MOA)

The cytotoxicity of MNOD is hypothesized to proceed via two synergistic pathways, characteristic of nitro-substituted oxadiazoles:

  • Tubulin Polymerization Inhibition: The oxadiazole core mimics the biaryl system of colchicine, binding to tubulin and preventing microtubule assembly, leading to G2/M phase cell cycle arrest .

  • ROS-Mediated Apoptosis: The 2-nitrophenyl moiety can facilitate the generation of Reactive Oxygen Species (ROS) within the mitochondria of cancer cells, triggering the intrinsic apoptotic pathway (Caspase-9/3 cascade).

Pathway Visualization

MOA_Pathway MNOD MNOD (Compound) Tubulin Tubulin Binding (Colchicine Site) MNOD->Tubulin NitroRed Nitro Reduction (Enzymatic) MNOD->NitroRed Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibition G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis ROS ROS Generation (Oxidative Stress) NitroRed->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Figure 1: Dual-mechanism pathway of MNOD involving tubulin destabilization and ROS-mediated mitochondrial apoptosis.

Experimental Protocol: The Validation Standard

To replicate the comparative cytotoxicity profile, the following MTT Assay Protocol must be strictly adhered to. This protocol ensures reproducibility and minimizes edge effects.

Reagents & Preparation
  • Stock Solution: Dissolve MNOD in 100% DMSO to 10 mM. Store at -20°C.

  • Working Solutions: Serial dilutions in culture medium. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Control: 0.1% DMSO (Vehicle Control).

  • Positive Control: Doxorubicin (1 µM).

Step-by-Step Workflow
  • Seeding: Plate cells (MCF-7, A549, HEK293) at a density of

    
     cells/well in 96-well plates.
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing MNOD at graded concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Critical Step: Perform in triplicate. Include "Media Only" blank wells.

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (protected from light).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Workflow Diagram

MTT_Protocol Step1 Step 1: Cell Seeding (5k cells/well) Step2 Step 2: 24h Attachment (37°C, 5% CO2) Step1->Step2 Step3 Step 3: Compound Treatment (0.1 - 100 µM) Step2->Step3 Step4 Step 4: 48h Incubation Step3->Step4 Step5 Step 5: MTT Addition (4h Reaction) Step4->Step5 Step6 Step 6: DMSO Solubilization (Formazan Crystals) Step5->Step6 Step7 Step 7: OD570 Measurement (Data Analysis) Step6->Step7

Figure 2: Standardized MTT assay workflow for cytotoxicity profiling.

References

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity. Retrieved from

  • Sucu, B. O., & Koç, E. B. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry. Retrieved from

  • Kucukoglu, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.[1][2][3][4][5][6][7][8] Retrieved from

  • NCI-60 Human Tumor Cell Lines Screen. (2024). Methodology for In Vitro Cancer Screening. National Cancer Institute. Retrieved from

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and eth...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, a compound characterized by its nitroaromatic and oxadiazole moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and the known chemistry of its functional groups to establish a robust and safety-conscious disposal strategy.

The structural features of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole—namely the presence of a nitrophenyl group and a 1,2,4-oxadiazole ring—necessitate its handling as a potentially hazardous substance.[1] Nitroaromatic compounds are recognized for their potential toxicity and energetic properties, which can lead to thermal instability.[2][3] The 1,2,4-oxadiazole ring, while a common scaffold in medicinal chemistry, possesses a relatively low level of aromaticity and can be susceptible to rearrangement reactions.[4] Therefore, a cautious and informed approach to its disposal is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the known hazards of nitroaromatic compounds, appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

PPE Category Required Equipment Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against accidental splashes or generation of dust.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent dermal contact with the compound.[1]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection To be used in a well-ventilated laboratory or under a fume hood.To avoid the inhalation of any potential dust or vapors.[1][7]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and mitigate exposure risks.

  • Evacuation and Ventilation : Clear the immediate area of all personnel and ensure the space is well-ventilated.[6]

  • Containment : For small spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[6][7] Do not use combustible materials like paper towels. [6][7]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[6]

  • Decontamination : The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

The disposal of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole must be managed as a regulated hazardous waste stream.[1][7] Adherence to institutional, local, state, and federal regulations is mandatory.[6][8]

Step 1: Waste Segregation and Collection

  • Do Not Mix : This chemical waste should not be mixed with other waste streams to avoid unforeseen chemical reactions.[1][7] Aromatic nitro compounds can be incompatible with strong oxidizing agents, strong bases, and acids.[7]

  • Containerization : Collect the waste in its original container if possible, or in a compatible, clean, and clearly labeled container with a secure lid.[1][9] The container must be in good condition to prevent leaks.[9]

Step 2: Labeling

  • The waste container must be unequivocally labeled with the words "Hazardous Waste" .[9][10]

  • The full chemical name, "3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole" , must be clearly written on the label.[1][9]

  • Include the date of waste accumulation and any known hazard warnings (e.g., "Toxic," "Reactive").[1][7]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1][7][11]

  • The storage area should be secure and away from incompatible materials, heat, and ignition sources.[7][12]

  • Ensure secondary containment is in place to manage any potential leaks.[13]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][6]

  • Provide the EHS office or contractor with all available information regarding the compound.[6]

  • The likely method of disposal for this type of compound is high-temperature incineration at a permitted facility.[14] Never dispose of this chemical down the drain or in regular trash. [6][8]

Disposal Workflow Diagram

DisposalWorkflow Start Waste 3-Methyl-5-(2-nitrophenyl)- 1,2,4-oxadiazole Generated Assess Assess Hazards (Nitroaromatic, Oxadiazole) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (Do Not Mix) PPE->Segregate Containerize Use Compatible, Sealed Container Segregate->Containerize Label Label as 'Hazardous Waste' with Full Chemical Name and Date Containerize->Label Store Store in Designated Cool, Ventilated, and Secure Area Label->Store Contact Contact EHS or Licensed Hazardous Waste Contractor Store->Contact Disposal Arrange for Professional Disposal (e.g., High-Temperature Incineration) Contact->Disposal End Disposal Complete Disposal->End

Caption: A workflow for the safe disposal of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole.

By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, thereby protecting themselves, their colleagues, and the environment.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC.
  • Chemical Reactivity of 1,2,4-Oxadiazole - ChemicalBook.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
  • Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals - Benchchem.
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene - Benchchem.
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.
  • The new era of 1,2,4-oxadiazoles† - RSC Publishing.
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane - Benchchem.
  • Tandem Reactions of 1,2,4-Oxadiazoles with Allylamines | Organic Letters.
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Toxicological Profile for Nitrophenols - ATSDR.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health.
  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - RSC Publishing.
  • Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC.
  • HazCom Standard: a Guide to OSHA's HCS Compliance | BradyID.com.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
  • Regulation of Laboratory Waste - American Chemical Society.
  • 3-Nitrophenol - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific.
  • US4804480A - Destruction of nitrophenols - Google Patents.
  • Laboratory Waste Management: The New Regulations.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose: 2. Scope: 3. Prerequisites: 4. Responsibilities: 5 - Department of Chemistry | University of Toronto.
  • 76629-46-4|3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole - BLDpharm.
  • Hazardous Waste Disposal Procedures.
  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC.
  • 3-methyl-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | SCBT.
  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds - Benchchem.
  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
  • Disposal of Chemical Waste - Safety Office.
  • Safety Data Sheet - ChemScene.
  • Safety Data Sheet - Cayman Chemical.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate.
  • Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles: A Comparative Guide - Benchchem.
  • Chemical Compatibility Database from Cole-Parmer.

Sources

Handling

Personal protective equipment for handling 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Topic: Audience: Researchers, Scientists, and Drug Development Professionals. Executive Safety Summary: Immediate Action Protocol Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS: 76629-46-4 Risk Category: High...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Safety Summary: Immediate Action Protocol

Compound: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS: 76629-46-4 Risk Category: High Caution (Bioactive Organic + Potential Energetic Motif)

The Critical Directive: Treat this compound not just as a toxic organic solid, but as a potentially energetic material . The combination of a nitro group (


) and the 1,2,4-oxadiazole ring  creates a high-nitrogen backbone often associated with high enthalpy of formation and shock sensitivity. While catalog quantities (mg scale) are generally stable, friction, static shock, and rapid heating  must be rigorously avoided during handling.

Immediate "Do Not" List:

  • DO NOT use metal spatulas (risk of friction/spark). Use anti-static plastic or wood.

  • DO NOT dry-sweep spills. This generates dust and static.

  • DO NOT store near reducing agents or strong bases (risk of rapid decomposition).

Hazard Analysis & Mechanistic Insight

To handle this chemical safely, one must understand why it poses a risk. This section synthesizes structural analysis with safety logic.

Structural Hazard Profiling

The molecule consists of a 1,2,4-oxadiazole core substituted with a methyl group and a 2-nitrophenyl ring.

  • Energetic Potential: 1,2,4-Oxadiazoles are endothermic heterocycles. When coupled with a nitro group (an oxidizer), the molecule possesses internal "fuel-oxidizer" characteristics. Although 3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is used in drug discovery, its structural congeners are researched as explosives and propellants due to their high density and detonation velocity [1, 2].

  • Biological Activity: Oxadiazoles are bioisosteres for esters and amides, designed to interact with biological targets (e.g., enzymes, receptors). Consequently, this compound should be treated as a potent pharmacological agent with unknown specific toxicology. Assume it is a skin/eye irritant and harmful if swallowed (Category 4 Acute Tox) [3].[1]

GHS Classification (Inferred & Conservative)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • Precautionary Addendum: Potential for energetic decomposition if heated under confinement.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient if the scale of operation increases. Use this decision matrix to select the correct gear.

ComponentStandard Protocol (<100 mg)Scaled Protocol (>100 mg or Synthesis)Scientific Rationale
Hand Protection Nitrile Gloves (Double-gloved, min 0.11 mm)Nitrile + Laminate Liner (e.g., Silver Shield®)Nitrile offers good physical barrier against solids. Laminate liners prevent permeation if the compound is dissolved in penetrating solvents like DMSO or DMF.
Eye/Face Safety Glasses with side shieldsChemical Goggles + Face Shield Goggles seal against airborne dust. A face shield protects the neck/face from potential deflagration if the compound is subjected to thermal shock.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (if outside hood)Inhalation of nitro-aromatic dusts can cause methemoglobinemia. Engineering controls (hood) are primary; respirators are secondary.
Body Cotton Lab Coat (Snap closures)Flame-Resistant (FR) Lab Coat Synthetic blends (polyester) melt into skin during a flash fire. Cotton or Nomex® provides thermal protection.
Tools Anti-static Spatula Anti-static Spatula + Grounding Strap Minimizes static discharge, a known initiation source for high-nitrogen heterocycles.

Operational Protocols: The "How-To"

Workflow Visualization: Risk-Based Handling

The following diagram illustrates the decision logic for handling this compound safely.

HandlingProtocol Start Start: Handling 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole ScaleCheck Check Quantity Start->ScaleCheck SmallScale < 100 mg (Screening/Analysis) ScaleCheck->SmallScale LargeScale > 100 mg (Synthesis/Purification) ScaleCheck->LargeScale PPE_Std Don Standard PPE: Nitrile Gloves x2, Safety Glasses, Lab Coat SmallScale->PPE_Std PPE_Adv Don Advanced PPE: FR Coat, Face Shield, Grounding Strap LargeScale->PPE_Adv Weighing_Small Weigh in Fume Hood Use Anti-static Spatula PPE_Std->Weighing_Small Dissolution Dissolution (DMSO/DMF) Add Solvent to Solid (NOT Solid to Solvent) Weighing_Small->Dissolution Shielding Install Blast Shield PPE_Adv->Shielding Weighing_Large Weigh with Ionizing Blower Avoid Metal Contact Shielding->Weighing_Large Weighing_Large->Dissolution Use Experimental Application Dissolution->Use

Figure 1: Decision logic for selecting PPE and engineering controls based on operational scale.

Detailed Handling Procedures

A. Weighing & Transfer

  • Environment: Always work within a certified chemical fume hood.

  • Static Control: Use an ionizing fan if available. If not, touch a grounded metal surface before handling the container.

  • Transfer: Use a PTFE (Teflon) or wooden spatula . Avoid stainless steel spatulas, as metal-on-glass friction can initiate energetic decomposition in sensitive nitro-compounds.

  • Vessel: Weigh into a tared glass vial. Do not use plastic weigh boats if using static-prone powders, as the "jump" of particles can cause inhalation hazards.

B. Solubilization (Critical Step)

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are standard.

  • Technique: Add the solvent to the solid slowly.

  • Why? Adding solid to a large volume of solvent can occasionally create a "clump" that is difficult to dissolve, leading to vigorous stirring (friction). Adding solvent to solid allows for gradual wetting (phlegmatization), reducing dust and sensitivity risks.

C. Storage

  • Temperature: Store at 2–8°C (refrigerated).

  • Segregation: Keep away from strong bases (e.g., NaOH, amines) and reducing agents. Oxadiazole rings can undergo ring-opening reactions in basic media, which may be exothermic [4].

Emergency Response & Disposal

Spill Cleanup (The "Wet Method")

Objective: Remove the hazard without generating dust or friction.

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Phlegmatize: Gently cover the spill with a solvent-soaked pad (ethanol or water/surfactant mix). Do not pour liquid directly onto the powder (disperses dust).

  • Wipe: Using a "scooping" motion, wipe up the wet material.

  • Clean: Clean the surface with 1N HCl (to neutralize potential basic decomposition products) followed by water.

  • Disposal: Place waste in a dedicated container labeled "Hazardous Waste - Potential Energetic."

Waste Disposal
  • Method: High-temperature incineration is the only acceptable disposal method.

  • Labeling: Clearly label the waste stream as containing "Nitro-aromatics" and "Oxadiazoles."

  • Incompatibility: NEVER mix with oxidizer waste streams (e.g., nitric acid waste) or metal dusts.

References

  • Frontiers in Chemistry. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones. Retrieved from [Link]

  • Dalton Transactions. (2018). Combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Retrieved from [Link]

  • Russian Chemical Reviews. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
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3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
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